Product packaging for Mal-Phe-C4-VC-PAB-MMAE(Cat. No.:)

Mal-Phe-C4-VC-PAB-MMAE

Katalognummer: B12421920
Molekulargewicht: 1364.7 g/mol
InChI-Schlüssel: NGSQUXLVAHZKMZ-CZNGMLIJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Mal-Phe-C4-VC-PAB-MMAE is a useful research compound. Its molecular formula is C72H105N11O15 and its molecular weight is 1364.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C72H105N11O15 B12421920 Mal-Phe-C4-VC-PAB-MMAE

Eigenschaften

Molekularformel

C72H105N11O15

Molekulargewicht

1364.7 g/mol

IUPAC-Name

[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[4-[4-(2,5-dioxopyrrol-1-yl)phenyl]butanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate

InChI

InChI=1S/C72H105N11O15/c1-15-45(8)63(55(96-13)40-59(87)82-39-21-26-54(82)65(97-14)46(9)66(89)75-47(10)64(88)50-23-17-16-18-24-50)80(11)70(93)61(43(4)5)79-69(92)62(44(6)7)81(12)72(95)98-41-49-28-32-51(33-29-49)76-67(90)53(25-20-38-74-71(73)94)77-68(91)60(42(2)3)78-56(84)27-19-22-48-30-34-52(35-31-48)83-57(85)36-37-58(83)86/h16-18,23-24,28-37,42-47,53-55,60-65,88H,15,19-22,25-27,38-41H2,1-14H3,(H,75,89)(H,76,90)(H,77,91)(H,78,84)(H,79,92)(H3,73,74,94)/t45-,46+,47+,53-,54-,55+,60-,61-,62-,63-,64+,65+/m0/s1

InChI-Schlüssel

NGSQUXLVAHZKMZ-CZNGMLIJSA-N

Isomerische SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCC4=CC=C(C=C4)N5C(=O)C=CC5=O

Kanonische SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCC4=CC=C(C=C4)N5C(=O)C=CC5=O

Herkunft des Produkts

United States

Foundational & Exploratory

A Technical Guide to the MC-VC-PAB-MMAE Antibody-Drug Conjugate Linker-Payload

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the cytotoxic potency of a small-molecule payload. The linker, which connects the antibody to the payload, is a critical component that determines the stability, pharmacokinetics, and efficacy of the ADC. This guide provides an in-depth technical overview of Maleimidocaproyl-Valine-Citrulline-p-aminobenzylcarbamate-Monomethyl Auristatin E (MC-VC-PAB-MMAE), a clinically validated linker-payload system used in the FDA-approved drug Brentuximab Vedotin (ADCETRIS®).

Note on Nomenclature: The requested "Mal-Phe-C4-VC-PAB-MMAE" is not a standard nomenclature in published literature. This guide focuses on the widely characterized and utilized analog, MC-VC-PAB-MMAE, which contains all the key functional motifs (Maleimide, VC-PAB cleavable spacer, and MMAE payload).

Chemical Structure and Properties

The MC-VC-PAB-MMAE linker-drug is a sophisticated system designed for stability in systemic circulation and efficient payload release within target cancer cells.

  • Maleimidocaproyl (MC): This component provides a stable maleimide (B117702) group for covalent conjugation to sulfhydryl groups on reduced interchain cysteines of the antibody. The caproyl spacer adds distance and flexibility.

  • Valine-Citrulline (VC): A dipeptide specifically designed to be cleaved by lysosomal proteases, particularly Cathepsin B, which is often upregulated in tumor cells. This ensures that the payload is released primarily inside the target cell, minimizing off-target toxicity.

  • p-Aminobenzylcarbamate (PAB): A self-immolative spacer that, upon cleavage of the VC dipeptide, spontaneously decomposes to release the unmodified payload.

  • Monomethyl Auristatin E (MMAE): A potent antimitotic agent that inhibits tubulin polymerization, leading to G2/M phase cell cycle arrest and subsequent apoptosis in rapidly dividing cancer cells.

Chemical Properties

The following table summarizes the key chemical properties of the MC-VC-PAB-MMAE linker-payload.

PropertyValueReference
Chemical Formula C₆₈H₁₀₅N₁₁O₁₅
Molecular Weight 1316.6 g/mol
Solubility Soluble in organic solvents like DMSO, DMF
Appearance White to off-white solid
Conjugation Moiety Maleimide
Cleavage Mechanism Enzymatic (Cathepsin B)
Payload Monomethyl Auristatin E (MMAE)

Mechanism of Action

The therapeutic effect of an ADC utilizing the MC-VC-PAB-MMAE system is achieved through a multi-step, targeted process.

  • Circulation & Targeting: The ADC circulates systemically. The mAb component binds specifically to a target antigen on the surface of a cancer cell.

  • Internalization: Upon binding, the ADC-antigen complex is internalized by the cell, typically via receptor-mediated endocytosis.

  • Lysosomal Trafficking: The endocytic vesicle traffics to and fuses with a lysosome.

  • Enzymatic Cleavage: Inside the acidic and enzyme-rich environment of the lysosome, Cathepsin B recognizes and cleaves the Valine-Citrulline dipeptide linker.

  • Payload Release: The cleavage initiates the self-immolation of the PAB spacer, leading to the release of free, unmodified MMAE into the cytoplasm.

  • Cytotoxicity: MMAE binds to tubulin, disrupting the microtubule network. This blocks the cell cycle in the G2/M phase and ultimately induces apoptosis.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Target Cancer Cell cluster_cytoplasm Cytoplasm ADC 1. ADC Circulates and Binds to Antigen Internalization 2. Receptor-Mediated Internalization ADC->Internalization Binding Endosome Early Endosome Internalization->Endosome Lysosome 3. Lysosomal Trafficking (Fusion with Lysosome) Endosome->Lysosome Maturation Cleavage 4. Cathepsin B Cleaves VC-Linker Lysosome->Cleavage Release 5. PAB Self-Immolation & MMAE Release Cleavage->Release MMAE Free MMAE Release->MMAE Diffusion Tubulin 6. MMAE Binds Tubulin, Inhibiting Polymerization MMAE->Tubulin Arrest G2/M Cell Cycle Arrest Tubulin->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Figure 1. Mechanism of action of an MC-VC-PAB-MMAE based ADC.

Key Experimental Protocols

Protocol: Antibody-Drug Conjugation

This protocol describes the conjugation of MC-VC-PAB-MMAE to a monoclonal antibody via partial reduction of interchain disulfides.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • MC-VC-PAB-MMAE dissolved in DMSO

  • Quench reagent (e.g., N-acetylcysteine)

  • Desalting columns (e.g., Sephadex G-25)

  • Buffers: PBS, pH 7.4; Pro-Lysis Buffer

Methodology:

  • Antibody Reduction:

    • Incubate the mAb with a 2-4 molar excess of TCEP at 37°C for 1-2 hours to partially reduce interchain disulfide bonds, exposing free sulfhydryl (-SH) groups.

  • Linker-Payload Incubation:

    • Add a 5-10 molar excess of MC-VC-PAB-MMAE (dissolved in DMSO) to the reduced mAb solution.

    • Incubate at room temperature for 1 hour in the dark. The maleimide group will react with the free sulfhydryl groups to form a stable thioether bond.

  • Quenching:

    • Add a 3-fold molar excess of N-acetylcysteine (relative to the linker-payload) to quench any unreacted maleimide groups. Incubate for 20 minutes.

  • Purification:

    • Remove unconjugated linker-payload and other small molecules by passing the reaction mixture through a desalting column equilibrated with PBS.

  • Characterization:

    • Determine the drug-to-antibody ratio (DAR) using Hydrophobic Interaction Chromatography (HIC) or Reverse Phase-High Performance Liquid Chromatography (RP-HPLC).

    • Confirm the identity and purity of the ADC using SDS-PAGE and Mass Spectrometry.

Conjugation_Workflow mAb Monoclonal Antibody (mAb) with Disulfide Bonds Reduction 1. Partial Reduction (e.g., with TCEP) mAb->Reduction Reduced_mAb Reduced mAb with Free -SH Groups Reduction->Reduced_mAb Incubation 2. Conjugation Reaction (Thioether Bond Formation) Reduced_mAb->Incubation Linker MC-VC-PAB-MMAE Linker->Incubation Quench 3. Quenching (e.g., N-acetylcysteine) Incubation->Quench Purify 4. Purification (Desalting Column) Quench->Purify ADC Purified ADC Purify->ADC

Figure 2. Experimental workflow for ADC conjugation.

Protocol: In Vitro Plasma Stability Assay

This assay evaluates the stability of the ADC and the premature release of its payload in human plasma.

Materials:

  • Purified ADC

  • Human plasma (frozen)

  • Incubator at 37°C

  • Sample processing reagents (e.g., protein precipitation with acetonitrile)

  • LC-MS/MS system

Methodology:

  • Incubation:

    • Spike the ADC into human plasma at a final concentration of ~100 µg/mL.

    • Incubate the mixture in a water bath or incubator at 37°C.

  • Time Points:

    • Collect aliquots at various time points (e.g., 0, 1, 3, 7, and 14 days).

    • Immediately process or freeze samples at -80°C until analysis.

  • Sample Preparation:

    • For each time point, precipitate plasma proteins by adding 3 volumes of cold acetonitrile.

    • Centrifuge to pellet the precipitated protein and collect the supernatant.

  • Analysis:

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the amount of prematurely released payload (MMAE).

    • Separately, analyze the intact ADC levels using an affinity-capture LC-MS method or HIC-HPLC.

  • Data Interpretation:

    • Calculate the percentage of ADC remaining or the percentage of payload released over time to determine the stability profile.

Quantitative Data Summary

The following tables present typical quantitative data for ADCs using the MC-VC-PAB-MMAE system, based on published literature for Brentuximab Vedotin.

In Vitro Stability and Payload Release
ParameterMatrixConditionResult
ADC Stability (t₁/₂) Human Plasma37°C> 7 days
Payload Release Rate Human Plasma37°C< 2% release over 7 days
Linker Cleavage (by Cathepsin B) Lysosomal PreppH 5.5Efficient cleavage and MMAE release
In Vitro Cytotoxicity

The potency of an ADC is highly dependent on the target antigen expression levels of the cell line used.

Cell LineTarget AntigenIC₅₀ ValueDescription
Karpas-299 CD30~ 1-10 ng/mLAnaplastic Large Cell Lymphoma (High CD30)
L540cy CD30~ 10-50 ng/mLHodgkin's Lymphoma (High CD30)
Raji CD30-negative> 1000 ng/mLBurkitt's Lymphoma (No Target)

This data demonstrates the antigen-dependent cytotoxicity, a hallmark of effective ADCs, where cells not expressing the target antigen are largely unaffected.

An In-Depth Technical Guide on the Apoptotic Function of Monomethyl Auristatin E (MMAE)

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Monomethyl auristatin E (MMAE) is a synthetic and highly potent antimitotic agent derived from the natural product dolastatin 10.[1][2] Its profound cytotoxicity, which can be up to 1000 times more effective than traditional chemotherapeutics like doxorubicin, makes it unsuitable for systemic administration alone.[1][] However, this potency is harnessed in the field of oncology through its use as a cytotoxic "payload" in antibody-drug conjugates (ADCs).[4] This guide details the core mechanism by which MMAE induces apoptosis, a form of programmed cell death. The process begins with the targeted delivery of MMAE to cancer cells, followed by the disruption of the microtubule network, which imposes a G2/M phase cell cycle arrest.[1][5] This prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, characterized by the activation of a caspase cascade and the execution of cell death.[1]

Core Mechanism of Action: From ADC to Apoptosis

The therapeutic action of MMAE is a multi-step process, typically initiated by the targeted delivery system of an ADC.

Delivery via Antibody-Drug Conjugates (ADCs)

MMAE is covalently attached to a monoclonal antibody (mAb) via a stable linker.[1] This ADC selectively binds to a tumor-associated antigen on the surface of cancer cells.[1] The ADC-antigen complex is then internalized, often through endocytosis, and traffics to the lysosome.[1] Within the acidic and proteolytic environment of the lysosome, the linker is cleaved, releasing the active MMAE payload into the cytosol where it can exert its cytotoxic effect.[1][]

ADC_Mechanism cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_cytosol Cytosol cluster_vesicle Vesicular Pathway ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization MMAE Free MMAE Tubulin Tubulin Disruption MMAE->Tubulin 5. Cytotoxic Action Lysosome Lysosome Endosome->Lysosome 3. Trafficking & Fusion Lysosome->MMAE 4. Linker Cleavage & Release Cell_Cycle_Arrest G1 G1 S S G1->S G2 G2 S->G2 M M G2->M M->G1 MMAE MMAE MMAE->Block Inhibits Transition Apoptosis_Pathway MMAE MMAE Tubulin Tubulin Polymerization Inhibition MMAE->Tubulin Arrest G2/M Mitotic Arrest Tubulin->Arrest Bcl2 Anti-Apoptotic (Bcl-2, Bcl-XL) Arrest->Bcl2 Inhibits Bax Pro-Apoptotic (Bax, Bak) Arrest->Bax Activates Bcl2->Bax Mito Mitochondria Bax->Mito Permeabilizes CytC Cytochrome c (Release) Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates PARP PARP Cleavage Casp3->PARP Cleaves Apoptosis Apoptosis Casp3->Apoptosis PARP->Apoptosis AnnexinV_Workflow Start Seed & Treat Cells with MMAE Harvest Harvest Adherent & Floating Cells Start->Harvest Wash Wash with Cold PBS Harvest->Wash Stain Resuspend in Binding Buffer + Annexin V-FITC + Propidium Iodide (PI) Wash->Stain Incubate Incubate 15 min at RT (Dark) Stain->Incubate Analyze Analyze via Flow Cytometry Incubate->Analyze Data Quantify Apoptotic Populations (Early, Late) Analyze->Data WesternBlot_Workflow Lysis Cell Lysis & Protein Extraction Quant Protein Quantification Lysis->Quant SDSPAGE SDS-PAGE (Separation) Quant->SDSPAGE Transfer Membrane Transfer SDSPAGE->Transfer Block Blocking Transfer->Block Antibody Primary & Secondary Antibody Incubation Block->Antibody Detect ECL Detection & Imaging Antibody->Detect Analysis Analyze Bands (e.g., Cleaved PARP) Detect->Analysis

References

The Rise of Auristatins: A Technical Guide to their Discovery, Development, and Application in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, development, and application of auristatin-based payloads for antibody-drug conjugates (ADCs). Auristatins, synthetic analogs of the potent marine natural product dolastatin 10, have emerged as a cornerstone of ADC technology, leading to several FDA-approved therapies and a robust pipeline of clinical candidates. This document delves into their mechanism of action, the nuances of key derivatives, quantitative preclinical and clinical data, and the experimental methodologies crucial for their development.

From Sea Hare to Targeted Therapy: The Genesis of Auristatins

The journey of auristatins began with the isolation of dolastatin 10 from the sea hare Dolabella auricularia.[1][2] While a potent antimitotic agent, dolastatin 10's clinical development as a standalone therapy was hampered by a narrow therapeutic window.[3] This led to the development of synthetic analogs, the auristatins, which were engineered to be attached to monoclonal antibodies, thereby enabling targeted delivery to cancer cells.

The two most prominent auristatin derivatives in ADC development are monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF).[4] These synthetic pentapeptides were designed with a functional handle to allow for stable conjugation to linker molecules, a critical component of the ADC structure.[4] The general architecture of an auristatin-based ADC consists of three key components:

  • A Monoclonal Antibody (mAb): Provides target specificity by binding to a tumor-associated antigen.

  • A Linker: Covalently connects the antibody to the payload. Linkers are designed to be stable in systemic circulation and release the payload within the target cell, often through cleavage by lysosomal enzymes like cathepsin B.[2][5]

  • The Auristatin Payload: The cytotoxic agent responsible for inducing cancer cell death.

Mechanism of Action: Disrupting the Cellular Scaffolding and Alerting the Immune System

The primary mechanism of action for auristatins is the potent inhibition of tubulin polymerization.[1][6] Upon internalization of the ADC into the target cancer cell via receptor-mediated endocytosis, the linker is cleaved in the lysosomal compartment, releasing the active auristatin payload into the cytoplasm.[2] The released auristatin then binds to tubulin, the fundamental protein subunit of microtubules. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, ultimately triggering programmed cell death, or apoptosis.[2][7][8]

Signaling Pathways of Auristatin-Induced Cell Death

Auristatin-induced apoptosis is a complex process involving multiple signaling pathways. Studies have shown the involvement of:

  • p53-dependent and -independent pathways: Auristatins can upregulate the expression of wild-type p53, leading to the induction of the cell cycle inhibitor p21WAF1 and the pro-apoptotic protein Bax. In cells with mutant p53, auristatins can still induce p21WAF1 and Bax, suggesting a p53-independent mechanism.

  • Modulation of Bcl-2 family proteins: Auristatins have been shown to downregulate the anti-apoptotic protein Bcl-2, further shifting the cellular balance towards apoptosis.[6]

  • Caspase activation: The apoptotic cascade culminates in the activation of executioner caspases, such as caspase-3, which leads to the cleavage of key cellular substrates like poly (ADP-ribose) polymerase (PARP).

Beyond direct cytotoxicity, auristatin-based ADCs can also induce immunogenic cell death (ICD).[2][4] This process turns dying cancer cells into a vaccine of sorts, stimulating an anti-tumor immune response. Key events in auristatin-induced ICD include:

  • Endoplasmic Reticulum (ER) Stress: Disruption of the microtubule network by auristatins can lead to ER stress.[9]

  • Activation of ER Stress Response Pathways: This stress activates pathways such as the inositol-requiring transmembrane kinase/endonuclease 1 (IRE1) pathway, leading to the phosphorylation of downstream effectors like JNK.[9]

  • Surface Exposure of Calreticulin (B1178941): A hallmark of ICD, the translocation of calreticulin to the cell surface acts as an "eat-me" signal to dendritic cells, which are key antigen-presenting cells.[9]

Signaling_Pathways cluster_cell Cancer Cell cluster_cytotoxicity Direct Cytotoxicity cluster_icd Immunogenic Cell Death (ICD) ADC Auristatin-ADC Internalization Internalization & Lysosomal Trafficking ADC->Internalization Auristatin Free Auristatin (MMAE/MMAF) Internalization->Auristatin Tubulin Tubulin Polymerization Auristatin->Tubulin Inhibition Microtubule_Disruption Microtubule Disruption G2M_Arrest G2/M Cell Cycle Arrest Microtubule_Disruption->G2M_Arrest ER_Stress ER Stress Microtubule_Disruption->ER_Stress Apoptosis_Pathway Apoptosis Signaling (Caspase Activation, PARP Cleavage) G2M_Arrest->Apoptosis_Pathway Apoptosis Apoptosis Apoptosis_Pathway->Apoptosis IRE1_JNK IRE1/JNK Pathway Activation ER_Stress->IRE1_JNK Calreticulin Calreticulin Surface Exposure IRE1_JNK->Calreticulin ICD Immunogenic Cell Death Calreticulin->ICD Immune_Response Anti-Tumor Immune Response ICD->Immune_Response

Diagram 1: Auristatin ADC Mechanism of Action.

Key Auristatin Derivatives: MMAE vs. MMAF

The two most clinically advanced auristatin payloads, MMAE and MMAF, possess distinct properties that influence their therapeutic application.

  • Monomethyl Auristatin E (MMAE): MMAE is membrane-permeable, which allows it to diffuse out of the target cancer cell and kill neighboring, antigen-negative cancer cells. This phenomenon, known as the "bystander effect," can be advantageous in treating heterogeneous tumors where not all cells express the target antigen.[2]

  • Monomethyl Auristatin F (MMAF): MMAF is less membrane-permeable due to a charged C-terminal phenylalanine residue.[2][10] This property limits its bystander killing potential but can contribute to a more favorable safety profile by reducing off-target toxicity.[10] As a free drug, MMAF has attenuated activity compared to MMAE.[9]

Quantitative Data Summary

The following tables summarize key preclinical and clinical data for several prominent auristatin-based ADCs.

Table 1: Preclinical In Vitro Cytotoxicity of Auristatin-Based ADCs
ADCPayloadTarget AntigenCell LineIC50 (ng/mL)
Brentuximab vedotinMMAECD30Karpas 299~10
Polatuzumab vedotinMMAECD79bSU-DHL-4~2.5
Enfortumab vedotinMMAENectin-4T24~1.2
Disitamab vedotinMMAEHER2NCI-N87~20
Belantamab mafodotinMMAFBCMAMM.1S~30

Note: IC50 values are approximate and can vary based on experimental conditions.

Table 2: Clinical Efficacy of Approved Auristatin-Based ADCs
ADCPayloadIndicationPhaseORR (%)CR (%)Median PFS (months)Median OS (months)
Brentuximab vedotinMMAERelapsed/Refractory Hodgkin LymphomaII75349.340.5
Polatuzumab vedotinMMAERelapsed/Refractory DLBCL (with BR)II40409.512.4
Enfortumab vedotinMMAELocally Advanced or Metastatic Urothelial CarcinomaII44125.811.7
Disitamab vedotinMMAEHER2+ Locally Advanced or Metastatic Urothelial CarcinomaII50.51.95.914.2
Belantamab mafodotinMMAFRelapsed/Refractory Multiple MyelomaII31-2.911.2

ORR: Objective Response Rate; CR: Complete Response; PFS: Progression-Free Survival; OS: Overall Survival; DLBCL: Diffuse Large B-cell Lymphoma; BR: Bendamustine and Rituximab.

Table 3: Common Adverse Events (≥20%) of Auristatin-Based ADCs
Adverse EventBrentuximab vedotin (%)Polatuzumab vedotin (%)Enfortumab vedotin (%)Disitamab vedotin (%)Belantamab mafodotin (%)
Peripheral Neuropathy5540506829
Fatigue4635503026
Nausea4238362524
Diarrhea3530342225
Neutropenia2145304230
Alopecia15254920-
Decreased Appetite2025441521
Anemia-35282425
Thrombocytopenia-40252035
Keratopathy (Ocular)----44

Experimental Protocols

The development and characterization of auristatin-based ADCs rely on a suite of specialized in vitro and in vivo assays. Below are overviews of key experimental protocols.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability following ADC treatment.

  • Cell Plating: Seed target cancer cells in a 96-well plate and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC and add them to the cells. Include untreated and vehicle-only controls.

  • Incubation: Incubate the cells with the ADC for a period of 72-120 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

In Vitro Bystander Effect Assay (Co-culture Method)

This assay assesses the ability of a membrane-permeable payload like MMAE to kill neighboring antigen-negative cells.

  • Cell Line Preparation: Use an antigen-positive (Ag+) cell line and an antigen-negative (Ag-) cell line. The Ag- cell line is typically engineered to express a fluorescent protein (e.g., GFP) for easy identification.

  • Co-culture Seeding: Seed the Ag+ and Ag- cells together in various ratios (e.g., 1:1, 1:3, 3:1) in a multi-well plate. Include monocultures of each cell line as controls.

  • ADC Treatment: Treat the co-cultures and monocultures with the ADC at a concentration that is cytotoxic to the Ag+ cells but has minimal direct effect on the Ag- monoculture.

  • Incubation: Incubate the cells for an appropriate duration.

  • Analysis: Quantify the viability of the Ag- (GFP-positive) cells using flow cytometry or fluorescence microscopy. A significant reduction in the viability of Ag- cells in the co-culture compared to the monoculture indicates a bystander effect.

Drug-to-Antibody Ratio (DAR) Determination (HPLC-based Method)

The DAR is a critical quality attribute of an ADC that influences its efficacy and safety.

  • Sample Preparation: The ADC may be analyzed intact or after reduction of the interchain disulfide bonds to separate the light and heavy chains.

  • Chromatography:

    • Hydrophobic Interaction Chromatography (HIC): Separates ADC species based on the number of conjugated drug molecules, which increases hydrophobicity.

    • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Can be used to separate the light and heavy chains of the reduced ADC, allowing for quantification of conjugated and unconjugated chains.

  • Detection: Use a UV detector to monitor the elution of the different species.

  • Data Analysis: Integrate the peak areas corresponding to each drug-loaded species. The weighted average DAR is calculated based on the relative peak areas.

ADC Development Workflow

The development of an auristatin-based ADC is a complex, multi-stage process.

ADC_Development_Workflow cluster_discovery Discovery & Optimization cluster_preclinical Preclinical Development cluster_clinical Clinical Development Target_Selection Target Antigen Selection & Validation Ab_Generation Antibody Generation (Hybridoma/Phage Display) Target_Selection->Ab_Generation Ab_Engineering Antibody Engineering (Humanization, Affinity Maturation) Ab_Generation->Ab_Engineering Linker_Payload_Opt Linker & Payload Optimization (MMAE/MMAF) Ab_Engineering->Linker_Payload_Opt Conjugation ADC Conjugation & Purification Linker_Payload_Opt->Conjugation Characterization Analytical Characterization (DAR, Purity, Stability) Conjugation->Characterization In_Vitro In Vitro Evaluation (Cytotoxicity, Bystander Effect) Characterization->In_Vitro In_Vivo In Vivo Evaluation (Xenograft Models, PK/PD) In_Vitro->In_Vivo Tox Toxicology Studies In_Vivo->Tox CMC CMC & Scale-up Manufacturing Tox->CMC Clinical_Trials Clinical Trials (Phase I, II, III) CMC->Clinical_Trials Regulatory_Approval Regulatory Approval Clinical_Trials->Regulatory_Approval

Diagram 2: Auristatin-Based ADC Development Workflow.

Future Directions

The field of auristatin-based ADCs continues to evolve, with ongoing research focused on:

  • Novel Auristatin Analogs: Development of new auristatin derivatives with improved properties, such as increased potency, enhanced hydrophilicity to improve pharmacokinetics, and different bystander effect profiles.

  • Site-Specific Conjugation: Technologies that allow for the precise attachment of a defined number of payload molecules to specific sites on the antibody, resulting in more homogeneous ADCs with improved therapeutic indices.

  • Combination Therapies: Exploring the synergistic effects of auristatin-based ADCs with other cancer therapies, particularly immune checkpoint inhibitors, leveraging the immunogenic cell death induced by auristatins.

  • New Targets and Indications: Expanding the application of auristatin-based ADCs to a wider range of solid and hematological malignancies by identifying and validating new tumor-associated antigens.

References

An In-depth Technical Guide to the Chemical Architecture and Functional Modules of Mal-Phe-C4-VC-PAB-MMAE

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive analysis of the chemical architecture and functional modules of Mal-Phe-C4-VC-PAB-MMAE, a critical component in the development of Antibody-Drug Conjugates (ADCs). This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its mechanism of action, supported by quantitative data, experimental protocols, and visualizations of key pathways.

Introduction: The Role of this compound in Targeted Cancer Therapy

Antibody-Drug Conjugates (ADCs) represent a significant advancement in precision oncology, designed to selectively deliver highly potent cytotoxic agents to cancer cells while minimizing systemic toxicity. The efficacy of an ADC is critically dependent on the synergistic function of its three core components: a monoclonal antibody for specific tumor antigen recognition, a potent cytotoxic payload, and a linker that connects the antibody to the payload. This compound is a widely utilized drug-linker construct that combines a potent anti-mitotic agent, Monomethyl Auristatin E (MMAE), with a sophisticated linker system designed for controlled drug release within the target cell.

Chemical Architecture and Functional Modules

This compound is a complex molecule comprised of several distinct functional modules, each with a specific role in the overall mechanism of action.

Diagram of the Molecular Composition of this compound

cluster_Linker Linker System Mal Maleimide (Mal) Phe Phenylalanine (Phe) Mal->Phe - C4 C4 Spacer Phe->C4 - VC Valine-Citrulline (VC) C4->VC - PAB p-Aminobenzylcarbamate (PAB) VC->PAB - MMAE Monomethyl Auristatin E (MMAE) (Cytotoxic Payload) PAB->MMAE - Binding 1. ADC binds to tumor antigen Internalization 2. Receptor-mediated endocytosis Binding->Internalization Trafficking 3. Trafficking to lysosome Internalization->Trafficking Cleavage 4. Cathepsin B cleaves VC linker Trafficking->Cleavage SelfImmolation 5. PAB self-immolation Cleavage->SelfImmolation Release 6. MMAE is released into cytosol SelfImmolation->Release Action 7. MMAE binds to tubulin, inhibits microtubule polymerization Release->Action Arrest 8. G2/M cell cycle arrest Action->Arrest Apoptosis 9. Induction of apoptosis Arrest->Apoptosis Start Start with solid support Couple_VC Couple Fmoc-Val-Cit(Trt)-OH Start->Couple_VC Couple_C4 Couple Fmoc-4-(maleimidomethyl) cyclohexane-1-carboxylate Couple_VC->Couple_C4 Couple_Phe Couple Fmoc-Phe-OH Couple_C4->Couple_Phe Couple_PAB Couple p-aminobenzyl alcohol derivative Couple_Phe->Couple_PAB Cleave Cleave from resin and deprotect Couple_PAB->Cleave Activate Activate carboxylic acid Cleave->Activate Conjugate Conjugate with MMAE Activate->Conjugate Purify Purify by HPLC Conjugate->Purify MMAE MMAE Tubulin Tubulin MMAE->Tubulin binds to Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption inhibition of polymerization Mitotic_Arrest G2/M Phase Arrest Microtubule_Disruption->Mitotic_Arrest Apoptotic_Signal Pro-apoptotic Signaling (e.g., Bcl-2 family modulation) Mitotic_Arrest->Apoptotic_Signal Caspase_Activation Caspase Cascade Activation (Caspase-9, Caspase-3) Apoptotic_Signal->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Stability of the Valine-Citrulline Linker in Systemic Circulation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of the valine-citrulline (Val-Cit) linker, a critical component in the design of many antibody-drug conjugates (ADCs). Understanding the behavior of this linker in systemic circulation is paramount for the development of safe and effective ADC therapeutics. This guide details the enzymatic cleavage mechanisms, summarizes key stability data, outlines experimental protocols for stability assessment, and provides visual representations of relevant pathways and workflows.

Introduction to the Valine-Citrulline Linker

The valine-citrulline dipeptide linker is a cornerstone of ADC technology, designed to be stable in the bloodstream and selectively cleaved by lysosomal proteases, primarily Cathepsin B, which is often overexpressed in tumor cells.[][2] This targeted release of the cytotoxic payload is intended to maximize therapeutic efficacy while minimizing off-target toxicity.[] The most common configuration includes a p-aminobenzyl carbamate (B1207046) (PABC) spacer, which undergoes self-immolation upon cleavage of the Val-Cit bond to release the unconjugated drug.[3]

However, the "ideal" stability profile is not always achieved in practice. Premature drug release in systemic circulation can lead to significant off-target toxicities and a reduced therapeutic window.[4][5] This guide delves into the factors influencing the stability of the Val-Cit linker and the methodologies used to evaluate it.

Enzymatic Cleavage of the Valine-Citrulline Linker

The primary mechanism for payload release from a Val-Cit linker is the enzymatic cleavage by Cathepsin B within the lysosome of a target cell.[2][6] The process begins with the ADC binding to its target antigen on the cell surface, followed by internalization and trafficking to the lysosome.[2]

While Cathepsin B is the principal enzyme responsible for cleaving the Val-Cit linker, other proteases can also contribute to its degradation, both within the target cell and in systemic circulation.[3][7] Notably, human neutrophil elastase has been shown to cleave the Val-Cit linker, which may contribute to off-target toxicities such as neutropenia.[5][8] Furthermore, the Val-Cit linker exhibits widespread sensitivity to a variety of cathepsins, including cathepsins K, L, and S, which could lead to off-target toxicity in normal cells.[7]

dot

G cluster_circulation Systemic Circulation (Stable) cluster_cell Target Tumor Cell ADC Antibody-Drug Conjugate (ADC) with Val-Cit Linker Internalization Internalization via Receptor-Mediated Endocytosis ADC->Internalization Binding to Target Antigen Lysosome Lysosome Internalization->Lysosome Trafficking Cleavage Cleavage of Val-Cit Linker Lysosome->Cleavage CathepsinB Cathepsin B CathepsinB->Cleavage Enzymatic Action PayloadRelease Payload Release Cleavage->PayloadRelease

ADC Internalization and Payload Release Pathway

Quantitative Data on Linker Stability

The stability of the Val-Cit linker is highly dependent on the species being studied. While generally stable in human and cynomolgus monkey plasma, it is notably unstable in mouse plasma due to the activity of carboxylesterase 1c (Ces1c).[9][10][11] This has significant implications for the translation of preclinical data from mouse models to clinical studies. To address this, modified linkers such as glutamic acid-valine-citrulline (EVCit) and glutamic acid-glycine-citrulline (EGCit) have been developed to improve stability in rodent plasma.[4][10]

Table 1: In Vitro Plasma Stability of Val-Cit and Modified Linkers

Linker TypeSpeciesStability MetricResultReference(s)
Val-CitHuman% Degradation (28 days)No significant degradation[11]
Val-CitMouse% Intact Conjugate (4.5 days)Varies by conjugation site (can be low)[9]
Glu-Val-Cit (EVCit)Mouse% Degradation (28 days)Almost no premature cleavage[11]
Glu-Val-Cit (EVCit)Human% DegradationStable[4]
Glu-Val-Cit (EVCit)Cynomolgus Monkey% DegradationStable[4]
Glu-Gly-Cit (EGCit)Human% DegradationStable[4]
Glu-Gly-Cit (EGCit)Mouse% DegradationStable[4]
Glu-Gly-Cit (EGCit)Cynomolgus Monkey% DegradationStable[4]

Table 2: In Vivo Stability of Val-Cit and Modified Linkers

Linker TypeAnimal ModelPharmacokinetic ParameterValueReference(s)
Val-CitMouseHalf-life~2 days[10]
Glu-Val-Cit (EVCit)MouseHalf-life~12 days[10]

Experimental Protocols for Stability Assessment

The evaluation of Val-Cit linker stability typically involves a combination of in vitro and in vivo studies. The primary analytical techniques employed are liquid chromatography-mass spectrometry (LC-MS/MS) and enzyme-linked immunosorbent assays (ELISA).[12][13]

In Vitro Plasma Stability Assay

Objective: To determine the stability of an ADC with a Val-Cit linker in plasma from various species (e.g., human, cynomolgus monkey, rat, mouse).

Methodology:

  • ADC Incubation: The ADC is incubated in plasma at 37°C for a predetermined time course (e.g., 0, 24, 48, 72, 96, 120, 144, 168 hours).[14]

  • Sample Collection: Aliquots of the plasma-ADC mixture are taken at each time point and immediately frozen to stop any further degradation.

  • ADC Capture: The ADC is isolated from the plasma using immunoaffinity capture, for example, with protein A/G magnetic beads.[14][15]

  • Analysis: The captured ADC is then analyzed to determine the drug-to-antibody ratio (DAR) and the amount of released payload.

    • DAR Analysis (LC-MS): The intact or partially digested ADC is analyzed by LC-MS to determine the average DAR. A decrease in DAR over time indicates linker cleavage.[14]

    • Free Payload Analysis (LC-MS/MS): The plasma supernatant after ADC capture can be analyzed by LC-MS/MS to quantify the amount of released cytotoxic drug.[13][16]

    • Total and Conjugated Antibody (ELISA): ELISA can be used to measure the concentration of total antibody and the antibody that still has the drug conjugated.[13]

dot

G cluster_setup Assay Setup cluster_analysis Sample Analysis Start Start: ADC and Plasma Incubation Incubate at 37°C Start->Incubation Sampling Collect Samples at Multiple Time Points Incubation->Sampling Capture Immunoaffinity Capture of ADC Sampling->Capture DAR_Analysis DAR Analysis (LC-MS) Capture->DAR_Analysis Payload_Analysis Free Payload Analysis (LC-MS/MS) Capture->Payload_Analysis ELISA_Analysis Total/Conjugated Ab (ELISA) Capture->ELISA_Analysis

References

The Lynchpin of Bioconjugation: A Technical Guide to the Maleimide Group in Antibody Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[CITY, STATE] – [Date] – In the intricate world of targeted drug development, the ability to selectively link potent therapeutic agents to monoclonal antibodies is paramount. This process, known as antibody conjugation, has given rise to a powerful class of therapeutics: Antibody-Drug Conjugates (ADCs). At the heart of many pioneering and contemporary ADCs lies a small but critical functional group: the maleimide (B117702). This technical guide offers an in-depth exploration of the maleimide group's purpose in antibody conjugation, detailing its underlying chemistry, stability considerations, and the experimental workflows essential for researchers, scientists, and drug development professionals.

The Core Chemistry: Thiol-Specific Covalent Linkage

The primary role of the maleimide group is to act as a highly selective and efficient chemical handle for covalently attaching a linker-payload to an antibody. This is achieved through a well-defined reaction with thiol (sulfhydryl) groups, which are present in the side chains of cysteine amino acid residues.

The reaction proceeds via a Michael addition mechanism, where the thiol group acts as a nucleophile and attacks one of the carbon atoms of the electron-deficient carbon-carbon double bond within the maleimide ring.[] This forms a stable, covalent thioether bond, securely linking the payload to the antibody.[] This high chemoselectivity is a cornerstone of its utility; within the optimal pH range of 6.5 to 7.5, the reaction with thiols is approximately 1,000 times faster than with other nucleophilic groups like amines, which are abundant on the antibody surface (e.g., lysine (B10760008) residues).[2] This specificity allows for precise, site-directed conjugation, particularly when cysteine residues are engineered into specific locations on the antibody backbone.[][3]

G cluster_reactants Reactants cluster_product Product Antibody_SH Antibody with Free Thiol (-SH) (from Cysteine) ADC Antibody-Drug Conjugate (Stable Thioether Bond) Antibody_SH->ADC Michael Addition (pH 6.5 - 7.5) Maleimide_Drug Maleimide-activated Linker-Payload Maleimide_Drug->ADC

Fig. 1: Thiol-Maleimide Conjugation Reaction.

The Stability Challenge: Retro-Michael Reaction and Hydrolysis

While the thioether bond formed is generally stable, it is not impervious to degradation. The primary liability of traditional N-alkyl maleimide conjugates is their susceptibility to a retro-Michael reaction.[4][5] This is a reversal of the conjugation reaction, where the thioether bond cleaves, releasing the drug-linker from the antibody. This deconjugation can occur in the bloodstream, particularly through reaction with abundant serum thiols like albumin, leading to premature drug release, reduced therapeutic efficacy at the tumor site, and potential off-target toxicity.[4][5]

Furthermore, the maleimide ring itself is susceptible to hydrolysis, especially at pH values above 7.5.[2] If hydrolysis occurs before conjugation, the resulting maleamic acid is unreactive towards thiols. However, if hydrolysis of the thiosuccinimide ring occurs after conjugation, it forms a ring-opened structure that is actually more stable and resistant to the retro-Michael reaction.[6][7] This has led to the development of "next-generation" maleimides designed to promote this stabilizing hydrolysis post-conjugation.

G ADC Maleimide ADC (Thiosuccinimide Linkage) Deconjugated_Ab Deconjugated Antibody + Free Drug-Linker ADC->Deconjugated_Ab Retro-Michael Reaction (Thiol Exchange) Stable_ADC Stable Ring-Opened ADC (Succinamic Acid Thioether) ADC->Stable_ADC Hydrolysis (Stabilization) Albumin_Adduct Off-Target Adduct (e.g., Albumin) Deconjugated_Ab->Albumin_Adduct Off-Target Binding

Fig. 2: Stability pathways of a maleimide conjugate.

Quantitative Data Summary

The choice of maleimide linker and reaction conditions has a profound impact on the stability and performance of the resulting ADC.

PropertySMCC (N-alkyl maleimide)Sulfo-SMCCN-Aryl Maleimides
Molecular Weight 334.32 g/mol [8]436.37 g/mol [8][9]Varies
Solubility Insoluble in water (requires organic solvent like DMSO/DMF)[9]Water-soluble (~5-10 mM in aqueous buffers)[8][9]Generally requires organic solvent
Spacer Arm Length 8.3 Å[8][9]8.3 Å[8][9]Varies
Key Feature Cyclohexane ring enhances maleimide stability against premature hydrolysis.[2][8]Sulfonate group provides water solubility, avoiding protein-denaturing organic solvents.[9]Electron-withdrawing N-aryl group accelerates stabilizing hydrolysis post-conjugation.[4][5]
Table 1: Comparison of Common Maleimide-Based Crosslinkers.
Conjugate TypeDeconjugation in Serum (7 days @ 37°C)Key FindingReference
N-alkyl maleimide ADC 35-67%Susceptible to significant drug loss via retro-Michael reaction.[4][5]
N-aryl maleimide ADC < 20%Exhibits substantially improved stability and reduced drug loss.[4][5]
Table 2: Comparative Stability of Maleimide ADCs in Serum.

Experimental Protocols and Workflow

A successful maleimide conjugation strategy involves a precise, multi-step workflow from antibody preparation to final conjugate characterization.

G cluster_prep Preparation cluster_react Reaction cluster_purify Purification & Analysis A 1. Antibody Buffer Exchange (e.g., into PBS, pH 7.2-7.5) B 2. Antibody Reduction (e.g., with TCEP) A->B Generate free thiols D 4. Conjugation Reaction (Antibody-SH + Maleimide-Payload) B->D Reduced Antibody C 3. Maleimide-Payload Activation (Dissolve in DMSO/DMF) C->D Activated Payload E 5. Purification (e.g., Size Exclusion Chromatography) D->E Remove excess payload F 6. Characterization (e.g., HIC, Mass Spec for DAR) E->F Analyze final ADC

Fig. 3: General workflow for maleimide-based ADC production.
Detailed Methodology: Antibody Reduction with TCEP

Objective: To selectively reduce the interchain disulfide bonds of an antibody to generate free thiol groups for conjugation. Tris(2-carboxyethyl)phosphine (TCEP) is often preferred over DTT as it is more stable, odorless, and does not need to be removed prior to some maleimide reactions.[10][11]

Materials:

  • Antibody solution (e.g., 1-10 mg/mL)

  • Reduction Buffer (e.g., Phosphate-buffered saline (PBS) with 5-10 mM EDTA, pH 7.0-7.5, degassed)[12]

  • TCEP Hydrochloride (TCEP·HCl)

  • Desalting column (e.g., Sephadex G-25) or ultrafiltration spin column (e.g., 10K MWCO)[13]

Protocol:

  • Buffer Exchange: Ensure the antibody is in the appropriate degassed Reduction Buffer at a concentration of 1-10 mg/mL.

  • Prepare TCEP Solution: Freshly prepare a TCEP stock solution (e.g., 10 mM) in Reduction Buffer.[14]

  • Reduction Reaction: Add TCEP to the antibody solution to achieve a final molar excess. A 10-100 fold molar excess of TCEP to protein is a common starting point. For selective reduction of hinge-region disulfides in an IgG, a lower molar ratio (e.g., 6:1 TCEP:antibody) may be used.[14]

  • Incubation: Incubate the reaction mixture at room temperature (20-25°C) for 30-60 minutes or at 37°C for 30 minutes.[10][12]

  • Removal of Reducing Agent: Immediately after incubation, remove the excess TCEP using a desalting column or by buffer exchange with an ultrafiltration spin column, exchanging into a degassed conjugation buffer (e.g., PBS, pH 7.2-7.5).[12][15] This step is critical to prevent TCEP from reacting with the maleimide reagent.

Detailed Methodology: Maleimide Conjugation

Objective: To conjugate the maleimide-activated linker-payload to the reduced antibody.

Materials:

  • Reduced antibody in conjugation buffer (from step 4.1)

  • Maleimide-activated linker-payload

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., N-acetylcysteine or cysteine)

Protocol:

  • Prepare Maleimide Solution: Immediately before use, dissolve the maleimide-activated payload in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[13]

  • Conjugation Reaction: Add the maleimide stock solution to the stirring, reduced antibody solution. A 10-20 fold molar excess of the maleimide reagent per mole of antibody is a typical starting point.[13] The optimal ratio should be determined empirically.[16][17]

  • Incubation: Incubate the reaction, protected from light, for 1-2 hours at room temperature or overnight at 4°C.[12][13] The optimal time may vary.

  • Quenching: (Optional but recommended) Add a quenching reagent like N-acetylcysteine to a final concentration of ~1 mM to react with any excess maleimide reagent and stop the reaction.

Detailed Methodology: Purification and Characterization

Objective: To remove unconjugated linker-payload and aggregates, and to determine the final characteristics of the ADC, such as the drug-to-antibody ratio (DAR).

A. Purification by Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. It is effective for removing small molecules like the unconjugated drug-linker from the much larger ADC.[]

  • Column Equilibration: Equilibrate an SEC column (e.g., Sephadex G-25 or similar) with a suitable storage buffer (e.g., PBS, pH 7.4).[19]

  • Sample Loading: Load the quenched conjugation reaction mixture onto the column.

  • Elution: Elute the sample with the equilibration buffer. The ADC will elute first in the void volume, while the smaller, unconjugated molecules will be retarded and elute later.[13]

  • Fraction Collection: Collect the fractions corresponding to the first protein peak, which contains the purified ADC.

B. Characterization by Hydrophobic Interaction Chromatography (HIC): HIC is a powerful analytical technique for characterizing ADCs. It separates molecules based on hydrophobicity. Since each conjugated payload adds hydrophobicity to the antibody, HIC can separate species with different numbers of drugs attached (DAR 0, 2, 4, 6, 8).[3][20][21]

  • Mobile Phase Preparation: Prepare a high-salt mobile phase A (e.g., 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0) and a low-salt mobile phase B (e.g., 25 mM Sodium Phosphate, pH 7.0).[22]

  • Sample Preparation: Dilute the purified ADC and adjust the salt concentration to match the initial running conditions.[22]

  • Chromatography: Inject the sample onto the HIC column. Elute with a gradient of decreasing salt concentration (i.e., increasing percentage of mobile phase B). The more hydrophobic, higher-DAR species will be retained longer on the column.

  • Data Analysis: The resulting chromatogram will show a series of peaks. The area of each peak corresponds to the relative abundance of each DAR species, allowing for the calculation of the average DAR of the ADC population.

The Role in Targeted Therapy

The ultimate purpose of this precise chemistry is to enable the targeted delivery of a cytotoxic payload to diseased cells, such as cancer cells.

G ADC 1. ADC Circulates in Bloodstream Binding 2. ADC Binds to Tumor Antigen ADC->Binding Internalization 3. Internalization (Endocytosis) Binding->Internalization Release 4. Lysosomal Trafficking & Payload Release Internalization->Release Apoptosis 5. Payload Induces Cell Death (Apoptosis) Release->Apoptosis

Fig. 4: Conceptual pathway of an ADC in targeted cancer therapy.

By linking the drug to an antibody that specifically recognizes a tumor-associated antigen, the ADC can circulate through the body with minimal effect on healthy tissues. Once it binds to its target on a cancer cell, the entire complex is internalized. Inside the cell, lysosomal degradation or specific cleavage of the linker releases the potent cytotoxic payload, leading to cell death. The stability of the maleimide-derived linkage is therefore critical to ensure the drug remains attached until it reaches its intended target.

Conclusion

The maleimide functional group is a powerful and widely adopted tool in antibody conjugation due to its high selectivity for cysteine thiols and the efficiency of the Michael addition reaction under mild, physiological conditions. However, the stability of the resulting thioether bond is a critical parameter that must be carefully managed to prevent premature drug release. Advances in linker technology, particularly the development of next-generation maleimides that enhance conjugate stability, continue to improve the safety and efficacy of ADCs. A thorough understanding of the underlying chemistry, quantitative stability data, and detailed experimental protocols is essential for professionals working to develop the next wave of targeted therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Conjugation of Mal-Phe-C4-VC-PAB-MMAE to a Monoclonal Antibody

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antibody-drug conjugates (ADCs) are a promising class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells. This targeted delivery minimizes systemic toxicity and enhances the therapeutic window of the cytotoxic payload. This document provides a detailed protocol for the conjugation of a specific drug-linker, Mal-Phe-C4-VC-PAB-MMAE, to a monoclonal antibody.

The drug-linker consists of several key components:

  • MMAE (Monomethyl Auristatin E): A highly potent antimitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.

  • VC (Valine-Citrulline) Linker: A dipeptide that is designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment. This ensures the targeted release of MMAE within the cancer cells.

  • PAB (para-aminobenzyl) Spacer: A self-immolative spacer that facilitates the efficient release of the active MMAE payload following the cleavage of the VC linker.

  • Mal (Maleimide): A reactive group that forms a stable covalent bond with the sulfhydryl groups of cysteine residues on the antibody.

  • Phe-C4 (Phenylalanine-C4): This component of the linker likely contributes to the overall stability and hydrophobicity of the drug-linker, potentially influencing the pharmacokinetic properties of the resulting ADC.

This protocol will cover the essential steps for successful conjugation, including antibody reduction, drug-linker conjugation, and purification of the final ADC, as well as methods for its characterization.

Experimental Protocols

Antibody Preparation and Reduction

This initial step involves the partial reduction of the interchain disulfide bonds of the monoclonal antibody to generate free thiol groups necessary for conjugation.

Materials:

  • Monoclonal antibody (mAb)

  • Reduction Buffer (e.g., Phosphate Buffered Saline (PBS) with 5 mM EDTA, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM)

Procedure:

  • Prepare the monoclonal antibody in the Reduction Buffer at a concentration of 5-10 mg/mL.

  • Add a calculated molar excess of TCEP to the antibody solution. A typical starting point is a 10-20 fold molar excess of TCEP per antibody. The exact ratio may need to be optimized for the specific antibody to achieve the desired average drug-to-antibody ratio (DAR).

  • Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing.

  • Immediately following incubation, remove the excess TCEP using a desalting column or through buffer exchange into a conjugation buffer.

Drug-Linker Conjugation

In this step, the maleimide-activated drug-linker is added to the reduced antibody, where it reacts with the free thiol groups.

Materials:

  • Reduced monoclonal antibody

  • This compound dissolved in an organic solvent like DMSO.

  • Conjugation Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Adjust the concentration of the reduced antibody to 5 mg/mL in the Conjugation Buffer.

  • Add the this compound solution to the reduced antibody solution. A typical starting point is a 1.5 to 2-fold molar excess of the drug-linker over the available thiol groups.

  • Ensure the final concentration of the organic solvent (e.g., DMSO) in the reaction mixture is below 10% to avoid antibody denaturation.

  • Incubate the reaction mixture at room temperature for 1-4 hours with gentle mixing.

  • Quench the reaction by adding an excess of a thiol-containing reagent, such as N-acetylcysteine, to react with any unreacted maleimide (B117702) groups.

ADC Purification

Purification is crucial to remove unreacted drug-linker, quenching reagent, and to separate the different ADC species based on their drug-to-antibody ratio.

Materials:

  • Quenched conjugation reaction mixture

  • Purification columns (e.g., Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC))

  • Appropriate buffers for the chosen chromatography method.

Procedure:

  • Size Exclusion Chromatography (SEC): This method is effective for removing unconjugated small molecules and for buffer exchange.

    • Equilibrate the SEC column with the desired formulation buffer.

    • Load the quenched reaction mixture onto the column.

    • Elute the ADC, which will be in the high molecular weight fractions.

  • Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique for separating ADC species with different DARs.

    • Equilibrate the HIC column with a high-salt buffer.

    • Load the reaction mixture onto the column.

    • Elute the ADC species using a decreasing salt gradient. Species with higher DARs are more hydrophobic and will elute later.

ADC Characterization

The purified ADC must be thoroughly characterized to ensure its quality and consistency.

Analytical Techniques:

  • Drug-to-Antibody Ratio (DAR) Determination:

    • UV-Vis Spectroscopy: A relatively simple method to estimate the average DAR by measuring absorbance at 280 nm (for the antibody) and at the wavelength of maximum absorbance for MMAE.

    • Hydrophobic Interaction Chromatography (HIC): Provides a more detailed analysis of the drug load distribution, separating species with different DARs.

    • Mass Spectrometry (MS): Can be used for accurate measurement of the molecular weight of the intact ADC and its subunits to determine the DAR.

  • Analysis of Aggregation and Fragmentation:

    • Size Exclusion Chromatography (SEC): The primary method for detecting high molecular weight aggregates or low molecular weight fragments.

  • Confirmation of Conjugation Site:

    • Peptide Mapping: Involves digesting the ADC and analyzing the resulting peptides by mass spectrometry to identify the specific cysteine residues that have been conjugated.

  • In Vitro Cytotoxicity Assays:

    • These assays are essential to confirm that the ADC retains its biological activity and can effectively kill target cancer cells.

Data Presentation

ParameterRecommended Value/RangePurposeAnalytical Method
Antibody Reduction
Antibody Concentration5-10 mg/mLTo ensure efficient reaction kinetics.UV-Vis Spectroscopy
TCEP:Antibody Molar Ratio10-20:1To achieve partial reduction of disulfide bonds.N/A
Incubation Time1-2 hoursTo allow for sufficient reduction.N/A
Incubation Temperature37°CTo facilitate the reduction reaction.N/A
Drug-Linker Conjugation
Drug-Linker:Thiol Molar Ratio1.5-2:1To drive the conjugation reaction to completion.N/A
Organic Solvent (DMSO) %<10% (v/v)To prevent antibody denaturation.N/A
Incubation Time1-4 hoursTo allow for complete conjugation.N/A
Incubation TemperatureRoom TemperatureFor stable maleimide-thiol reaction.N/A
ADC Characterization
Average DAR3.5-4Optimal for many ADCs.HIC, MS, UV-Vis
Monomer Purity>95%To ensure minimal aggregation/fragmentation.SEC
Free Drug Level<1%To minimize off-target toxicity.RP-HPLC

Visualizations

experimental_workflow cluster_prep Preparation cluster_process Process cluster_analysis Characterization mAb Monoclonal Antibody Reduction Antibody Reduction mAb->Reduction TCEP TCEP (Reducing Agent) TCEP->Reduction DrugLinker This compound Conjugation Drug-Linker Conjugation DrugLinker->Conjugation Reduction->Conjugation Purification ADC Purification (SEC/HIC) Conjugation->Purification DAR DAR Analysis (HIC, MS) Purification->DAR Purity Purity Analysis (SEC) Purification->Purity Activity In Vitro Cytotoxicity Assay Purification->Activity FinalADC Characterized ADC DAR->FinalADC Purity->FinalADC Activity->FinalADC

Caption: Experimental workflow for ADC conjugation and characterization.

adc_mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC Binding to Tumor Cell Receptor Internalization Receptor-Mediated Endocytosis ADC->Internalization Lysosome Trafficking to Lysosome Internalization->Lysosome Cleavage Cathepsin B Cleavage of VC Linker Lysosome->Cleavage Release Release of MMAE Cleavage->Release Tubulin MMAE Binds to Tubulin Release->Tubulin Apoptosis Cell Cycle Arrest & Apoptosis Tubulin->Apoptosis

Application Notes and Protocols for In Vitro Cytotoxicity Assay of ADCs Utilizing a Mal-Phe-C4-VC-PAB-MMAE Linker-Payload

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a promising class of targeted cancer therapies designed to selectively deliver highly potent cytotoxic agents to tumor cells, thereby minimizing systemic toxicity. The efficacy of an ADC is critically dependent on each of its components: a monoclonal antibody for target specificity, a stable linker, and a potent cytotoxic payload. This document provides detailed application notes and protocols for conducting in vitro cytotoxicity assays of ADCs that utilize the Mal-Phe-C4-VC-PAB-MMAE linker-payload system.

The linker, comprising a maleimide (B117702) (Mal) group for conjugation to the antibody, a Phenylalanine (Phe) residue, a C4 spacer, a cathepsin B-cleavable valine-citrulline (VC) dipeptide, and a p-aminobenzylcarbamate (PAB) self-immolative spacer, is designed for stability in circulation and efficient cleavage within the lysosomal compartment of target cells. Upon internalization of the ADC and subsequent cleavage of the linker, the potent cytotoxic payload, monomethyl auristatin E (MMAE), is released. MMAE, a synthetic analog of dolastatin 10, is a highly effective anti-mitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.

These protocols are intended to guide researchers in the accurate and reproducible assessment of the in vitro potency of ADCs employing this specific linker-payload technology.

Mechanism of Action

The cytotoxic activity of an ADC with a this compound linker-payload is a multi-step process that begins with the binding of the ADC to a specific antigen on the surface of a cancer cell. This is followed by internalization of the ADC-antigen complex, trafficking to the lysosome, enzymatic cleavage of the linker, and the subsequent release of MMAE into the cytoplasm. Once released, MMAE disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and ultimately inducing apoptosis.

MMAE_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Target Cancer Cell cluster_cytoplasm Cytoplasm cluster_lysosome Lysosome ADC ADC (this compound) Receptor Tumor-Specific Antigen ADC->Receptor 1. Binding MMAE Free MMAE Tubulin Tubulin Dimers MMAE->Tubulin 5. Binds to Tubulin Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubules->G2M_Arrest 6. Disruption of Microtubule Dynamics Apoptosis Apoptosis G2M_Arrest->Apoptosis 7. Induction of Programmed Cell Death ADC_Lysosome ADC in Lysosome CathepsinB Cathepsin B CathepsinB->MMAE 4. Linker Cleavage & MMAE Release Endosome Endosome Receptor->Endosome 2. Internalization Endosome->ADC_Lysosome 3. Trafficking

Mechanism of Action of an ADC with this compound.

Data Presentation

The potency of the ADC is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the ADC required to inhibit the growth of 50% of the target cells. The following table summarizes representative IC50 values for ADCs utilizing a VC-MMAE linker-payload in various cancer cell lines.

Cell LineTarget AntigenADCIC50 (nM)Reference
KYSE520EGFRLR004-VC-MMAE1.852 ± 0.617
KYSE150EGFRLR004-VC-MMAE4.440 ± 0.208
HCC827EGFRLR004-VC-MMAE0.302 ± 0.088
A549EGFRLR004-VC-MMAE5.259 ± 1.127
SKBR3HER2vc-MMAE construct410.54 ± 4.9
HEK293N/Avc-MMAE construct482.86 ± 6.4
BxPC-3Tissue FactorAnti-human TF ADC~1
PSN-1Tissue FactorAnti-human TF ADC~1
Capan-1Tissue FactorAnti-human TF ADC~1.1
Panc-1Tissue FactorAnti-human TF ADC~1.16

Note: IC50 values can vary depending on the specific antibody, cell line, and experimental conditions such as incubation time and assay method.

Experimental Protocols

A crucial step in the preclinical evaluation of ADCs is the determination of their in vitro cytotoxicity. The following is a detailed protocol for a colorimetric assay, such as the MTT assay, to measure cell viability.

In Vitro Cytotoxicity Assay Workflow

Cytotoxicity_Assay_Workflow start Start cell_seeding 1. Cell Seeding (96-well plate) start->cell_seeding incubation1 2. Overnight Incubation (Allow cell attachment) cell_seeding->incubation1 adc_treatment 3. ADC Treatment (Serial dilutions) incubation1->adc_treatment incubation2 4. Incubation (e.g., 72-96 hours) adc_treatment->incubation2 reagent_addition 5. Add Viability Reagent (e.g., MTT) incubation2->reagent_addition incubation3 6. Incubation (Allow for color development) reagent_addition->incubation3 solubilization 7. Solubilization (If using MTT) incubation3->solubilization read_plate 8. Read Absorbance (Plate Reader) solubilization->read_plate data_analysis 9. Data Analysis (Calculate IC50) read_plate->data_analysis end End data_analysis->end

General workflow for an in vitro ADC cytotoxicity assay.
Detailed Methodology: MTT Assay

This protocol outlines the steps for determining the cytotoxicity of an ADC using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Target cancer cell line (expressing the antigen of interest)

  • Appropriate complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • ADC with this compound

  • Control articles (e.g., unconjugated antibody, free MMAE)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well flat-bottom cell culture plates

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture target cells to approximately 80% confluency.

    • Harvest the cells using trypsin-EDTA and perform a cell count.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • ADC Preparation and Treatment:

    • Prepare a stock solution of the ADC and control articles in an appropriate solvent (e.g., sterile PBS or DMSO).

    • Perform serial dilutions of the ADC and controls in complete culture medium to achieve the desired final concentrations. It is recommended to perform a broad range of dilutions initially to determine the approximate IC50, followed by a narrower range for a more precise measurement.

    • Carefully remove the medium from the wells and add 100 µL of the diluted ADC or control solutions to the respective wells. Include wells with untreated cells as a negative control and wells with medium only as a blank.

  • Incubation:

    • Incubate the plate for a period appropriate for the ADC's mechanism of action, typically 72 to 96 hours for tubulin inhibitors like MMAE, at 37°C with 5% CO2.

  • MTT Assay:

    • After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15-20 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Read the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

    • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each treatment concentration relative to the untreated control cells.

    • Plot the percentage of cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value.

Conclusion

The in vitro cytotoxicity assay is a fundamental and indispensable tool for the preclinical evaluation of ADCs. The protocol detailed in this document provides a robust framework for assessing the potency of ADCs utilizing the this compound linker-payload system. Careful execution of this assay and accurate determination of the IC50 value are critical for the selection of promising ADC candidates for further development.

Application Notes and Protocols for In Vivo Efficacy Studies of Mal-Phe-C4-VC-PAB-MMAE ADCs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of targeted cancer therapeutics designed to deliver highly potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity.[1] This document provides detailed application notes and protocols for conducting in vivo efficacy studies of ADCs utilizing the Mal-Phe-C4-VC-PAB-MMAE drug-linker platform. This system comprises a monoclonal antibody for targeted delivery, a cleavable linker system, and the potent cytotoxic agent monomethyl auristatin E (MMAE).

The linker, composed of maleimide (B117702) (Mal), phenylalanine (Phe), a C4 spacer, the dipeptide valine-citrulline (VC), and a p-aminobenzylcarbamate (PAB) self-emolative spacer, is designed to be stable in circulation and release the active MMAE payload upon internalization into target tumor cells and subsequent cleavage by lysosomal enzymes like Cathepsin B.[][3] MMAE is a highly potent antimitotic agent that inhibits cell division by blocking tubulin polymerization.[1][4] Due to its high toxicity, MMAE is unsuitable for systemic administration as a standalone drug but is highly effective when delivered specifically to cancer cells via an ADC.[1]

These protocols are intended to serve as a foundational guide for the preclinical evaluation of this and other next-generation ADCs.

Mechanism of Action

The this compound ADC exerts its anti-tumor effect through a multi-step, targeted mechanism:

  • Target Binding and Internalization: The monoclonal antibody component of the ADC specifically binds to a tumor-associated antigen on the surface of cancer cells.[5]

  • Internalization and Trafficking: Following binding, the ADC-antigen complex is internalized, typically via receptor-mediated endocytosis, and trafficked to lysosomal compartments within the cell.[6]

  • Lysosomal Cleavage: Within the acidic environment of the lysosome, the valine-citrulline linker is cleaved by proteases, such as cathepsin B.[]

  • Payload Release: Cleavage of the linker initiates the self-immolation of the PAB spacer, leading to the release of the active MMAE payload into the cytoplasm.[]

  • Cytotoxic Effect: The released MMAE binds to tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis.[4]

Experimental Protocols

Protocol 1: General In Vivo Efficacy Study in a Xenograft Model

This protocol outlines the establishment of a tumor xenograft model and the subsequent evaluation of ADC efficacy.

1. Cell Line and Culture:

  • Select a tumor cell line that expresses the target antigen for the ADC's monoclonal antibody.

  • Culture the cells under standard conditions as recommended by the supplier.

2. Animal Models:

  • Use immunocompromised mice (e.g., NOD/SCID or nude mice) to prevent the rejection of human tumor xenografts.[1]

  • House the animals under specific pathogen-free conditions and in accordance with institutional animal care and use committee (IACUC) guidelines.[7]

3. Tumor Implantation:

  • Harvest cultured tumor cells during their exponential growth phase.

  • Resuspend the cells in a suitable medium, such as a 1:1 mixture of serum-free medium and Matrigel.

  • Subcutaneously inject 1-10 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.

4. Tumor Growth Monitoring and Randomization:

  • Monitor tumor growth by caliper measurements 2-3 times per week.[8]

  • Calculate tumor volume using the formula: Volume = 0.5 x Length x Width^2 .[9]

  • When tumors reach a mean volume of 100-200 mm³, randomize the animals into treatment and control groups (typically n=6-10 animals per group).[10]

5. ADC Administration:

  • Prepare the this compound ADC and control articles (e.g., vehicle, isotype control ADC, or unconjugated antibody) in a sterile vehicle solution (e.g., saline or PBS).

  • Administer the treatment, typically via intravenous (i.v.) tail vein injection, at the specified dose and schedule.[11] Dosing can be a single dose or multiple doses administered weekly or every other week.[10][11]

6. Monitoring and Endpoints:

  • Measure tumor volumes and body weights 2-3 times per week.[8]

  • Monitor the general health and behavior of the animals daily.[7]

  • The primary endpoint is typically tumor growth inhibition (TGI).

  • Secondary endpoints can include tumor regression, complete responses, and overall survival.

  • Euthanize animals when tumors reach a predetermined maximum size, if there is more than 20% body weight loss, or if other signs of excessive toxicity are observed, in accordance with IACUC protocols.

Protocol 2: Toxicity Assessment

Concurrent with the efficacy study, it is crucial to monitor for potential toxicities.

1. Clinical Observations:

  • Record daily observations of animal behavior, posture, and activity.

  • Note any changes in skin, fur, eyes, or mucous membranes.

  • Monitor food and water consumption.

2. Body Weight:

  • Measure body weight at least twice weekly as an indicator of systemic toxicity.[10]

3. Hematology and Clinical Chemistry:

  • At the end of the study, collect blood samples via cardiac puncture for a complete blood count (CBC) and serum chemistry analysis to assess for hematological and organ toxicities.[12]

4. Histopathology:

  • At necropsy, collect major organs (e.g., liver, kidney, spleen, bone marrow, and heart) and any tissues with gross abnormalities.

  • Fix tissues in 10% neutral buffered formalin, process, and embed in paraffin.

  • Stain tissue sections with hematoxylin (B73222) and eosin (B541160) (H&E) for histopathological evaluation by a qualified pathologist.[7]

Protocol 3: Immunohistochemistry (IHC) for Target Expression and Biomarker Analysis

IHC can be used to confirm target expression in the tumor model and to evaluate treatment-related changes in biomarkers.[13]

1. Tissue Preparation:

  • Collect tumor tissue at the end of the study and fix it in 10% neutral buffered formalin.

  • Process and embed the fixed tissue in paraffin.

2. Staining:

  • Cut 4-5 µm sections and mount them on slides.

  • Perform antigen retrieval as required.

  • Incubate the sections with a primary antibody against the target antigen or other biomarkers of interest (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis).[14]

  • Use an appropriate secondary antibody and detection system.

3. Analysis:

  • A pathologist should score the stained slides for the intensity and percentage of positive cells.[15] This can help correlate target expression levels with ADC efficacy.

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison.

Table 1: In Vivo Efficacy of this compound ADC in Xenograft Model

Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume at Day X (mm³) ± SEMPercent TGI (%)Number of Complete Responses
Vehicle Control-QW x 31500 ± 150-0/8
Isotype Control ADC5QW x 31450 ± 1403.30/8
This compound ADC1QW x 3800 ± 9046.71/8
This compound ADC3QW x 3300 ± 5080.04/8
This compound ADC5QW x 350 ± 2096.77/8

SEM: Standard Error of the Mean; TGI: Tumor Growth Inhibition

Table 2: Systemic Toxicity Profile

Treatment GroupDose (mg/kg)Maximum Mean Body Weight Loss (%)Treatment-Related DeathsKey Hematological FindingsKey Histopathological Findings
Vehicle Control-< 2%0/8Within normal limitsNo significant abnormalities
Isotype Control ADC5< 2%0/8Within normal limitsNo significant abnormalities
This compound ADC1< 5%0/8Mild, transient neutropeniaNone
This compound ADC3~8%0/8Moderate, reversible neutropeniaNone
This compound ADC5~15%1/8Severe neutropeniaMild bone marrow hypocellularity

Visualizations

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC Antigen Tumor Antigen ADC->Antigen 1. Binding TumorCell Tumor Cell Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking MMAE Free MMAE Lysosome->MMAE 4. Linker Cleavage & Payload Release Tubulin Tubulin MMAE->Tubulin 5. Tubulin Binding MicrotubuleDisruption Microtubule Disruption Tubulin->MicrotubuleDisruption CellCycleArrest G2/M Arrest MicrotubuleDisruption->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Mechanism of action of a this compound ADC.

InVivo_Efficacy_Workflow cluster_setup Study Setup cluster_treatment Treatment & Monitoring cluster_endpoint Endpoint Analysis CellCulture Tumor Cell Culture Implantation Subcutaneous Implantation in Mice CellCulture->Implantation TumorGrowth Tumor Growth Monitoring Implantation->TumorGrowth Randomization Randomization TumorGrowth->Randomization Treatment ADC Administration Randomization->Treatment Monitoring Tumor & Body Weight Measurement Treatment->Monitoring Efficacy Efficacy Analysis (TGI, Regression) Monitoring->Efficacy Toxicity Toxicity Assessment (Clinical Signs, Histo) Monitoring->Toxicity Biomarker Biomarker Analysis (IHC) Efficacy->Biomarker

Caption: Workflow for in vivo efficacy studies of ADCs.

Logical_Relationship_Efficacy_Toxicity TherapeuticWindow Therapeutic Window Efficacy Anti-Tumor Efficacy Efficacy->TherapeuticWindow Defines Upper Limit Toxicity Systemic Toxicity Toxicity->TherapeuticWindow Defines Lower Limit Dose ADC Dose Dose->Efficacy Increases Dose->Toxicity Increases

Caption: Relationship between ADC dose, efficacy, and toxicity.

References

Application Notes and Protocols for the Characterization of Mal-Phe-C4-VC-PAB-MMAE Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a rapidly growing class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic small molecule drug. The Mal-Phe-C4-VC-PAB-MMAE linker-payload system is a widely utilized combination in ADC development. It consists of a maleimide (B117702) group for conjugation to the antibody, a stable peptide linker (Phe-C4-VC-PAB), and the potent antimitotic agent, monomethyl auristatin E (MMAE).[1][2][3][4] The valine-citrulline (VC) dipeptide within the linker is designed to be cleaved by lysosomal proteases, such as cathepsin B, leading to the specific release of MMAE within the target cancer cells.[1]

Thorough analytical characterization of these complex biomolecules is a critical quality attribute to ensure their safety and efficacy.[5] This document provides detailed application notes and protocols for the key analytical techniques used to characterize this compound ADCs, including the determination of drug-to-antibody ratio (DAR), aggregation, and charge heterogeneity.

Key Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₇₂H₁₀₅N₁₁O₁₅[6]
Molecular Weight 1364.7 g/mol [1][6]
Linker Type Protease-cleavable (Val-Cit)[1]
Payload Monomethyl Auristatin E (MMAE)[1][2][3]
Conjugation Chemistry Maleimide-thiol reaction with cysteine residues[1]

Analytical Techniques and Protocols

Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC)

Hydrophobic Interaction Chromatography (HIC) is a primary method for determining the DAR and drug-load distribution of cysteine-linked ADCs.[7][8] The separation is based on the increasing hydrophobicity of the ADC species with a higher number of conjugated drug-linker molecules.[7][8][9] HIC analysis is performed under non-denaturing conditions, preserving the native structure of the ADC.[10][11][12]

Experimental Workflow for HIC Analysis

HIC_Workflow cluster_prep Sample Preparation cluster_hic HIC Analysis cluster_data Data Analysis ADC_Sample ADC Sample HPLC_System HPLC System ADC_Sample->HPLC_System Inject HIC_Column HIC Column (e.g., Butyl-NPR) UV_Detector UV Detector (280 nm & 248 nm) HIC_Column->UV_Detector HPLC_System->HIC_Column Mobile Phase Gradient Chromatogram Chromatogram UV_Detector->Chromatogram Peak_Integration Peak Integration Chromatogram->Peak_Integration DAR_Calculation DAR Calculation Peak_Integration->DAR_Calculation

Caption: Workflow for DAR determination using HIC.

Protocol for HIC Analysis

Materials:

  • HPLC system with a UV detector

  • HIC column (e.g., TSKgel Butyl-NPR)

  • Mobile Phase A: 1.5 M Ammonium (B1175870) Sulfate in 25 mM Sodium Phosphate, pH 7.0

  • Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, with 25% Isopropanol

  • ADC sample in a suitable buffer

Procedure:

  • Equilibrate the HIC column with 100% Mobile Phase A.

  • Inject 10-50 µg of the ADC sample.

  • Elute the bound species using a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.

  • Monitor the absorbance at 280 nm for the protein and 248 nm for the drug-linker.[13]

  • Integrate the peak areas for each species (DAR0, DAR2, DAR4, etc.).

  • Calculate the weighted average DAR using the following formula:

    • Average DAR = (Σ (Peak Area of DARn * n)) / (Σ (Peak Area of all DAR species)) where 'n' is the number of drugs conjugated.

Data Presentation: Example HIC Data

Drug-Loaded SpeciesRetention Time (min)Peak Area (%)
DAR 08.510.2
DAR 212.135.5
DAR 415.345.8
DAR 617.97.5
DAR 819.81.0
Average DAR 3.2
Orthogonal DAR Determination by Reversed-Phase HPLC (RP-HPLC)

RP-HPLC provides an alternative method for DAR determination, particularly for cysteine-linked ADCs.[7][8] This technique involves the reduction of the ADC to separate the light and heavy chains, which are then resolved based on their hydrophobicity.[7][8]

Protocol for RP-HPLC Analysis

Materials:

  • HPLC system with a UV detector

  • RP-HPLC column (e.g., PLRP-S)[14]

  • Reducing Agent: Dithiothreitol (DTT)

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • ADC sample

Procedure:

  • Reduce the ADC sample by incubating with an excess of DTT (e.g., 10 mM) at 37°C for 30 minutes.

  • Equilibrate the RP-HPLC column with a starting mixture of Mobile Phase A and B (e.g., 95:5).

  • Inject the reduced ADC sample.

  • Elute the light and heavy chains using a linear gradient of Mobile Phase B.

  • Monitor the absorbance at 280 nm.

  • Identify and integrate the peaks corresponding to the unconjugated and conjugated light and heavy chains. The identity of each peak can be confirmed by mass spectrometry.[14]

  • Calculate the weighted average DAR based on the peak areas and the number of conjugated drugs on each chain.[]

Data Presentation: Example RP-HPLC Data for a Reduced ADC

ChainConjugated DrugsRetention Time (min)Peak Area (%)
Light Chain010.240
Light Chain111.560
Heavy Chain015.815
Heavy Chain116.955
Heavy Chain217.830
Aggregation Analysis by Size Exclusion Chromatography (SEC)

SEC is the standard method for quantifying aggregates and fragments in biotherapeutic samples, including ADCs.[16][17][18] Aggregation is a critical quality attribute as it can impact product safety and efficacy.[18]

Experimental Workflow for SEC Analysis

SEC_Workflow cluster_prep Sample Preparation cluster_sec SEC Analysis cluster_data Data Analysis ADC_Sample ADC Sample HPLC_System HPLC System ADC_Sample->HPLC_System Inject SEC_Column SEC Column (e.g., AdvanceBio SEC) UV_Detector UV Detector (280 nm) SEC_Column->UV_Detector HPLC_System->SEC_Column Isocratic Elution Chromatogram Chromatogram UV_Detector->Chromatogram Peak_Integration Peak Integration Chromatogram->Peak_Integration Quantification Quantification of Aggregates & Monomer Peak_Integration->Quantification

Caption: Workflow for aggregation analysis using SEC.

Protocol for SEC Analysis

Materials:

  • HPLC system with a UV detector

  • SEC column (e.g., Agilent AdvanceBio SEC 300Å)[16][17]

  • Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or other suitable aqueous buffer.[17] For some ADCs, the addition of a small amount of organic modifier (e.g., isopropanol) may be necessary to reduce non-specific interactions.[17]

  • ADC sample

Procedure:

  • Equilibrate the SEC column with the mobile phase at a constant flow rate.

  • Inject the ADC sample.

  • Elute the sample isocratically.

  • Monitor the absorbance at 280 nm.

  • Integrate the peak areas for high molecular weight species (aggregates), the main peak (monomer), and low molecular weight species (fragments).

  • Calculate the percentage of each species relative to the total peak area.

Data Presentation: Example SEC Data

SpeciesRetention Time (min)Peak Area (%)
Aggregate6.51.5
Monomer8.298.0
Fragment10.10.5
Intact Mass Analysis by Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the characterization of ADCs. Native MS conditions are often required for cysteine-conjugated ADCs to maintain the non-covalent interactions between the antibody chains.[19][20]

Protocol for Native SEC-MS Analysis

Materials:

  • LC-MS system (e.g., Q-TOF)

  • SEC column suitable for MS

  • Mobile Phase: 20 mM Ammonium Acetate (B1210297), pH 7.0[19]

  • ADC sample

Procedure:

  • Equilibrate the SEC column with the ammonium acetate mobile phase.

  • Inject the ADC sample for online desalting and separation.

  • Introduce the eluent directly into the mass spectrometer.

  • Acquire mass spectra under native conditions.

  • Deconvolute the resulting spectra to determine the masses of the different drug-loaded species.

Data Presentation: Example Intact Mass Data

Drug-Loaded SpeciesTheoretical Mass (Da)Observed Mass (Da)
DAR 0148,050148,052
DAR 2150,779150,781
DAR 4153,508153,510
DAR 6156,237156,239
DAR 8158,966158,968
Charge Heterogeneity Analysis by Capillary Isoelectric Focusing (cIEF)

cIEF is a high-resolution technique used to separate and quantify charge variants of proteins and ADCs.[21][22][23] Charge heterogeneity can arise from various post-translational modifications and the conjugation of the drug-linker.[21]

Protocol for cIEF Analysis

Materials:

  • Capillary electrophoresis instrument with UV detection

  • Bare-fused silica (B1680970) capillary

  • Anolyte (e.g., Phosphoric acid)

  • Catholyte (e.g., Sodium hydroxide)

  • Ampholytes (covering the desired pH range)

  • pI markers

  • ADC sample

Procedure:

  • Prepare the sample mixture containing the ADC, ampholytes, and pI markers.

  • Fill the capillary with the sample mixture.

  • Apply a voltage to focus the proteins at their isoelectric points (pI).

  • Mobilize the focused protein zones past the detector by applying pressure or a chemical mobilizer.

  • Monitor the absorbance at 280 nm.

  • Determine the pI of the charge variants by comparison to the pI markers.

  • Quantify the relative abundance of each charge variant by integrating the peak areas.

Data Presentation: Example cIEF Data

Charge VariantApparent pIPeak Area (%)
Acidic Variant 18.115
Acidic Variant 28.325
Main Isoform8.550
Basic Variant8.710

Mechanism of Action of this compound ADC

The following diagram illustrates the mechanism of action of a typical this compound ADC, from binding to the target cell to the induction of apoptosis.

ADC_MoA cluster_extracellular Extracellular Space cluster_cell Target Cancer Cell ADC ADC Receptor Target Receptor ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Tubulin Tubulin Lysosome->Tubulin 4. Linker Cleavage & MMAE Release Apoptosis Apoptosis Tubulin->Apoptosis 5. Tubulin Polymerization Inhibition

Caption: Mechanism of action of a VC-MMAE ADC.

References

Application Notes and Protocols for LC-MS Analysis of ADC Linker Stability and Payload Release

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a promising class of biotherapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The stability of the linker connecting the antibody and the payload is a critical quality attribute, directly impacting the ADC's efficacy and safety. Premature release of the payload in systemic circulation can lead to off-target toxicity, while insufficient release at the tumor site can diminish therapeutic efficacy.

Liquid Chromatography-Mass Spectrometry (LC-MS) has become an indispensable tool for characterizing ADC linker stability and quantifying payload release. Its high sensitivity and specificity enable the detailed analysis of ADCs and their catabolites in complex biological matrices. These application notes provide detailed protocols for key LC-MS-based assays to assess ADC linker stability and payload release.

Key Analytical Strategies

Several LC-MS based strategies are employed to assess the stability of ADCs. These can be broadly categorized as:

  • Top-down analysis: Involves the analysis of the intact ADC to determine the drug-to-antibody ratio (DAR) and monitor its change over time.

  • Middle-down analysis: The ADC is partially digested into smaller fragments (e.g., light chain and heavy chain) before LC-MS analysis, providing more detailed information on drug distribution.

  • Bottom-up analysis: The ADC is digested into peptides, and specific payload-conjugated peptides are monitored to quantify the amount of conjugated drug.

  • Free payload quantification: Involves the direct measurement of the released, unconjugated payload in a biological matrix.

Hybrid methods, such as immunoaffinity capture followed by LC-MS, are often employed to enhance the sensitivity and selectivity of these analyses by isolating the ADC from complex biological matrices.

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the typical experimental workflows for analyzing ADC linker stability and payload release.

ADC_Stability_Workflow cluster_incubation Sample Incubation cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Analysis ADC ADC Incubation Incubation (e.g., 37°C) ADC->Incubation Matrix Biological Matrix (Plasma, Lysosomes, etc.) Matrix->Incubation SamplePrep Sample Preparation (e.g., Immunoaffinity Capture, Protein Precipitation) Incubation->SamplePrep Time Points LC Liquid Chromatography (HIC, RP, SEC) SamplePrep->LC MS Mass Spectrometry (QTOF, Triple Quad) LC->MS DataAnalysis Data Analysis (DAR Calculation, Payload Quantification) MS->DataAnalysis

General workflow for ADC stability analysis using LC-MS.

Payload_Release_Pathway ADC_Circulation ADC in Circulation Target_Cell Target Cancer Cell ADC_Circulation->Target_Cell Binding & Internalization Endosome Endosome (Low pH) Target_Cell->Endosome Endocytosis Lysosome Lysosome (Enzymatic Cleavage) Endosome->Lysosome Released_Payload Released Payload Lysosome->Released_Payload Linker Cleavage Cell_Death Cell Death Released_Payload->Cell_Death Cytotoxic Effect

Cellular pathway of ADC payload release.

Application Note 1: Plasma Stability Assessment of ADCs

Objective: To determine the stability of an ADC in plasma by monitoring changes in the drug-to-antibody ratio (DAR) and quantifying the release of free payload over time.

Methodology Overview: This protocol describes an in vitro plasma stability assay. The ADC is incubated in plasma, and at various time points, aliquots are taken for analysis. Two main analyses are performed: 1) DAR analysis of the intact or partially fragmented ADC, often using Hydrophobic Interaction Chromatography (HIC) or Reversed-Phase (RP) LC-MS, and 2) quantification of the released payload using protein precipitation followed by LC-MS/MS.

Experimental Protocol:
  • ADC Incubation:

    • Thaw plasma (e.g., human, mouse, rat) at 37°C.

    • Spike the ADC into the plasma at a final concentration of 100 µg/mL.

    • Incubate the mixture at 37°C in a shaking water bath.

    • At specified time points (e.g., 0, 1, 4, 8, 24, 48, 72, 144 hours), collect aliquots for analysis. Store samples at -80°C until analysis.

  • Sample Preparation for DAR Analysis (Immunoaffinity Capture):

    • Add magnetic beads conjugated with an anti-human IgG antibody to the plasma samples.

    • Incubate for 1-2 hours at room temperature with gentle mixing to capture the ADC.

    • Wash the beads with PBS to remove unbound plasma proteins.

    • Elute the ADC from the beads using an acidic elution buffer (e.g., 20 mM glycine, pH 2.5).

    • Neutralize the eluate with a neutralization buffer (e.g., 1 M Tris-HCl, pH 8.0).

  • Sample Preparation for Free Payload Quantification (Protein Precipitation):

    • To a 50 µL plasma aliquot, add 150 µL of cold acetonitrile (B52724) containing an internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.

  • LC-MS Analysis:

    • For DAR Analysis (HIC-LC-MS):

      • LC System: Agilent 1290 Infinity II Bio LC System or equivalent.

      • Column: HIC column (e.g., Agilent AdvanceBio HIC).

      • Mobile Phase A: High salt buffer (e.g., 2 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0).

      • Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0).

      • Gradient: A linear gradient from high to low salt concentration.

      • MS System: High-resolution mass spectrometer (e.g., Q-TOF).

    • For Free Payload Quantification (RP-LC-MS/MS):

      • LC System: UPLC system.

      • Column: C18 column (e.g., Waters ACQUITY UPLC BEH C18).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient: A suitable gradient to separate the payload from other small molecules.

      • MS System: Triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Data Presentation:

Table 1: Quantitative Data for ADC Plasma Stability

ADC ModelLinker TypeAnimal ModelStability MetricValueReference
Trastuzumab-DM1SMCC (Non-cleavable)MouseHalf-life (t1/2)10.4 days
Trastuzumab-DM1CX (Triglycyl Peptide)MouseHalf-life (t1/2)9.9 days
anti-HER2-MMAFEVCit (Glutamic acid–valine– citrulline)MouseLinker Cleavage (14 days)Almost none
anti-HER2-MMAFVCit (Valine-citrulline)MousePayload Loss (14 days)>95%
anti-HER2-MMAFSVCit (Serine-valine-citrulline)MousePayload Loss (14 days)~70%
cAC10-MMAEVal-Cit DipeptideMouseLinker half-life~144 hours (6.0 days)
cAC10-MMAEVal-Cit DipeptideCynomolgus MonkeyApparent linker half-life~230 hours (9.6 days)
T-DM1MCCRatHalf-life (T1/2)4.56 ± 1.11 days

Application Note 2: In Vitro Lysosomal Catabolism and Payload Release

Objective: To identify the active payload and its catabolites released from an ADC upon exposure to lysosomal enzymes.

Methodology Overview: This protocol utilizes commercial human lysosomal preparations as an in vitro tool to mimic the intracellular processing of an ADC. The ADC is incubated with the lysosomal fraction, and the released payload and its catabolites are identified and quantified by LC-MS. This assay is crucial for both cleavable and non-cleavable linkers to understand the final form of the cytotoxic agent that imparts the therapeutic effect.

Experimental Protocol:
  • ADC Incubation with Lysosomes:

    • Prepare a reaction buffer (e.g., 50 mM sodium acetate, pH 5.0).

    • Add the ADC to the reaction buffer at a final concentration of 10-50 µg/mL.

    • Initiate the reaction by adding a human liver lysosomal fraction (e.g., S9 fraction).

    • Incubate the reaction mixture at 37°C.

    • At various time points, collect aliquots and immediately quench the reaction by adding an equal volume of cold acetonitrile.

  • Sample Preparation:

    • Centrifuge the quenched reaction mixture to pellet the precipitated proteins.

    • Transfer the supernatant containing the released payload and catabolites to a new tube.

    • Evaporate the supernatant to dryness and reconstitute in a suitable solvent for LC-MS analysis.

  • LC-MS Analysis:

    • LC System: UPLC system.

    • Column: High-resolution C18 column (e.g., Thermo Hypersil Gold C18).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A shallow gradient to achieve optimal separation of potential catabolites.

    • MS System: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to enable accurate mass measurement for the identification of unknown catabolites.

Data Presentation:

Table 2: Quantitative Data for ADC Catabolite Analysis

ADC CataboliteLLOQ (ng/mL)Analytical MethodReference
DM10.20LC-MS/MS
DM40.50LC-MS/MS
MMAE0.04LC-MS/MS
DM10.500LC-MS/MS
MCC-DM11.00LC-MS/MS
Lys-MCC-DM12.00LC-MS/MS
PBD-dimer0.24 nMLC-MS/MS
Cyclopropyl thiol0.24 nMLC-MS/MS

Conclusion

The LC-MS methods detailed in these application notes provide a robust framework for the comprehensive analysis of ADC linker stability and payload release. The provided protocols offer a starting point for researchers to develop and validate their own assays tailored to specific ADC constructs. The systematic application of these analytical strategies is crucial for the selection of optimal linker chemistries and the overall development of safe and effective ADC therapeutics.

Application of Mal-Phe-C4-VC-PAB-MMAE in Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Introduction

Antibody-drug conjugates (ADCs) are a transformative class of targeted cancer therapeutics designed to selectively deliver potent cytotoxic agents to tumor cells, thereby enhancing efficacy while minimizing systemic toxicity.[1] The Mal-Phe-C4-VC-PAB-MMAE system represents a sophisticated ADC platform. It comprises a monoclonal antibody (mAb) targeting a tumor-associated antigen, conjugated to the highly potent microtubule inhibitor, Monomethyl Auristatin E (MMAE), via a multi-component linker system.[] This linker, Mal-Phe-C4-VC-PAB, is engineered for stability in circulation and efficient, selective release of the MMAE payload within the target cancer cell.[3][4]

The components of this ADC system are:

  • Monoclonal Antibody (mAb): Provides specificity by targeting a surface antigen overexpressed on cancer cells. The choice of mAb is critical and depends on the cancer type being studied.

  • Mal-Phe-C4 Linker: The maleimide (B117702) (Mal) group facilitates covalent conjugation to cysteine residues on the mAb. The Phenylalanine-C4 (Phe-C4) portion acts as a spacer.

  • Valine-Citrulline (VC) Linker: A dipeptide motif that is specifically designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are highly active inside cancer cells.[5]

  • p-Aminobenzyl Alcohol (PAB) Spacer: A self-immolative spacer that, following VC cleavage, rapidly releases the active MMAE payload.[1]

  • MMAE Payload: Monomethyl auristatin E is a potent antimitotic agent that inhibits tubulin polymerization, leading to G2/M phase cell cycle arrest and subsequent apoptosis.[6][7][8]

These application notes provide a framework for utilizing ADCs based on the this compound platform in preclinical cancer models.

Mechanism of Action

The therapeutic action of a this compound ADC is a multi-step process that relies on the specific targeting of cancer cells and the intracellular release of the cytotoxic payload.[1][]

  • Circulation & Targeting: The ADC is administered intravenously and circulates systemically. The linker is designed to be stable in the bloodstream, preventing premature drug release.[4]

  • Binding & Internalization: The mAb component of the ADC specifically binds to its target antigen on the surface of cancer cells. This binding triggers receptor-mediated endocytosis, internalizing the ADC into the cell.[5]

  • Lysosomal Trafficking: Once inside the cell, the ADC is trafficked to the lysosome.

  • Payload Release: Within the acidic and enzyme-rich environment of the lysosome, the Valine-Citrulline (VC) linker is cleaved by proteases like Cathepsin B. This cleavage initiates the collapse of the PAB spacer, releasing the active MMAE drug.[1]

  • Cytotoxicity: Free MMAE then diffuses into the cytoplasm and binds to tubulin, disrupting microtubule dynamics. This leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis (programmed cell death).[7][8]

ADC_Mechanism_of_Action Mechanism of Action of a VC-PAB-MMAE ADC cluster_blood Systemic Circulation cluster_cell Target Cancer Cell cluster_endosome Endosome cluster_lysosome Lysosome ADC ADC in Bloodstream (Stable) Receptor Tumor Antigen ADC->Receptor 1. Binding ADC_Internalized Internalized ADC ADC_Lysosome ADC in Lysosome ADC_Internalized->ADC_Lysosome 3. Trafficking MMAE_Released Free MMAE (Released) ADC_Lysosome->MMAE_Released VC Linker Cleavage Microtubules Microtubule Disruption MMAE_Released->Microtubules 4. Cytotoxicity Receptor->ADC_Internalized 2. Internalization Apoptosis Apoptosis Microtubules->Apoptosis 5. Cell Death

Mechanism of Action of a VC-PAB-MMAE ADC

Quantitative Data Summary

Data generated from preclinical evaluations should be summarized to facilitate comparison between different ADCs, treatment groups, and cell lines.

Table 1: Example In Vitro Cytotoxicity Data

Cell LineTarget Antigen ExpressionADC IC₅₀ (nM)MMAE (Free Drug) IC₅₀ (nM)Non-Targeting ADC IC₅₀ (nM)
BT-474High0.50.35> 1000
SK-BR-3High0.80.40> 1000
MCF-7Low/Negative8500.38> 1000
MDA-MB-231Negative> 10000.55> 1000

IC₅₀ values represent the concentration of the drug that inhibits cell growth by 50%.

Table 2: Example In Vivo Xenograft Efficacy Data (Model: BT-474 Breast Cancer)

Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (TGI %)Body Weight Change (%)
Vehicle Control-Q3D x 41550 ± 2100%+2%
Target-Specific ADC3Q3D x 4120 ± 4592%-5%
Non-Targeting ADC3Q3D x 41480 ± 1905%+1%
Naked Antibody3Q3D x 41100 ± 15029%+2%

TGI is calculated relative to the vehicle control group.

Detailed Experimental Protocols

The following protocols provide a standardized framework for the preclinical evaluation of a this compound ADC.

Experimental_Workflow Preclinical ADC Evaluation Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cytotoxicity Cytotoxicity Assay (IC50 Determination) internalization Internalization Assay pk_study Pharmacokinetics (PK) Study cytotoxicity->pk_study bystander Bystander Killing Assay internalization->pk_study bystander->pk_study xenograft Xenograft Efficacy Study pk_study->xenograft tox_study Toxicity Study xenograft->tox_study decision Lead Candidate Selection tox_study->decision start ADC Candidate start->cytotoxicity start->internalization start->bystander

Preclinical ADC Evaluation Workflow
Protocol 1: In Vitro Cytotoxicity Assay

This protocol determines the potency (IC₅₀) of the ADC against antigen-positive and antigen-negative cancer cell lines.[9][10]

A. Materials

  • Target (antigen-positive) and control (antigen-negative) cell lines.[9]

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).[9]

  • 96-well flat-bottom cell culture plates.

  • Test Articles: Target-specific ADC, non-targeting control ADC, free MMAE.

  • Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®).

  • Plate reader (absorbance or luminescence).

B. Procedure

  • Cell Seeding: Trypsinize and count cells. Seed cells into 96-well plates at a pre-determined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • ADC Treatment: Prepare serial dilutions of the ADCs and free MMAE in complete medium. Remove the medium from the wells and add 100 µL of the diluted test articles. Include "cells only" (vehicle) and "medium only" (blank) controls.

  • Incubation: Incubate plates for 72-120 hours at 37°C, 5% CO₂. The incubation time should be optimized based on the cell line's doubling time.

  • Viability Measurement (MTT Example):

    • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours.[9]

    • Carefully aspirate the medium.

    • Add 150 µL of a solubilization solution (e.g., DMSO) to each well and mix on an orbital shaker to dissolve the formazan (B1609692) crystals.[9]

    • Read the absorbance at 570 nm.[9]

  • Data Analysis:

    • Subtract the background absorbance (medium only).

    • Calculate percent viability relative to the vehicle-treated control cells.

    • Plot the percent viability against the log of the drug concentration and fit a four-parameter logistic curve to determine the IC₅₀ value.

Protocol 2: In Vivo Xenograft Efficacy Study

This protocol evaluates the anti-tumor activity of the ADC in an animal model.[11][12]

A. Materials

  • Immunocompromised mice (e.g., Athymic Nude or NOD-SCID), 6-8 weeks old.[11]

  • Tumor cells (antigen-positive).

  • Sterile PBS and Matrigel (optional).

  • Test Articles: Target-specific ADC, non-targeting ADC, naked antibody, vehicle control.

  • Calipers for tumor measurement.

B. Procedure

  • Tumor Implantation:

    • Harvest tumor cells during their exponential growth phase.[13]

    • Resuspend cells in sterile PBS (or a PBS/Matrigel mixture) at a concentration of 2-10 x 10⁷ cells/mL.

    • Inject 100-200 µL of the cell suspension subcutaneously into the right flank of each mouse.[12][13]

  • Tumor Growth and Grouping:

    • Monitor tumor growth 2-3 times per week using calipers. Calculate tumor volume using the formula: Volume = (Length x Width²)/2.[12]

    • When tumors reach an average volume of 100-200 mm³, randomize mice into treatment groups (n=8-10 mice/group).[11]

  • ADC Administration:

    • Administer the test articles, typically via intravenous (IV) injection, according to the planned dosing schedule (e.g., once weekly for 3 weeks).

  • Monitoring:

    • Measure tumor volumes and body weights 2-3 times per week.[12]

    • Monitor the animals' overall health for signs of toxicity.[11]

  • Study Endpoint:

    • The study concludes when tumors in the control group reach a pre-determined size (e.g., 1500-2000 mm³) or if significant toxicity is observed.[11][12]

    • At the endpoint, euthanize the mice. Excise, weigh, and process the tumors for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis:

    • Plot mean tumor volume ± SEM for each group over time.

    • Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group compared to the vehicle control.

    • Analyze data for statistical significance using appropriate tests (e.g., ANOVA).

MMAE Signaling Pathway

MMAE exerts its cytotoxic effect by disrupting the cellular microtubule network, which is critical for mitosis. This disruption triggers a cascade of events leading to apoptotic cell death.[7][8]

  • Tubulin Binding: MMAE binds to tubulin dimers, the building blocks of microtubules.

  • Inhibition of Polymerization: This binding prevents the polymerization of tubulin into microtubules.[7]

  • Microtubule Network Disruption: The lack of polymerization leads to the disassembly of the mitotic spindle, a structure essential for chromosome segregation during cell division.

  • Mitotic Arrest: Cells are unable to progress through mitosis and become arrested in the G2/M phase of the cell cycle.[7]

  • Apoptosis Induction: Prolonged mitotic arrest activates the apoptotic pathway, characterized by the activation of caspases (e.g., Caspase-3, Caspase-9) and the cleavage of substrates like PARP, ultimately leading to cell death.[7][14][15]

MMAE_Signaling_Pathway MMAE-Induced Apoptosis Pathway MMAE Free MMAE (from ADC) Tubulin Tubulin Dimers MMAE->Tubulin Binds to Polymerization Inhibition of Tubulin Polymerization Tubulin->Polymerization Inhibits Disruption Microtubule Network Disruption Polymerization->Disruption Arrest G2/M Mitotic Arrest Disruption->Arrest Bcl2 Bcl-2 Family (e.g., Bax activation) Arrest->Bcl2 Casp9 Caspase-9 Activation Bcl2->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

MMAE-Induced Apoptosis Pathway

References

Application Note: Flow Cytometry Methods for Evaluating ADC Target Binding

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxic potency of a small-molecule drug. The efficacy of an ADC is critically dependent on several key binding characteristics, including its affinity for the target antigen, its specificity, the density of the target on the cell surface, and its ability to be internalized upon binding. Flow cytometry is a powerful, high-throughput technique that enables the quantitative analysis of these parameters at a single-cell level, making it an indispensable tool in ADC development.

This application note provides detailed protocols for four key flow cytometry-based assays used to evaluate ADC-target interactions:

  • Binding Affinity and Specificity Assay: To determine the strength and specificity of ADC binding to target cells.

  • Quantitative Target Expression: To quantify the number of target antigens per cell (Antibody Binding Capacity).

  • Internalization Assay: To measure the extent to which an ADC is internalized by the target cell after binding.

  • Competitive Binding Assay: To assess whether an ADC binds to the same or an overlapping epitope as an unconjugated antibody.

Mechanism of Action of an Antibody-Drug Conjugate (ADC)

ADCs exert their cytotoxic effect through a multi-step process. It begins with the ADC binding specifically to a target antigen on the cancer cell surface. The resulting ADC-antigen complex is then internalized, typically via receptor-mediated endocytosis. Inside the cell, the ADC is trafficked to lysosomes, where the linker is cleaved, releasing the potent cytotoxic payload. The payload can then induce cell death, often through DNA damage or microtubule disruption.

ADC_Mechanism cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_intracellular Intracellular Space ADC ADC Target Target Antigen ADC->Target 1. Binding Complex_Internalized Internalized ADC-Antigen Complex Target->Complex_Internalized 2. Internalization (Endocytosis) Membrane Lysosome Lysosome Complex_Internalized->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxicity

Mechanism of action of an antibody-drug conjugate (ADC).

Application 1: ADC Binding Affinity and Specificity Assay

This assay quantitatively measures the binding of an ADC to its target antigen on the surface of living cells. By titrating the ADC concentration, a saturation binding curve can be generated to calculate the apparent binding affinity (Kd). Specificity is assessed by comparing binding to a target-positive cell line versus a target-negative cell line.

Experimental Workflow

Experimental workflow for ADC binding analysis by flow cytometry.
Detailed Protocol

Materials and Reagents:

  • Target-positive and target-negative cell lines

  • Fluorescently labeled ADC or unconjugated ADC

  • Isotype control ADC

  • Fluorescently labeled secondary antibody (if using unconjugated ADC)

  • Staining Buffer: PBS with 1-2% BSA or FBS, 0.1% sodium azide

  • Viability Dye (e.g., PI, DAPI, or fixable viability dye)

  • 96-well V-bottom plates or FACS tubes

  • Flow Cytometer

Procedure:

  • Cell Preparation: Harvest cultured cells and wash twice with cold Staining Buffer. Resuspend cells to a concentration of 1-2 x 10^6 cells/mL.

  • Staining:

    • Aliquot 100 µL of the cell suspension (1-2 x 10^5 cells) into each well or tube.

    • Prepare serial dilutions of the fluorescently labeled ADC and isotype control in cold Staining Buffer. A typical concentration range might be from 0.01 to 100 µg/mL.

    • Add 50-100 µL of the diluted ADC or control to the respective cells.

    • Incubate for 1-2 hours on ice, protected from light, to allow binding while preventing internalization.

  • Washing: Wash the cells three times with 1 mL of cold Staining Buffer, centrifuging at 300 x g for 5 minutes at 4°C between washes.

  • Secondary Staining (if applicable): If using an unconjugated ADC, resuspend cells in 100 µL of Staining Buffer containing a pre-titrated amount of a fluorescently labeled secondary antibody. Incubate for 30-60 minutes on ice, protected from light, and repeat the washing steps.

  • Viability Staining: Resuspend the final cell pellet in 200-500 µL of Staining Buffer containing a viability dye according to the manufacturer's instructions.

  • Data Acquisition: Acquire data on the flow cytometer, collecting at least 10,000-20,000 events for the single, live cell population.

  • Data Analysis:

    • Gate on single cells, then on the live cell population.

    • Determine the Median Fluorescence Intensity (MFI) for each ADC concentration.

    • Plot the MFI against the ADC concentration and fit the data to a one-site binding (saturation) model using a suitable software (e.g., GraphPad Prism) to determine the Kd.

Quantitative Data Summary

The following table shows representative data for the binding affinity of a HER2-targeted ADC.

Cell LineHER2 Expression LevelADC Binding Affinity (Kd)
SK-BR-3High (~800,000 receptors/cell)~1.5 nM
BT-474High~2.0 nM
MCF-7Low (~30,000 receptors/cell)~25 nM
MDA-MB-468Negative (~10,000 receptors/cell)>100 nM (Non-specific binding)
Data are representative and compiled from typical ADC characterization studies.

Application 2: ADC Internalization Assay

This assay measures the ability of a target cell to internalize an ADC after binding. A common method involves comparing the fluorescence of surface-bound ADC versus the total cell-associated fluorescence after incubation at a temperature that permits endocytosis (37°C).

Experimental Workflow

G cluster_0 Binding Step cluster_1 Internalization Step cluster_2 Signal Quenching & Analysis A Incubate cells with fluorescent ADC on ice (4°C) (Allows binding only) B Split sample into two aliquots A->B C1 Keep one aliquot at 4°C (Surface-bound control) B->C1 C2 Incubate second aliquot at 37°C (Allows internalization) B->C2 D Wash cells and split each aliquot into two tubes C1->D C2->D E1 Tube A (4°C): No Quench (Total Bound MFI) D->E1 E2 Tube B (4°C): Add Quenching Ab (Internalized MFI = background) D->E2 F1 Tube C (37°C): No Quench (Total Bound + Internalized MFI) D->F1 F2 Tube D (37°C): Add Quenching Ab (Internalized MFI) D->F2 G Acquire on Flow Cytometer E1->G E2->G F1->G F2->G H Calculate % Internalization G->H G A Prepare Samples: 1. Target Cells 2. Isotype Control Cells 3. Calibration Beads B Stain cells and beads with a saturating concentration of fluorescent primary Ab A->B C Wash Samples (3x) B->C D Acquire Data on Flow Cytometer (Use same instrument settings for all samples) C->D E Analyze Bead Populations to obtain MFI for each known ABC value D->E G Determine MFI of Stained Target Cells D->G F Generate Standard Curve (MFI vs. ABC) E->F H Interpolate Cell MFI on Standard Curve to Calculate Cell ABC Value F->H G->H G A Incubate cells with increasing concentrations of unlabeled competitor (e.g., parent mAb) B Add a fixed, subsaturating concentration of fluorescently labeled ADC A->B C Incubate, Wash, and Acquire Data B->C D Analyze MFI of Labeled ADC C->D E Does MFI decrease with increasing competitor? D->E F YES: Competitor binds to the same or an overlapping epitope E->F Yes G NO: Competitor binds to a different epitope or does not bind E->G No

Troubleshooting & Optimization

Troubleshooting low conjugation efficiency with maleimide linkers

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Maleimide (B117702) Linker Conjugation

Welcome to the technical support center for maleimide linker conjugation. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot and optimize their bioconjugation experiments, ensuring high efficiency and stability.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, offering potential causes and solutions in a question-and-answer format.

Q1: Why am I observing low or no conjugation efficiency?

Low conjugation efficiency is a common issue that can arise from several factors, ranging from reagent stability to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial.

Possible Cause 1: Maleimide Hydrolysis The maleimide ring is susceptible to hydrolysis, particularly at neutral to alkaline pH, which renders it inactive for conjugation.[1][] The rate of hydrolysis increases with pH and temperature.[3][4]

Solutions:

  • Fresh Reagents: Prepare maleimide stock solutions fresh in an anhydrous solvent like DMSO or DMF and add them to the reaction buffer immediately before starting the conjugation.[1][5]

  • Proper Storage: Unused stock solutions can be stored at –20°C for up to a month, protected from light.[6] For short-term aqueous storage, use a slightly acidic buffer (pH 6.0-6.5) at 4°C.[1]

  • Optimal Temperature: Consider performing the reaction at 4°C overnight instead of at room temperature to minimize hydrolysis, especially for sensitive proteins.[1][4]

Possible Cause 2: Inaccessible or Oxidized Thiols The target cysteine residues on your protein may be inaccessible or may have formed disulfide bonds, which do not react with maleimides.[6][7]

Solutions:

  • Disulfide Bond Reduction: Before conjugation, reduce disulfide bonds using a reducing agent. TCEP (tris(2-carboxyethyl)phosphine) is often preferred as it is effective and does not need to be removed prior to adding the maleimide reagent.[1][5] DTT (dithiothreitol) can also be used, but excess DTT must be removed (e.g., via a desalting column) before adding the maleimide linker as it will compete for the reaction.[1]

  • Quantify Free Thiols: Use a method like the Ellman's Test to quantify the number of available free thiols before starting the conjugation. This confirms that the reduction step was successful.

  • Prevent Re-oxidation: Work with degassed buffers to minimize oxygen in the solution.[6] Including a chelating agent like EDTA (1-5 mM) can also help by sequestering metal ions that can catalyze thiol oxidation.[1]

Possible Cause 3: Suboptimal Reaction pH The pH of the reaction buffer is critical for both the efficiency and specificity of the conjugation.[3]

Solutions:

  • Optimal pH Range: The ideal pH range for maleimide-thiol conjugation is 6.5-7.5.[3][8] Within this range, the reaction with thiols is highly favored. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than the competing reaction with amines.[]

  • Avoid Low pH: Below pH 6.5, the reaction rate slows considerably because the thiol group is predominantly in its protonated (-SH) form, rather than the more reactive thiolate anion (-S⁻) form.[1][3]

  • Avoid High pH: Above pH 7.5, the maleimide group loses its specificity and can react with primary amines, such as the side chains of lysine (B10760008) residues.[3][7] Maleimide hydrolysis also accelerates at higher pH.[]

Possible Cause 4: Incorrect Stoichiometry The molar ratio of the maleimide linker to the thiol-containing molecule can significantly impact conjugation efficiency.[1]

Solutions:

  • Molar Excess of Maleimide: A 10 to 20-fold molar excess of the maleimide reagent over the protein or peptide is a common starting point.[1][5]

  • Optimization: The optimal ratio can vary depending on the specific molecules being conjugated due to factors like steric hindrance.[1][9] For example, a small peptide might only require a 2:1 maleimide-to-thiol ratio, while a larger nanobody might need a 5:1 ratio for best results.[1][9] It is advisable to perform optimization experiments with varying molar ratios.

Q2: My final conjugated product is unstable. What could be the cause?

Instability of the final conjugate is often due to the reversibility of the bond formed between the maleimide and the thiol.

Possible Cause: Retro-Michael Reaction (Thiol Exchange) The thioether bond formed is not completely stable and can undergo a reversible retro-Michael reaction.[8][10] This is particularly problematic in vivo, where high concentrations of other thiols, like glutathione, can lead to the exchange of the conjugated payload, causing off-target effects.[7][10]

Solutions:

  • Hydrolysis of the Thiosuccinimide Ring: After the conjugation is complete, the thiosuccinimide ring can be intentionally hydrolyzed to form a stable, open-ring structure that is no longer susceptible to the retro-Michael reaction.[7][11] This can be achieved by incubating the conjugate at a pH of 8.5-9.0.[7]

  • Use of Stabilizing Linkers: Newer generations of maleimide linkers are designed to be "self-hydrolysing" or undergo intramolecular rearrangements to form more stable final products.[12][13] For conjugates involving an N-terminal cysteine, a rearrangement can form a stable six-membered thiazine (B8601807) ring.[7][14]

Q3: I'm observing non-specific labeling. Why is this happening?

Non-specific labeling occurs when the maleimide linker reacts with other functional groups on your biomolecule besides the intended thiols.

Possible Cause: Reaction with Amines While maleimides are highly selective for thiols in the pH 6.5-7.5 range, they can react with primary amines (e.g., lysine residues) at pH values above 7.5.[7][15]

Solutions:

  • Strict pH Control: Ensure your reaction buffer is maintained strictly within the 7.0-7.5 pH range to maximize thiol selectivity.[4]

  • Lower Temperature: If non-specific labeling is an issue at room temperature, performing the reaction at a lower temperature (e.g., 2-8°C) can help reduce the rate of this side reaction.[4]

Data Presentation: Reaction Parameter Optimization

Optimizing reaction conditions is key to successful conjugation. The following table summarizes typical starting conditions and their impact on the reaction.

ParameterRecommended RangeRationale & Impact
pH 6.5 - 7.5Balances thiol reactivity (favored at higher pH) with maleimide stability and selectivity (compromised at pH > 7.5).[][3]
Temperature 4°C to 25°C (Room Temp)Room temperature (20-25°C) reactions are faster (e.g., 2 hours).[4] Colder temperatures (2-8°C, overnight) slow the reaction but also reduce the rate of maleimide hydrolysis.[1][4]
Maleimide:Thiol Molar Ratio 10:1 to 20:1 (Starting Point)A molar excess of the maleimide linker drives the reaction to completion.[5] The optimal ratio is system-dependent and may require empirical testing.[1][16]
Reaction Time 2 hours to OvernightReaction kinetics depend on the specific reactants and conditions. A time-course experiment is recommended to determine the optimal reaction time.[1]

Experimental Protocols

Protocol 1: General Maleimide Conjugation

This protocol provides a general workflow for conjugating a maleimide linker to a thiol-containing protein.

  • Protein Preparation: Dissolve the protein to be labeled in a degassed buffer (e.g., PBS, HEPES) at a pH of 7.0-7.5 to a concentration of 1-10 mg/mL.[6] The buffer must not contain thiols.

  • (Optional) Disulfide Reduction: If the protein contains disulfide bonds, add a 10-100 fold molar excess of TCEP. Incubate for 20-30 minutes at room temperature.[6][7]

  • Maleimide Reagent Preparation: Prepare a 10 mM stock solution of the maleimide linker in anhydrous DMSO or DMF.[5] This should be done immediately before use.

  • Conjugation Reaction: Add the maleimide stock solution to the protein solution to achieve the desired molar ratio (e.g., 10-20 fold molar excess).[1]

  • Incubation: Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight.[1] Protect from light if any components are light-sensitive.

  • (Optional) Quenching: To stop the reaction, add a small molecule thiol like cysteine or 2-mercaptoethanol (B42355) to react with any excess maleimide.[1]

  • Purification: Purify the conjugate from excess reagents using an appropriate method such as size-exclusion chromatography (SEC), a desalting column, or dialysis.[1]

Protocol 2: Quantification of Free Thiols (Ellman's Test)

This assay uses DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) to quantify free sulfhydryl groups. The reaction produces a yellow-colored product, TNB²⁻, which can be measured spectrophotometrically at 412 nm.

  • Prepare a Protein Standard: Prepare a solution of a protein with a known number of free thiols (e.g., Cysteine or reduced BSA) to create a standard curve.

  • Prepare Samples: Prepare your protein sample at a known concentration in a suitable buffer (e.g., 100 mM sodium phosphate, 1 mM EDTA, pH 8.0).

  • Prepare DTNB Solution: Dissolve DTNB in the same buffer to a final concentration of 4 mg/mL.

  • Reaction: Add 50 µL of the DTNB solution to 2.5 mL of the protein solution. Mix and incubate at room temperature for 15 minutes.

  • Measurement: Measure the absorbance of the solution at 412 nm.

  • Calculation: Use the molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹ at pH 8.0) and the standard curve to calculate the concentration of free thiols in your sample.[17]

Visualizations

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting low conjugation efficiency.

TroubleshootingWorkflow Start Low Conjugation Efficiency Observed CheckMaleimide Step 1: Check Maleimide Activity Start->CheckMaleimide MaleimideOK Maleimide OK? CheckMaleimide->MaleimideOK CheckThiols Step 2: Verify Free Thiol Availability ThiolsOK Thiols Available? CheckThiols->ThiolsOK CheckConditions Step 3: Review Reaction Conditions ConditionsOK Conditions Optimal? CheckConditions->ConditionsOK OptimizeRatio Step 4: Optimize Molar Ratio TitrateRatio Perform titration with varying molar ratios. OptimizeRatio->TitrateRatio Success Conjugation Successful MaleimideOK->CheckThiols Yes RemakeMaleimide Use fresh maleimide stock. Store properly. MaleimideOK->RemakeMaleimide No ThiolsOK->CheckConditions Yes ReduceProtein Reduce disulfide bonds (TCEP). Quantify thiols (Ellman's). ThiolsOK->ReduceProtein No ConditionsOK->OptimizeRatio Yes AdjustConditions Adjust pH to 6.5-7.5. Optimize Temp/Time. ConditionsOK->AdjustConditions No RemakeMaleimide->CheckMaleimide ReduceProtein->CheckThiols AdjustConditions->CheckConditions TitrateRatio->Success

Caption: A step-by-step workflow for troubleshooting low maleimide conjugation efficiency.

Key Reaction Pathways

This diagram illustrates the desired maleimide-thiol reaction and common side reactions.

ReactionPathways cluster_desired Desired Pathway (pH 6.5-7.5) cluster_side Side Reactions Maleimide_Thiol Maleimide + Protein-SH Thioether Stable Thioether Conjugate Maleimide_Thiol->Thioether Michael Addition Maleimide_H2O Maleimide + H₂O (High pH) Inactive Inactive Maleamic Acid Maleimide_H2O->Inactive Hydrolysis Maleimide_Amine Maleimide + Protein-NH₂ (pH > 7.5) AmineAdduct Non-specific Amine Adduct Maleimide_Amine->AmineAdduct Amine Reaction Thioether_Reverse Thioether Conjugate + R'-SH Exchanged Exchanged Product + Protein-SH Thioether_Reverse->Exchanged Retro-Michael Reaction

Caption: Key reaction pathways in maleimide chemistry, including the desired conjugation and potential side reactions.

References

Technical Support Center: Optimizing Mal-Phe-C4-VC-PAB-MMAE Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to optimize the conjugation of Maleimide-Phenylalanine-C4-Valine-Citrulline-p-aminobenzyl-Monomethyl Auristatin E (Mal-Phe-C4-VC-PAB-MMAE) to antibodies.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the maleimide-thiol conjugation reaction?

The optimal pH range for the reaction between a maleimide (B117702) group and a sulfhydryl group (thiol) is between 6.5 and 7.5.[] Within this range, the reaction is highly specific for thiols. At a pH of 7.0, the reaction rate with thiols is approximately 1,000 times faster than with amines.[] Deviating from this range can lead to reduced efficiency and undesirable side reactions. At pH values above 8.5, the reactivity towards primary amines increases, as does the rate of maleimide hydrolysis, which deactivates the linker.

Q2: What is the recommended molar ratio of the this compound linker to the antibody?

A molar excess of the drug-linker is necessary to drive the conjugation reaction to completion. A common starting point is a 5- to 10-fold molar excess of the this compound to the antibody. However, the optimal ratio is highly dependent on the specific antibody and the desired drug-to-antibody ratio (DAR). It is recommended to perform titration experiments to determine the ideal molar ratio for your specific application. Using an excessive amount of the linker can lead to antibody aggregation and complications during purification.

Q3: How can I prevent aggregation of my antibody-drug conjugate (ADC)?

ADC aggregation is a common issue, often caused by the increased hydrophobicity of the drug-linker conjugate. Several factors can contribute to this:

  • High Drug-to-Antibody Ratio (DAR): A higher drug loading increases the overall hydrophobicity of the ADC, which can promote aggregation.

  • Hydrophobic Nature of the Linker-Payload: The this compound itself has hydrophobic characteristics that can contribute to aggregation.

  • Improper Buffer Conditions: The choice of buffer, pH, and the presence of excipients can influence ADC stability.

  • Over-reduction of the Antibody: Excessive reduction of disulfide bonds can lead to antibody unfolding and subsequent aggregation.

To mitigate aggregation, consider optimizing the DAR, using formulation buffers with stabilizing excipients, and carefully controlling the antibody reduction step.

Q4: Why is my final product showing a low Drug-to-Antibody Ratio (DAR)?

A low DAR can result from several factors:

  • Incomplete Antibody Reduction: Insufficient reduction of the interchain disulfide bonds will result in fewer available thiol groups for conjugation. It is crucial to optimize the concentration of the reducing agent (e.g., TCEP or DTT), incubation time, and temperature.

  • Hydrolysis of the Maleimide Group: The maleimide group is susceptible to hydrolysis, especially at non-optimal pH, rendering it inactive for conjugation.[] Always use freshly prepared solutions of the drug-linker.

  • Insufficient Molar Excess of Drug-Linker: If the molar ratio of the drug-linker to the antibody is too low, the conjugation reaction may not go to completion.

  • Re-oxidation of Thiol Groups: The generated free thiols can re-oxidize to form disulfide bonds, making them unavailable for conjugation. Including a chelating agent like EDTA in the buffer can help prevent metal-catalyzed oxidation.

Q5: How can I confirm that my antibody has been successfully reduced?

Before proceeding with the conjugation step, you can verify the presence of free sulfhydryl (-SH) groups using Ellman's reagent (DTNB). This colorimetric assay provides a quantitative measure of the number of free thiols per antibody, allowing you to confirm the effectiveness of the reduction step.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Action
Low Drug-to-Antibody Ratio (DAR) Incomplete antibody reduction.Optimize the concentration of the reducing agent (e.g., TCEP, DTT), temperature, and incubation time. Verify reduction using Ellman's assay.
Hydrolysis of the maleimide linker.Prepare the this compound solution immediately before use. Ensure the reaction pH is between 6.5 and 7.5.[]
Insufficient molar excess of the drug-linker.Increase the molar ratio of the drug-linker to the antibody. Perform a titration to find the optimal ratio.
Re-oxidation of antibody thiols.Degas buffers to remove dissolved oxygen. Include a chelating agent like EDTA (1-5 mM) in the reaction buffer.
High Levels of ADC Aggregation High DAR.Optimize the conjugation conditions to achieve a lower, more homogeneous DAR.
Hydrophobicity of the drug-linker.Screen different formulation buffers containing stabilizing excipients (e.g., polysorbate, sucrose).
Over-reduction of the antibody.Reduce the concentration of the reducing agent or shorten the incubation time.
Incorrect buffer pH or ionic strength.Ensure the buffer pH is appropriate for antibody stability and perform buffer exchange post-conjugation into a suitable formulation buffer.
Presence of Unconjugated Antibody Inefficient conjugation reaction.Review and optimize all reaction parameters: pH, molar ratio, temperature, and reaction time. Ensure the antibody concentration is adequate (e.g., >0.5 mg/mL).
Inactive drug-linker.Use a fresh batch of this compound and ensure proper storage to prevent degradation.
Inconsistent Batch-to-Batch Results Variability in antibody reduction.Precisely control the reduction conditions and quantify free thiols before each conjugation.
Degradation of the drug-linker stock solution.Aliquot the drug-linker stock solution and store it under recommended conditions (e.g., -20°C or -80°C, protected from light and moisture). Avoid repeated freeze-thaw cycles.
Variations in reaction setup.Standardize all experimental parameters, including buffer preparation, incubation times, and temperatures.

Experimental Protocols

Protocol 1: Antibody Reduction

This protocol is a general guideline and may require optimization for your specific antibody.

  • Antibody Preparation: Prepare the antibody at a concentration of 2-5 mg/mL in a conjugation buffer (e.g., phosphate-buffered saline (PBS) with 1-5 mM EDTA, pH 7.2). Degas the buffer prior to use.

  • Reducing Agent Preparation: Prepare a fresh stock solution of Tris(2-carboxyethyl)phosphine (TCEP).

  • Reduction Reaction: Add a 2-5 fold molar excess of TCEP to the antibody solution.

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

  • Removal of Reducing Agent: Immediately before conjugation, remove the excess TCEP by buffer exchange using a desalting column (e.g., Sephadex G-25) or tangential flow filtration, equilibrating with the conjugation buffer.

Protocol 2: this compound Conjugation
  • Drug-Linker Preparation: Dissolve the this compound in a minimal amount of a compatible organic solvent like DMSO to prepare a stock solution. The compound may be unstable in solution, so fresh preparation is recommended.

  • Conjugation Reaction: Add the drug-linker stock solution to the reduced antibody solution to achieve the desired molar ratio (e.g., 5-10 fold molar excess). The final concentration of the organic solvent (e.g., DMSO) in the reaction mixture should ideally be kept below 10% (v/v).

  • Incubation: Incubate the reaction mixture at room temperature (20-25°C) for 1-4 hours with gentle mixing. Protect the reaction from light.

  • Quenching: To stop the conjugation reaction, add a quenching reagent such as N-acetylcysteine to a final concentration that is in molar excess (e.g., 5-10 fold) to the initial amount of the maleimide linker. This will react with any unreacted maleimide groups.

  • Purification: Purify the ADC from unreacted drug-linker and quenching agent using methods such as size-exclusion chromatography (SEC) or tangential flow filtration.

Visualizations

Conjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Antibody Antibody in Conjugation Buffer Reduced_Ab Reduced Antibody (Free Thiols) Antibody->Reduced_Ab Reduction (37°C, 1-2h) TCEP TCEP (Reducing Agent) TCEP->Reduced_Ab Conjugation Conjugation Reaction (pH 6.5-7.5, RT, 1-4h) Reduced_Ab->Conjugation Drug_Linker This compound in DMSO Drug_Linker->Conjugation Quenching Quenching (N-acetylcysteine) Conjugation->Quenching Purification Purification (e.g., SEC) Quenching->Purification Final_ADC Purified ADC Purification->Final_ADC Analysis Characterization (DAR, Aggregation) Final_ADC->Analysis Troubleshooting_Logic Start Low DAR Observed Check_Reduction Was antibody reduction confirmed (e.g., Ellman's Assay)? Start->Check_Reduction Check_Linker Was drug-linker solution freshly prepared? Check_Reduction->Check_Linker Yes Optimize_Reduction Optimize reduction conditions: [TCEP], time, temp Check_Reduction->Optimize_Reduction No Check_Ratio Was molar ratio of linker to antibody sufficient? Check_Linker->Check_Ratio Yes Use_Fresh_Linker Prepare fresh drug-linker solution before use Check_Linker->Use_Fresh_Linker No Check_pH Was reaction pH within 6.5-7.5? Check_Ratio->Check_pH Yes Increase_Ratio Increase molar excess of drug-linker Check_Ratio->Increase_Ratio No Check_pH->Optimize_Reduction No Adjust_pH Adjust and verify buffer pH Adjust_pH->Check_pH

References

Technical Support Center: Addressing Premature Payload Release from VC-PAB Linkers in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the premature release of cytotoxic payloads from valine-citrulline-p-aminobenzoyloxycarbonyl (VC-PAB) linkers in plasma during antibody-drug conjugate (ADC) development. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you diagnose and resolve linker instability issues.

Troubleshooting Guide

Issue 1: Significant Payload Release Observed in Mouse Plasma Stability Assays
  • Possible Cause: The Val-Cit dipeptide in the VC-PAB linker is known to be susceptible to cleavage by mouse carboxylesterase 1c (Ces1c), an enzyme present in rodent plasma but not in human plasma.[1][2][3][4] This enzymatic activity can lead to premature payload release, resulting in off-target toxicity and reduced efficacy in preclinical mouse models.

  • Troubleshooting Steps:

    • Confirm Ces1c Sensitivity: Conduct an in vitro plasma stability assay comparing the ADC's stability in mouse plasma versus human or primate plasma. A significantly higher payload release in mouse plasma is a strong indicator of Ces1c-mediated cleavage.

    • Linker Modification: Consider re-engineering the linker to be resistant to Ces1c. A common and effective strategy is the addition of a glutamic acid residue at the P3 position, creating a Glu-VC-PAB linker. This modification has been shown to significantly enhance stability in mouse plasma while maintaining susceptibility to cleavage by cathepsin B within the target tumor cell.[3]

    • Utilize Ces1c Knockout Models: If feasible, conducting in vivo studies in Ces1c knockout mice can definitively confirm the role of this enzyme in the observed instability.

Issue 2: Evidence of Neutropenia or Other Off-Target Toxicities in Preclinical or Clinical Studies
  • Possible Cause: Premature payload release in human plasma can be mediated by human neutrophil elastase (NE), a serine protease secreted by neutrophils.[5][6][7] NE can cleave the VC-PAB linker, leading to the systemic release of the cytotoxic payload, which can result in toxicities such as neutropenia.[5][7]

  • Troubleshooting Steps:

    • Assess Neutrophil Elastase Sensitivity: Perform an in vitro assay by incubating the ADC with purified human neutrophil elastase to determine the linker's susceptibility to cleavage.

    • Linker Sequence Modification: Explore modifications to the dipeptide sequence to reduce its affinity for neutrophil elastase. For example, substituting valine with other amino acids may confer resistance to NE-mediated cleavage.

    • Alternative Linker Chemistries: Evaluate other classes of cleavable or non-cleavable linkers that are not substrates for neutrophil elastase.

Frequently Asked Questions (FAQs)

Q1: What is the intended cleavage mechanism of the VC-PAB linker?

A1: The VC-PAB linker is designed to be stable in systemic circulation and to be selectively cleaved by the lysosomal protease Cathepsin B, which is often overexpressed in tumor cells.[] Following internalization of the ADC into a cancer cell, the linker is trafficked to the lysosome where Cathepsin B cleaves the amide bond between valine and citrulline. This initiates a self-immolative cascade of the PAB spacer, leading to the release of the active cytotoxic payload.

Q2: Why is my VC-PAB linked ADC stable in human plasma but not in mouse plasma?

A2: This discrepancy is most commonly due to the activity of carboxylesterase 1c (Ces1c) in mouse plasma, which is not present in human plasma.[1][2][3][4] Ces1c can recognize and cleave the VC-PAB linker, leading to premature payload release in mouse models.

Q3: Can the conjugation site on the antibody affect the stability of the VC-PAB linker?

A3: Yes, the site of conjugation can influence linker stability. Linkers attached to more sterically hindered or protected sites on the antibody may exhibit greater stability in plasma compared to those conjugated at more exposed sites.

Q4: What are the key differences between cleavable and non-cleavable linkers in terms of plasma stability?

A4: Non-cleavable linkers, such as those based on SMCC, generally exhibit higher plasma stability as they rely on the complete proteolytic degradation of the antibody in the lysosome to release the payload.[9] Cleavable linkers, like VC-PAB, are designed to be cleaved by specific enzymes and can be susceptible to premature cleavage in plasma by unintended proteases.

Data Presentation

Table 1: Comparative Stability of VC-PAB and Modified Linkers in Plasma

Linker TypePlasma SpeciesIncubation Time (days)% Payload Release / % Intact ADC RemainingReference
mc-vc-PAB-MMAEHuman6<1% release[9]
mc-vc-PAB-MMAEMonkey6<1% release[9]
mc-vc-PAB-MMAERat6>4% release[10]
mc-vc-PAB-MMAEMouse6~25% release[9]
VC-PABCMouse4.5Unstable[11]
Glu-VC-PABMouseNot specifiedStable[3]
OHPAS LinkerMouseNot specifiedStable[1][2]

Note: This table summarizes data from multiple sources and experimental conditions may vary.

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the stability of an ADC in plasma from various species by measuring the change in drug-to-antibody ratio (DAR) and the amount of released payload over time.

Materials:

  • ADC of interest

  • Human, mouse, rat, and cynomolgus monkey plasma (sodium citrate (B86180) or heparin anticoagulated)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • LC-MS system

Methodology:

  • Thaw plasma at 37°C and centrifuge to remove any cryoprecipitates.

  • Dilute the ADC to a final concentration of 1 mg/mL in the pre-warmed plasma of each species.

  • As a control, prepare a parallel sample of the ADC in PBS.

  • Incubate all samples at 37°C.

  • At designated time points (e.g., 0, 6, 24, 48, 96, and 168 hours), withdraw an aliquot from each sample and immediately freeze it at -80°C to stop the reaction.

  • For analysis, thaw the samples and process them for LC-MS analysis. This may involve immunocapture of the ADC to separate it from plasma proteins.

  • Analyze the samples by LC-MS to determine the average DAR of the intact ADC and to quantify the concentration of the free, released payload.

  • Calculate the percentage of intact ADC remaining and the percentage of payload released at each time point relative to the 0-hour time point.

Protocol 2: Cathepsin B Cleavage Assay

Objective: To confirm that the VC-PAB linker is susceptible to its intended cleavage enzyme, Cathepsin B.

Materials:

  • ADC of interest

  • Recombinant human Cathepsin B

  • Cathepsin B assay buffer (e.g., 50 mM sodium acetate, pH 5.5, containing DTT)

  • Incubator at 37°C

  • LC-MS system

Methodology:

  • Activate the recombinant Cathepsin B according to the manufacturer's instructions.

  • In a microcentrifuge tube, combine the ADC (e.g., to a final concentration of 10 µM) with the activated Cathepsin B in the assay buffer.

  • Prepare a negative control sample containing the ADC in the assay buffer without Cathepsin B.

  • Incubate the reactions at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of each reaction and stop the cleavage by adding a quenching solution (e.g., a strong acid or an organic solvent).

  • Analyze the samples by LC-MS to quantify the amount of released payload.

  • Plot the concentration of the released payload over time to determine the cleavage kinetics.

Protocol 3: Neutrophil Elastase Sensitivity Assay

Objective: To assess the susceptibility of the VC-PAB linker to cleavage by human neutrophil elastase.

Materials:

  • ADC of interest

  • Purified human neutrophil elastase

  • Neutrophil elastase assay buffer (e.g., Tris-HCl buffer, pH 7.5)

  • Incubator at 37°C

  • LC-MS system

Methodology:

  • In a microcentrifuge tube, combine the ADC (e.g., to a final concentration of 10 µM) with human neutrophil elastase in the assay buffer.

  • Prepare a negative control sample containing the ADC in the assay buffer without the enzyme.

  • Incubate the reactions at 37°C.

  • At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of each reaction and stop the reaction by adding a quenching solution.

  • Analyze the samples by LC-MS to quantify the amount of released payload.

  • Plot the concentration of the released payload over time to determine the cleavage kinetics.

Visualizations

VC_PAB_Cleavage_Pathway cluster_extracellular Systemic Circulation (Plasma) cluster_intracellular Target Tumor Cell ADC Intact ADC (VC-PAB Linker) Released_Payload_Plasma Prematurely Released Payload ADC->Released_Payload_Plasma Cleavage Internalized_ADC Internalized ADC ADC->Internalized_ADC Tumor Targeting & Internalization Ces1c Mouse Carboxylesterase 1c (in mouse plasma) Ces1c->ADC NE Human Neutrophil Elastase (in human plasma) NE->ADC Lysosome Lysosome Internalized_ADC->Lysosome Trafficking Released_Payload_Tumor Active Payload (Cytotoxicity) Lysosome->Released_Payload_Tumor Payload Release Cathepsin_B Cathepsin B Cathepsin_B->Lysosome Cleavage Plasma_Stability_Workflow start Start: ADC Sample incubation Incubate ADC in Plasma (e.g., Human, Mouse) at 37°C start->incubation sampling Collect Aliquots at Time Points (0, 6, 24, 48, 96, 168h) incubation->sampling quenching Quench Reaction (Freeze at -80°C) sampling->quenching analysis LC-MS Analysis: - Determine DAR - Quantify Free Payload quenching->analysis data_analysis Data Analysis: - % Intact ADC vs. Time - % Released Payload vs. Time analysis->data_analysis end End: Linker Stability Profile data_analysis->end Troubleshooting_Logic start Premature Payload Release Observed issue_mouse Instability primarily in mouse plasma? start->issue_mouse issue_human Instability/Toxicity in human systems? start->issue_human cause_ces1c Likely Cause: Mouse Ces1c Cleavage issue_mouse->cause_ces1c Yes issue_mouse->issue_human No solution_ces1c Solution: Use Glu-VC-PAB Linker cause_ces1c->solution_ces1c end Optimized ADC Stability solution_ces1c->end cause_ne Likely Cause: Neutrophil Elastase Cleavage issue_human->cause_ne Yes issue_human->end No solution_ne Solution: - Modify Dipeptide Sequence - Use Alternative Linker cause_ne->solution_ne solution_ne->end

References

Technical Support Center: Strategies to Improve Maleimide-Cysteine Bond Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on enhancing the stability of maleimide-cysteine conjugates, a critical aspect of developing robust antibody-drug conjugates (ADCs) and other bioconjugates.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of instability in maleimide-cysteine bonds?

The principal mechanism of instability is a retro-Michael reaction, which reverses the initial Michael addition of the cysteine thiol to the maleimide (B117702).[1][2][3][4] This reaction is a β-elimination process that leads to the deconjugation of the payload (e.g., a cytotoxic drug) from the antibody or protein.[4][5] The liberated maleimide-payload can then react with other thiol-containing molecules in the biological environment, such as albumin or glutathione, leading to off-target toxicity and reduced therapeutic efficacy.[4][5][6]

Q2: How does hydrolysis of the thiosuccinimide ring improve stability?

Hydrolysis of the thiosuccinimide ring, formed after the initial conjugation, results in a ring-opened maleamic acid thioether.[3] This ring-opened structure is no longer susceptible to the retro-Michael reaction, thus creating a stable, covalent bond.[1][2][3] While this hydrolysis can occur under physiological conditions, the rate for traditional N-alkylmaleimides is often slow, failing to effectively compete with the faster retro-Michael deconjugation.[3]

Q3: What are "next-generation maleimides" (NGMs) and how do they enhance stability?

Next-generation maleimides are advanced reagents designed to overcome the instability of traditional maleimide linkers.[7][8][9][10][11] They offer several advantages:

  • Disulfide Re-bridging: Some NGMs, such as dibromomaleimides, are designed to re-bridge the two cysteine residues of a reduced interchain disulfide bond in an antibody.[7][10][11] This creates a more structurally sound and stable connection.

  • Self-Hydrolyzing Properties: Certain NGMs incorporate functionalities, like a basic amino group, adjacent to the maleimide.[2][3] This feature provides intramolecular catalysis, accelerating the hydrolysis of the thiosuccinimide ring at neutral pH and preventing the retro-Michael reaction.[2][3]

  • Improved Pharmacokinetics: The enhanced stability provided by NGMs can lead to improved pharmacokinetic profiles and better in vivo efficacy of ADCs.[1][2]

Q4: Can the specific location of the cysteine on the protein affect the stability of the maleimide-cysteine bond?

Yes, the local microenvironment of the cysteine residue plays a significant role in the stability of the resulting bond. Factors such as solvent accessibility and the acidity (pKa) of the cysteine's thiol group can influence the susceptibility of the linkage to the retro-Michael reaction.[3][6] More solvent-exposed conjugation sites tend to exhibit higher rates of deconjugation.[6]

Troubleshooting Guides

Problem 1: Low or Incomplete Conjugation Efficiency

  • Possible Cause: Suboptimal pH. The Michael addition reaction between a thiol and a maleimide is most efficient and specific at a pH between 6.5 and 7.5.[3][12][13] Below pH 6.5, the reaction rate decreases, while above pH 7.5, the maleimide becomes more susceptible to reaction with amines (e.g., lysine (B10760008) residues), leading to non-specific conjugation.[3][12]

  • Troubleshooting Steps:

    • Ensure your reaction buffer is freshly prepared and the pH is accurately measured to be within the 6.5-7.5 range.[3][12][13]

    • Use a non-thiol containing buffer such as PBS, Tris, or HEPES.[14]

  • Possible Cause: Oxidized Thiols. The cysteine's thiol (sulfhydryl) group must be in its free, reduced state to react with the maleimide.[12] Thiol groups can readily oxidize to form disulfide bonds, which are unreactive.[12][14]

  • Troubleshooting Steps:

    • Pre-treat your protein with a reducing agent to ensure all disulfide bonds are cleaved.

      • TCEP (tris(2-carboxyethyl)phosphine): Often preferred as it is stable, odorless, and does not need to be removed prior to adding the maleimide reagent.[12][15] A 10- to 100-fold molar excess is typically used.[15]

      • DTT (dithiothreitol): A potent reducing agent, but any excess must be removed before conjugation to prevent it from reacting with the maleimide.[12]

    • Degas all buffers to remove dissolved oxygen, which can promote re-oxidation of thiols.[12]

    • Include a chelating agent like EDTA (1-5 mM) in the buffer to sequester metal ions that can catalyze thiol oxidation.[12]

Problem 2: Premature Payload Release in Plasma Stability Assays

  • Possible Cause: Retro-Michael Reaction. This is the most common reason for observing payload loss in vitro and in vivo.[1][4]

  • Troubleshooting Steps:

    • Induce Hydrolysis Post-Conjugation: After the conjugation reaction, adjust the pH of the ADC solution to a mildly alkaline level (e.g., pH 9) and incubate.[1][3] This will promote the hydrolysis of the thiosuccinimide ring to the stable, ring-opened form.[1][3] Note that the stability of the antibody itself should be monitored under these conditions.[3]

    • Utilize Self-Hydrolyzing Maleimides: Employ next-generation maleimides that are designed to rapidly hydrolyze at physiological pH, thereby preventing deconjugation.[2][3]

    • Consider Alternative Linker Chemistries: If instability persists, explore other conjugation technologies that are not susceptible to thiol exchange, such as those based on mono-sulfones.[16]

Quantitative Data Summary

The stability of maleimide-cysteine conjugates can be significantly influenced by the type of maleimide used and the post-conjugation treatment. The following table summarizes the stability of different conjugates under various conditions.

Conjugate TypeConditionTimeRemaining Conjugate (%)Reference
N-alkyl maleimide ADCThiol-containing buffer (37°C)7 days33-65%[17]
N-alkyl maleimide ADCSerum (37°C)7 days33-65%[17]
N-aryl maleimide ADCThiol-containing buffer (37°C)7 days>80%[17]
N-aryl maleimide ADCSerum (37°C)7 days>80%[17]
Hydrolyzed ("Ring-Opened") ADCPlasma7 days>90%[1]
Maleimide-PEGPBS with 1 mM GSH (37°C)7 days~70%[16]
Mono-sulfone-PEGPBS with 1 mM GSH (37°C)7 days>95%[16]

Experimental Protocols

Protocol 1: Post-Conjugation Hydrolysis of Thiosuccinimide Ring

This protocol describes a method to improve the stability of a pre-formed maleimide-cysteine conjugate by inducing the hydrolysis of the thiosuccinimide ring.

  • Conjugation: Perform the maleimide-cysteine conjugation reaction under standard conditions (pH 6.5-7.5).

  • Purification: Purify the resulting ADC or bioconjugate using a suitable method such as size-exclusion chromatography (SEC) to remove excess maleimide-payload.

  • Buffer Exchange: Exchange the buffer of the purified conjugate to a mildly alkaline buffer (e.g., 50 mM borate (B1201080) buffer, pH 9.0).

  • Incubation: Incubate the conjugate solution at 37°C. The reaction is typically complete within 14 hours.[1] For more challenging linkers, heating at a higher temperature (e.g., 45°C) for a longer duration (e.g., 48 hours) may be necessary, but this could risk some payload loss.[1]

  • Final Formulation: After incubation, exchange the buffer back to a neutral formulation buffer (e.g., PBS, pH 7.4).

  • Analysis: Confirm the ring-opening and stability of the conjugate using techniques like hydrophobic interaction chromatography (HIC) and mass spectrometry.

Protocol 2: Stability Assessment in Human Plasma

This protocol outlines a general procedure to evaluate the stability of a maleimide-cysteine conjugate in human plasma.

  • Preparation: Dilute the purified conjugate into human plasma to a final concentration of approximately 1 mg/mL.

  • Incubation: Incubate the plasma sample at 37°C.

  • Time Points: At various time points (e.g., 0, 24, 48, 96, and 168 hours), take an aliquot of the plasma sample.

  • Sample Processing: Immediately analyze the aliquot or store it at -80°C for later analysis. To analyze, the ADC is often captured from the plasma using an anti-human IgG antibody coupled to magnetic beads.

  • Analysis: Analyze the captured ADC by a suitable method, such as LC-MS, to determine the average drug-to-antibody ratio (DAR). A decrease in DAR over time indicates payload loss.

Visualizations

Instability of Maleimide-Cysteine Bond via Retro-Michael Reaction cluster_0 Conjugation cluster_1 Instability Pathway Protein-SH Protein-SH (Cysteine Thiol) Thiosuccinimide_Conjugate Thiosuccinimide Conjugate (Protein-S-Maleimide-Drug) Protein-SH->Thiosuccinimide_Conjugate Michael Addition Maleimide-Drug Maleimide-Drug Maleimide-Drug->Thiosuccinimide_Conjugate Retro_Michael Retro-Michael Reaction Thiosuccinimide_Conjugate->Retro_Michael Deconjugated_Protein Protein-SH Retro_Michael->Deconjugated_Protein Released_Drug Maleimide-Drug Retro_Michael->Released_Drug Off_Target Off-Target Conjugate Released_Drug->Off_Target Albumin Albumin-SH (Endogenous Thiol) Albumin->Off_Target

Caption: The retro-Michael reaction leads to maleimide-cysteine bond instability.

Stabilization of Maleimide-Cysteine Bond via Hydrolysis Thiosuccinimide_Conjugate Thiosuccinimide Conjugate (Unstable) Hydrolysis Hydrolysis (e.g., pH 9, 37°C or Self-Hydrolyzing Maleimide) Thiosuccinimide_Conjugate->Hydrolysis Ring_Opened_Conjugate Ring-Opened Maleamic Acid (Stable Conjugate) Hydrolysis->Ring_Opened_Conjugate No_Retro_Michael Resistant to Retro-Michael Reaction Ring_Opened_Conjugate->No_Retro_Michael

Caption: Hydrolysis of the thiosuccinimide ring creates a stable conjugate.

Experimental Workflow for ADC Stability Assessment Start Start Reduction 1. Reduce Antibody Disulfides (e.g., with TCEP) Start->Reduction Conjugation 2. Conjugate with Maleimide-Payload (pH 6.5-7.5) Reduction->Conjugation Purification1 3. Purify ADC (e.g., SEC) Conjugation->Purification1 Stabilization 4. Induce Hydrolysis (Optional) (pH 9, 37°C) Purification1->Stabilization Purification2 5. Final Formulation (Buffer Exchange to pH 7.4) Stabilization->Purification2 Stability_Assay 6. Incubate in Plasma (37°C) Purification2->Stability_Assay Analysis 7. Analyze DAR at Time Points (LC-MS) Stability_Assay->Analysis End End Analysis->End

Caption: Workflow for creating and testing stable ADCs.

References

Technical Support Center: Enhancing the Therapeutic Index of VC-MMAE Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development and optimization of Valine-Citrulline-Monomethyl Auristatin E (VC-MMAE) antibody-drug conjugates (ADCs). Our goal is to help you improve the therapeutic index of your ADCs by maximizing their anti-tumor efficacy while minimizing off-target toxicities.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments, offering potential causes and solutions in a question-and-answer format.

Problem: High off-target toxicity is observed with our VC-MMAE ADC, leading to a narrow therapeutic window.

  • Potential Cause 1: Premature Payload Release. The VC-MMAE linker is designed to be cleaved by lysosomal proteases like Cathepsin B within the target tumor cell. However, premature cleavage in systemic circulation can lead to the release of free MMAE, a highly potent cytotoxin, causing off-target toxicity.[1][2] This can be exacerbated by linker instability.

    • Solution:

      • Linker Modification: Consider using more stable linker technologies. For instance, novel silyl (B83357) ether-based acid-cleavable linkers have shown greater stability in human plasma compared to traditional linkers.[2] Non-cleavable linkers, which release the payload after complete antibody degradation in the lysosome, can also reduce off-target toxicity.[2][3][4]

      • Hydrophilic Linkers: Incorporating hydrophilic linkers, such as those based on polyethylene (B3416737) glycol (PEG), can improve the ADC's pharmacokinetic profile, leading to a longer circulation half-life and increased tumor accumulation, thereby widening the therapeutic window.[5][6][7]

  • Potential Cause 2: Heterogeneous Drug-to-Antibody Ratio (DAR). Traditional conjugation methods targeting native lysines or cysteines result in a heterogeneous mixture of ADCs with varying DARs.[8] ADCs with high DARs can exhibit faster clearance and increased off-target toxicity.[9]

    • Solution:

      • Site-Specific Conjugation: Employ site-specific conjugation technologies to produce homogeneous ADCs with a well-defined DAR.[8][10][11] This allows for greater control over the ADC's properties and can lead to an improved therapeutic index.[12][13][14] Enzymatic methods and oligosaccharide remodeling are examples of techniques that enable precise payload placement.[8]

  • Potential Cause 3: "On-Target, Off-Tumor" Toxicity. The target antigen may be expressed on healthy tissues, leading to ADC binding and subsequent toxicity.

    • Solution:

      • Payload Masking (Probody Drug Conjugates): Engineer the ADC to be conditionally active. Probody drug conjugates (PDCs) use masking peptides to block the antibody's binding site.[15] These masks are cleaved by proteases that are highly active in the tumor microenvironment, thus restricting ADC activity to the tumor site.[15][16]

      • Prodrug Strategies: Develop the ADC as a prodrug that is activated specifically at the tumor site.[17][18] This can involve linkers that are sensitive to the tumor microenvironment's unique characteristics, such as low pH or high concentrations of specific enzymes.[17]

Problem: The VC-MMAE ADC shows poor efficacy in vivo despite potent in vitro cytotoxicity.

  • Potential Cause 1: Poor Pharmacokinetics and Tumor Penetration. The hydrophobicity of the MMAE payload can lead to rapid clearance of the ADC from circulation and limited penetration into solid tumors.[7][19][20]

    • Solution:

      • Hydrophilic Linkers: As mentioned previously, the incorporation of hydrophilic linkers can enhance solubility, reduce aggregation, and improve the pharmacokinetic profile of the ADC, leading to better tumor accumulation.[6][21]

      • Optimizing DAR: A lower DAR may improve the ADC's pharmacokinetic properties and tumor penetration, although this needs to be balanced with maintaining sufficient potency.[9]

  • Potential Cause 2: Insufficient Payload Delivery to the Tumor.

    • Solution:

      • Enhance Linker Stability: Ensure the linker is stable enough to deliver the payload to the tumor before being cleaved. As discussed, more stable linker designs can prevent premature payload release.[2]

      • Site-Specific Conjugation: Homogeneous ADCs generated through site-specific conjugation can have more predictable and favorable pharmacokinetic profiles, leading to more efficient drug delivery.[10]

Frequently Asked Questions (FAQs)

FAQ: How does the Drug-to-Antibody Ratio (DAR) affect the therapeutic index of VC-MMAE ADCs?

The DAR is a critical parameter that significantly influences the efficacy and toxicity of an ADC. While a higher DAR can increase in vitro potency, it often leads to a narrower therapeutic index in vivo.[9] ADCs with higher DARs tend to be more hydrophobic, which can result in faster plasma clearance, increased aggregation, and higher off-target toxicity.[7][9] Conversely, a lower DAR may lead to a better safety profile but potentially reduced efficacy. Therefore, optimizing the DAR is a key step in developing a successful ADC. Site-specific conjugation technologies are invaluable for producing ADCs with a uniform and optimized DAR.[12][13][14]

FAQ: What are the advantages of site-specific conjugation over conventional methods for improving the therapeutic index?

Conventional conjugation methods, which target stochastic lysine (B10760008) or cysteine residues, produce a heterogeneous mixture of ADCs with different DARs and conjugation sites.[8] This heterogeneity can lead to batch-to-batch variability and a less predictable pharmacokinetic and safety profile.

Site-specific conjugation offers several advantages:

  • Homogeneity: It produces a well-defined ADC with a specific DAR, leading to a more consistent product.[10][11]

  • Improved Pharmacokinetics: The controlled placement of the payload can lead to improved stability and a more favorable pharmacokinetic profile.[10]

  • Wider Therapeutic Window: By creating a more uniform and predictable ADC, site-specific conjugation can significantly widen the therapeutic window, enhancing both safety and efficacy.[12][13][14]

FAQ: What are "payload-binding selectivity enhancers" and how do they work?

Payload-binding selectivity enhancers are agents, such as Fab fragments or antibodies, that are designed to bind and neutralize any prematurely released MMAE in the circulation.[1][22][23][24] By co-administering these enhancers with the ADC, off-target toxicity caused by free payload can be significantly reduced without impacting the anti-tumor efficacy of the intact ADC.[1][25] This "inverse targeting" strategy effectively increases the therapeutic index by mitigating a major source of toxicity.[22]

Data Presentation

Table 1: Comparison of Therapeutic Indices for Different Linker and Conjugation Technologies

TechnologyADC ExampleKey FeatureImprovement in Therapeutic Index (TI)Reference(s)
Site-Specific Peptide Linker anti–CD79b-RKAA-MMAESite-specific conjugation, stable peptide linker4 to 6-fold improvement compared to Polatuzumab Vedotin[12][13][14]
Hydrophilic Linker (LD343) LD343-based ADC (DAR 8)Highly hydrophilic, protease-cleavable~4-fold increase in tolerated drug load compared to vedotin[19][20]
Non-Cleavable Linker Cys-linker-MMAE ADCIonized payload, non-cleavableMaximum tolerated dose approaching that of the naked antibody[3][4]
Payload-Binding Fab Fragment Co-administration with TvcMMAENeutralizes free MMAEDecreased body weight loss and hematological toxicity[1][23][25]

Table 2: Effect of Drug-to-Antibody Ratio (DAR) on Pharmacokinetics and Tolerability of a vc-MMAE ADC

DARSystemic ClearanceTolerabilityTherapeutic IndexReference(s)
2 LowerHigherWider[9]
4 IntermediateIntermediateIntermediate[9]
8 HigherLowerNarrower[9]

Experimental Protocols

Protocol: In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC and the rate of payload release in plasma.

Methodology:

  • Incubate the VC-MMAE ADC at a concentration of 1 mg/mL in human, mouse, or rat plasma at 37°C.

  • Collect aliquots at various time points (e.g., 0, 24, 48, 72, 168 hours).

  • Separate the ADC from the plasma proteins using a suitable method, such as affinity chromatography with Protein A/G.

  • Quantify the amount of intact ADC and released payload in the samples.

    • Intact ADC can be measured using ELISA or Hydrophobic Interaction Chromatography (HIC).

    • Released MMAE can be quantified using LC-MS/MS.

  • Calculate the percentage of intact ADC remaining at each time point to determine the ADC's plasma stability.

Protocol: In Vivo Murine Xenograft Model for Therapeutic Index Evaluation

Objective: To determine the in vivo efficacy and tolerability of the VC-MMAE ADC.

Methodology:

  • Implant human tumor cells (e.g., NCI-N87 for gastric cancer) subcutaneously into immunodeficient mice.

  • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer the VC-MMAE ADC intravenously at various dose levels. A control group should receive a vehicle or a non-binding ADC.

  • Efficacy Assessment:

    • Measure tumor volume regularly (e.g., twice a week) using calipers.

    • Calculate tumor growth inhibition by comparing the tumor volumes in the treated groups to the control group.

  • Tolerability Assessment:

    • Monitor the body weight of the mice regularly as an indicator of toxicity.

    • Observe the mice for any clinical signs of distress.

    • At the end of the study, conduct a complete blood count (CBC) and serum chemistry analysis to assess for hematological and organ toxicity.

  • Therapeutic Index Calculation: The therapeutic index is determined by the ratio of the maximum tolerated dose (MTD) to the minimum effective dose (MED).

Visualizations

experimental_workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Optimization invitro_start VC-MMAE ADC Candidate stability Plasma Stability Assay invitro_start->stability cytotoxicity In Vitro Cytotoxicity Assay (Antigen-Positive & Negative Cells) invitro_start->cytotoxicity binding Binding Affinity Assay invitro_start->binding invivo_start Promising ADC Candidate stability->invivo_start cytotoxicity->invivo_start binding->invivo_start pk_study Pharmacokinetic (PK) Study invivo_start->pk_study efficacy_study Xenograft Efficacy Study invivo_start->efficacy_study toxicity_study Tolerability/Toxicity Study invivo_start->toxicity_study ti_calc Therapeutic Index Calculation (MTD/MED) efficacy_study->ti_calc toxicity_study->ti_calc optimization Lead Candidate Optimization (Linker, DAR, etc.) ti_calc->optimization

Caption: Workflow for ADC Candidate Selection and Optimization.

prodrug_activation_pathway cluster_circulation Systemic Circulation (Inactive State) cluster_tme Tumor Microenvironment (Activation) cluster_cell Tumor Cell adc Probody Drug Conjugate (PDC) - Masked Antibody - VC-MMAE proteases Tumor-Specific Proteases adc->proteases active_adc Active ADC - Unmasked Antibody - VC-MMAE proteases->active_adc Mask Cleavage receptor Target Antigen/Receptor active_adc->receptor Binding endocytosis Receptor-Mediated Endocytosis receptor->endocytosis lysosome Lysosome endocytosis->lysosome cathepsin Cathepsin B free_mmae Free MMAE cathepsin->free_mmae Linker Cleavage apoptosis Apoptosis free_mmae->apoptosis

Caption: Mechanism of Action for a Probody VC-MMAE ADC.

References

Technical Support Center: Formulation of Mal-Phe-C4-VC-PAB-MMAE Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during the formulation of Mal-Phe-C4-VC-PAB-MMAE ADCs.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor solubility of this compound ADCs?

The low aqueous solubility of this compound ADCs is primarily attributed to the hydrophobic nature of the payload, Monomethyl Auristatin E (MMAE), and the linker system.[1][] Several factors contribute to this challenge:

  • Hydrophobic Payload: MMAE is a highly hydrophobic molecule, which can lead to aggregation when conjugated to an antibody, especially at higher drug-to-antibody ratios (DAR).[][3]

  • Linker Characteristics: The Mal-Phe-C4-VC-PAB linker itself possesses hydrophobic components that contribute to the overall hydrophobicity of the ADC.

  • Drug-to-Antibody Ratio (DAR): A higher number of hydrophobic drug-linker molecules per antibody increases the propensity for aggregation and precipitation.[1][]

  • Formulation Conditions: Suboptimal pH, ionic strength, and the absence of stabilizing excipients can exacerbate solubility issues.[4]

Q2: What are the initial recommended solvents for dissolving the this compound drug-linker?

For initial reconstitution, organic solvents are recommended. Dimethyl sulfoxide (B87167) (DMSO) is a common choice, with reported solubility up to 200 mg/mL with the aid of ultrasonication and warming.[5] However, it is crucial to use fresh, anhydrous DMSO as hygroscopic DMSO can negatively impact solubility.[5] Other potential organic solvents include dimethylformamide (DMF) and ethanol. After initial dissolution in an organic solvent, the solution can be slowly added to the aqueous formulation buffer with gentle mixing.

Q3: How does the Drug-to-Antibody Ratio (DAR) influence the solubility of the ADC?

The DAR has a significant impact on the solubility of the ADC.[1][6] As the DAR increases, the overall hydrophobicity of the ADC molecule rises, leading to a greater tendency for intermolecular hydrophobic interactions and subsequent aggregation.[] Researchers often observe that ADCs with higher DAR values are more prone to precipitation during conjugation and formulation.[1] Therefore, optimizing the DAR is a critical step in managing solubility and aggregation issues.

Q4: What types of excipients can be used to improve the solubility and stability of this compound ADCs?

Several classes of excipients can be employed to enhance the solubility and prevent aggregation of these ADCs:

  • Surfactants: Non-ionic surfactants such as polysorbate 20 (Tween® 20) and polysorbate 80 (Tween® 80) are commonly used to reduce surface tension and prevent protein aggregation.[7]

  • Sugars and Polyols: Sugars like sucrose (B13894) and trehalose, and polyols such as mannitol (B672) and sorbitol, can act as cryoprotectants and stabilizers.

  • Amino Acids: Certain amino acids, like arginine and proline, can help to increase solubility and inhibit aggregation.[4]

  • Polymers: Hydrophilic polymers like polyethylene (B3416737) glycol (PEG) can be incorporated into the linker to increase the overall hydrophilicity of the ADC.[8]

Q5: What is the mechanism of action of the MMAE payload once released from the ADC?

MMAE is a potent antimitotic agent that works by inhibiting the polymerization of tubulin, a critical component of microtubules in the cytoskeleton.[9][10] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis (programmed cell death).[11][12]

Troubleshooting Guide

This guide addresses common issues encountered during the formulation of this compound ADCs.

Problem Potential Cause Recommended Solution
Precipitation upon addition of drug-linker to aqueous buffer - High hydrophobicity of the drug-linker. - "Salting out" effect due to rapid solvent change.- Decrease the rate of addition of the drug-linker solution to the aqueous buffer while ensuring gentle but efficient mixing. - Increase the concentration of organic co-solvent (e.g., DMSO, ethanol) in the final formulation, keeping it within acceptable limits for the intended application. - Screen different formulation buffers with varying pH and ionic strengths.
ADC aggregation during or after conjugation - High Drug-to-Antibody Ratio (DAR) leading to increased hydrophobicity.[] - Suboptimal buffer conditions (pH, ionic strength).[4] - Presence of impurities or unconjugated drug-linker.- Optimize the DAR to the lowest effective level.[4] - Perform a buffer screen to identify the optimal pH and salt concentration for stability. - Incorporate stabilizing excipients such as surfactants (e.g., Polysorbate 20/80) or sugars (e.g., sucrose, trehalose). - Ensure efficient removal of unconjugated drug-linker and other impurities post-conjugation.
Low recovery after filtration or purification - Adsorption of the ADC to filter membranes or chromatography resins. - Precipitation of the ADC due to concentration or buffer exchange.- Use low-protein-binding filter materials (e.g., PVDF). - Pre-treat purification columns with a solution of a non-ionic surfactant. - Evaluate the impact of different buffer compositions on recovery. - Consider adjusting the ADC concentration.
Inconsistent solubility between batches - Variability in the quality of the drug-linker conjugate. - Inconsistent formulation procedures. - Differences in the purity of the antibody starting material.- Ensure consistent quality and purity of the this compound. - Standardize all formulation steps, including rates of addition, mixing speeds, and incubation times. - Characterize the antibody starting material for purity and aggregation levels.

Quantitative Data Summary

The following table summarizes available solubility data for this compound and related compounds. Researchers should note that solubility is highly dependent on the specific conditions, including the antibody, DAR, and formulation composition.

CompoundSolvent/BufferConcentrationObservationsReference(s)
This compound DMSO200 mg/mLRequires ultrasonication and warming to 60°C. Use of fresh DMSO is critical.[5]
This compound DMSO, PEG300, Tween-80, Saline≥ 5 mg/mLFormulation: 10% DMSO stock (50 mg/mL), 40% PEG300, 5% Tween-80, 45% Saline.[5]
MMAE DMSOUp to 20 mM-[13]

Experimental Protocols

Protocol 1: Kinetic Solubility Assay using Nephelometry

This protocol provides a high-throughput method to assess the kinetic solubility of the ADC in various formulations.

Materials:

  • This compound ADC stock solution in DMSO

  • A series of aqueous formulation buffers (e.g., PBS with varying pH, with and without excipients)

  • 384-well microplates

  • Laser nephelometer

Procedure:

  • Prepare serial dilutions of the ADC stock solution in DMSO.

  • In a 384-well plate, add a small, fixed volume of each ADC dilution.

  • Rapidly add the aqueous formulation buffer to each well to achieve the desired final ADC concentrations.

  • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours).

  • Measure the light scattering at 90 degrees using a laser nephelometer.

  • The kinetic solubility is the concentration at which a significant increase in light scattering is observed, indicating precipitation.[14][15]

Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility of the ADC.

Materials:

  • Lyophilized this compound ADC

  • Aqueous formulation buffer of interest

  • Low-protein-binding centrifuge tubes

  • Shaker incubator

  • UV-Vis spectrophotometer or HPLC system

Procedure:

  • Add an excess amount of the lyophilized ADC to a centrifuge tube containing the formulation buffer.

  • Incubate the tube on a shaker at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.

  • Centrifuge the suspension at high speed (e.g., 15,000 x g) for 30 minutes to pellet the insoluble material.

  • Carefully collect the supernatant.

  • Determine the concentration of the soluble ADC in the supernatant using a validated analytical method such as UV-Vis spectroscopy (at 280 nm) or SEC-HPLC.[4]

Protocol 3: Assessment of ADC Aggregation by Size-Exclusion Chromatography (SEC-HPLC)

SEC-HPLC is a standard method for quantifying soluble aggregates.[16][17]

Materials:

  • This compound ADC sample

  • SEC-HPLC system with a UV detector

  • Size-exclusion column suitable for monoclonal antibodies

  • Mobile phase (e.g., phosphate-buffered saline)

Procedure:

  • Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Inject a known concentration of the ADC sample onto the column.

  • Elute the sample with the mobile phase at a constant flow rate.

  • Monitor the eluate at 280 nm.

  • Integrate the peak areas corresponding to the monomer and aggregates.

  • Calculate the percentage of aggregates in the sample.

Protocol 4: Analysis of ADC Aggregation by Dynamic Light Scattering (DLS)

DLS is a rapid method to assess the size distribution and presence of aggregates.[18][19]

Materials:

  • This compound ADC sample

  • DLS instrument

  • Low-volume cuvette

Procedure:

  • Filter the ADC sample through a low-protein-binding 0.22 µm filter to remove dust and large particulates.

  • Transfer the filtered sample to a clean, dust-free cuvette.

  • Place the cuvette in the DLS instrument and allow the temperature to equilibrate.

  • Perform the DLS measurement to obtain the size distribution profile.

  • Analyze the data for the presence of larger species, which indicate aggregation.

Visualizations

MMAE_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC This compound ADC Antigen Tumor-Associated Antigen ADC->Antigen 1. Binding Tumor_Cell Tumor Cell Endosome Endosome Antigen->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking MMAE Free MMAE Lysosome->MMAE 4. Linker Cleavage (Cathepsin B) Tubulin Tubulin Dimers MMAE->Tubulin 5. Tubulin Binding Microtubules Microtubule Network Tubulin->Microtubules Inhibition of Polymerization Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Microtubules->Cell_Cycle_Arrest 6. Disruption of Mitotic Spindle Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis 7. Induction of Programmed Cell Death

Caption: Mechanism of action of a this compound ADC.

experimental_workflow cluster_preparation Preparation cluster_analysis Solubility & Aggregation Analysis cluster_decision Decision Start Start: Lyophilized This compound ADC Reconstitution Initial Reconstitution (e.g., DMSO) Start->Reconstitution Formulation Formulation in Aqueous Buffer Reconstitution->Formulation Kinetic_Solubility Kinetic Solubility (Nephelometry) Formulation->Kinetic_Solubility Thermo_Solubility Thermodynamic Solubility (Shake-Flask) Formulation->Thermo_Solubility SEC_HPLC Aggregation Analysis (SEC-HPLC) Formulation->SEC_HPLC DLS Size Distribution (DLS) Formulation->DLS Evaluation Evaluate Solubility & Aggregation Data Kinetic_Solubility->Evaluation Thermo_Solubility->Evaluation SEC_HPLC->Evaluation DLS->Evaluation Optimization Optimize Formulation (Co-solvents, Excipients, pH) Evaluation->Optimization Not Acceptable Proceed Proceed to Further Development Evaluation->Proceed Acceptable Optimization->Formulation Reformulate

Caption: Experimental workflow for formulation and analysis.

References

Technical Support Center: Minimizing ADC Degradation During Purification and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to minimize the degradation of Antibody-Drug Conjugates (ADCs) during purification and storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of ADC degradation during purification and storage?

A1: ADC degradation is primarily caused by physical and chemical instabilities. Key factors include:

  • Aggregation: The covalent attachment of hydrophobic drugs can increase the propensity for ADCs to aggregate, especially at high concentrations or under stressful conditions.[1][2] This can be influenced by the drug-to-antibody ratio (DAR), with higher DAR species often being more prone to aggregation.[2]

  • Deconjugation: The premature cleavage of the linker can release the cytotoxic payload, leading to a loss of efficacy and potential off-target toxicity.[1] Linker stability is a critical attribute that needs to be monitored.

  • Chemical Degradation: The antibody itself can undergo degradation (e.g., oxidation, deamidation), and the linker or payload can also be susceptible to chemical modifications, particularly with exposure to light or unfavorable pH conditions.[3]

  • Environmental Stress: Factors such as temperature fluctuations, repeated freeze-thaw cycles, light exposure, and shear stress during purification can all contribute to ADC degradation.[4]

Q2: What are the recommended general storage conditions for ADCs?

A2: To maintain stability, ADCs should generally be stored at ultra-cold temperatures, typically between -20°C and -80°C.[5] It is crucial to prevent temperature fluctuations during storage and transport.[5] For many ADCs, lyophilization (freeze-drying) is recommended for long-term storage as it minimizes degradation in the solid state.[2] If lyophilized, ADCs can often be temporarily stored or shipped at ambient temperatures.[2]

Q3: Is it advisable to freeze ADCs in standard phosphate-buffered saline (PBS)?

A3: Freezer storage of ADCs in standard PBS is generally not recommended as it can lead to accelerated aggregation or precipitation during the freezing process.[2] The use of specialized ADC stabilizing buffers is advised for frozen storage. These buffers contain stabilizers that prevent hydrophobic interactions between drug molecules, keeping the ADC in solution even at sub-freezing temperatures.[2]

Q4: How does the Drug-to-Antibody Ratio (DAR) affect ADC stability?

A4: The DAR can significantly impact ADC stability. Higher DAR values, while potentially increasing potency, often lead to greater hydrophobicity, which in turn increases the tendency for aggregation.[2] This can also affect the ADC's pharmacokinetic properties. Therefore, achieving a well-controlled and homogeneous DAR is a critical aspect of ADC development and purification.

Troubleshooting Guides

Issue 1: ADC Aggregation or Precipitation is Observed

Symptoms:

  • Visible turbidity or particulates in the ADC solution.

  • Increased high molecular weight (HMW) species detected by Size Exclusion Chromatography (SEC).

  • Loss of ADC concentration after filtration or centrifugation.

Potential Causes and Solutions:

Potential CauseTroubleshooting Steps & Solutions
Inappropriate Buffer Conditions - Ensure the buffer pH is optimal for the specific ADC; deviations can lead to instability. - For storage, especially frozen, use a specialized ADC stabilizing buffer containing cryoprotectants and stabilizers to minimize hydrophobic interactions.[2] - Avoid standard PBS for freeze-thawing as it can promote aggregation.[2]
High ADC Concentration - If possible, work with lower ADC concentrations during purification and for final formulation, as high concentrations increase the likelihood of intermolecular interactions and aggregation.[4]
Temperature Stress - Avoid repeated freeze-thaw cycles. Aliquot the ADC into single-use volumes before freezing. - When thawing, do so rapidly at room temperature or in a 37°C water bath to minimize the time spent at intermediate temperatures where aggregation can be accelerated. - Store at a consistent, recommended temperature (-20°C to -80°C).[5]
Shear Stress During Purification - During tangential flow filtration (TFF), optimize the feed flow rate and transmembrane pressure to minimize shear stress. - Use pumps with a gentle pumping mechanism (e.g., peristaltic pumps) where possible.
Hydrophobicity of Drug-Linker - If aggregation is a persistent issue, consider linker optimization to include more hydrophilic components to reduce the overall hydrophobicity of the ADC.
Issue 2: Loss of Conjugated Drug (Deconjugation)

Symptoms:

  • Decrease in the average DAR over time, as measured by Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry.

  • Detection of free drug or drug-linker species in the formulation.[1]

Potential Causes and Solutions:

Potential CauseTroubleshooting Steps & Solutions
Linker Instability - Ensure the linker chemistry is stable at the pH and temperature of the purification and storage buffers. Some linkers are susceptible to hydrolysis at certain pH values. - If deconjugation is significant, a re-evaluation of the linker chemistry may be necessary to select a more stable option for the specific application.[3]
Enzymatic Cleavage (during purification from cellular media) - If the ADC is being purified from a complex biological matrix, ensure efficient removal of proteases that could potentially cleave the linker. The use of protease inhibitors during the initial clarification steps may be beneficial.
Light Exposure - Protect the ADC from light at all stages of purification and storage, as some linkers and payloads are light-sensitive and can degrade upon exposure.[4] Use amber vials or cover containers with foil.

Data on ADC Stability

The following tables summarize quantitative data on the stability of ADCs under various conditions.

Table 1: Effect of Storage Buffer and Temperature on ADC Aggregation

ADC TypeStorage ConditionDuration% Aggregation
MMAE-ADC (vc-PAB linker)PBS buffer, Room Temp6 days19.2%
MMAE-ADC (vc-PAB linker)ADC-Stabilizing PBS, Room Temp6 days18.0%
Doxorubicin-ADCPBS buffer, 25°C65 hours~20% precipitation
Doxorubicin-ADCADC-Stabilizing PBS, 25°C65 hoursNo precipitation

Data adapted from CellMosaic Application Note AN201901.

Table 2: Impact of Lyophilization on ADC Aggregation in Different Buffers

ADC TypeBufferAggregation Increase Post-Lyophilization
Various ADCsPBS Buffer1-5%
Doxorubicin-ADCADC-Stabilizing PBSNo significant change
SN38-ADCADC-Stabilizing PBSNo significant change
MMAF-ADCADC-Stabilizing PBSNo significant change

Data adapted from CellMosaic Application Note AN201901.

Experimental Protocols

Protocol 1: Size Exclusion Chromatography (SEC) for Aggregate Analysis

This protocol provides a general method for analyzing ADC aggregates. Optimization for specific ADCs and column types is recommended.

  • System Preparation:

    • Use an HPLC or UHPLC system with a UV detector.

    • Equilibrate a size exclusion column (e.g., TSKgel G3000SWxl) with the mobile phase.[1]

  • Mobile Phase:

    • Isocratic elution with a phosphate-buffered saline (PBS) solution, pH 6.8-7.4.

    • To suppress secondary hydrophobic interactions, especially for more hydrophobic ADCs, the mobile phase may need to be optimized by adding a low concentration of an organic solvent (e.g., acetonitrile (B52724) or isopropanol) or by adjusting the salt concentration.

  • Sample Preparation:

    • Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) using the mobile phase.

    • Filter the sample through a 0.22 µm filter if any visible particulates are present.

  • Chromatographic Conditions:

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Injection Volume: 10 - 50 µL.

    • Detection: UV at 280 nm (for the antibody) and at the specific wavelength for the payload if it has a distinct absorbance.

    • Run Time: Sufficient to allow for the elution of the monomer and any smaller fragment peaks.

  • Data Analysis:

    • Integrate the peak areas for the high molecular weight (HMW) species (aggregates), the main monomer peak, and any low molecular weight (LMW) species (fragments).

    • Calculate the percentage of each species relative to the total peak area.

Protocol 2: Tangential Flow Filtration (TFF) for Buffer Exchange and Formulation

This protocol outlines a general procedure for buffer exchange of a purified ADC into its final formulation buffer.

  • System and Cassette Preparation:

    • Select a TFF system and a membrane cassette with an appropriate molecular weight cut-off (MWCO), typically 30 kDa for a standard mAb-based ADC (~150 kDa).

    • Install the cassette and flush the system with purification-grade water, followed by the target formulation buffer to condition the membrane.

  • Concentration (Optional):

    • If the initial ADC volume is large, concentrate the solution to a more manageable volume.

    • Set a target feed flow rate (e.g., 5 L/min/m²) and a transmembrane pressure (TMP) of 10-20 psi.

  • Diafiltration (Buffer Exchange):

    • Perform diafiltration in a constant-volume mode, where the rate of addition of the new buffer to the retentate vessel is equal to the permeate flow rate.

    • A typical diafiltration process involves exchanging 5-10 diavolumes of the new buffer to ensure complete removal of the original buffer.

  • Final Concentration:

    • After buffer exchange, concentrate the ADC to the desired final concentration. It may be necessary to over-concentrate slightly to account for dilution during product recovery from the system.

  • Product Recovery:

    • Recover the concentrated ADC from the system by draining the feed tank and lines.

    • A buffer flush of the system can be performed to maximize product recovery.

  • Post-Processing:

    • Measure the final ADC concentration and perform quality control analysis (e.g., SEC) to confirm that the process did not induce aggregation.

Visualizations

ADC_Degradation_Pathways ADC Degradation Pathways cluster_causes Causes of Degradation ADC Intact ADC Aggregated_ADC Aggregated ADC (Loss of Efficacy, Immunogenicity) ADC->Aggregated_ADC Aggregation Deconjugated_ADC Deconjugated ADC (Loss of Potency) ADC->Deconjugated_ADC Deconjugation Degraded_Ab Degraded Antibody (Loss of Targeting) ADC->Degraded_Ab Chemical Degradation (e.g., Oxidation) Degraded_Payload Degraded Payload (Loss of Potency) ADC->Degraded_Payload Chemical Degradation (e.g., Hydrolysis) Free_Drug Free Drug/Linker (Off-Target Toxicity) Deconjugated_ADC->Free_Drug Thermal_Stress Thermal Stress Thermal_Stress->Aggregated_ADC Freeze_Thaw Freeze-Thaw Cycles Freeze_Thaw->Aggregated_ADC pH_Extremes pH Extremes pH_Extremes->Aggregated_ADC pH_Extremes->Deconjugated_ADC Shear_Stress Shear Stress Shear_Stress->Aggregated_ADC Light_Exposure Light Exposure Light_Exposure->Degraded_Payload

Caption: Key degradation pathways for Antibody-Drug Conjugates.

ADC_Purification_Workflow General ADC Purification and Formulation Workflow Start Crude ADC (Post-Conjugation) TFF1 TFF (Diafiltration) - Remove unreacted drug/linker - Buffer exchange Start->TFF1 Chromatography Chromatography Step (e.g., HIC, IEX) - Remove aggregates - Separate DAR species TFF1->Chromatography QC In-Process QC (SEC, HIC, etc.) TFF1->QC TFF2 TFF (Concentration & Formulation) - Buffer exchange to final formulation - Concentrate to target mg/mL Chromatography->TFF2 Chromatography->QC Sterile_Filtration Sterile Filtration (0.22 µm filter) TFF2->Sterile_Filtration TFF2->QC Storage Storage - Aliquot - Freeze (-80°C) or Lyophilize Sterile_Filtration->Storage Storage->QC Final QC

Caption: A typical workflow for ADC purification and formulation.

References

Technical Support Center: Optimizing Antibody-Drug Conjugate (ADC) Stability and Efficacy Through Linker Design

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the impact of linker length and composition on Antibody-Drug Conjugate (ADC) stability and efficacy.

Troubleshooting Guide

This section addresses specific issues that may be encountered during ADC development and experimentation.

Q1: My ADC is showing significant aggregation. What are the potential linker-related causes and how can I troubleshoot this?

A1: ADC aggregation is a common issue, often linked to the increased hydrophobicity of the conjugate.[1][2][3] Many cytotoxic payloads are inherently hydrophobic, and their conjugation to the antibody can expose hydrophobic patches, leading to self-association.[1][2]

Potential Linker-Related Causes:

  • Hydrophobic Linker/Payload: The linker itself or the combination of the linker and payload is too hydrophobic.

  • High Drug-to-Antibody Ratio (DAR): A high number of conjugated hydrophobic molecules increases the overall hydrophobicity of the ADC.[]

  • Inappropriate Linker Length: A short linker may not provide enough spatial separation between the hydrophobic payload and the antibody surface, leading to unfavorable interactions.

Troubleshooting Steps:

  • Characterize Aggregation: Use techniques like Size Exclusion Chromatography (SEC) and Dynamic Light Scattering (DLS) to quantify the extent of aggregation.[5]

  • Modify Linker Composition: Incorporate hydrophilic spacers, such as polyethylene (B3416737) glycol (PEG), into the linker design.[6][7][8] Increasing the length of the PEG chain can create a hydration shell around the ADC, improving solubility.[9]

  • Optimize DAR: Aim for a lower DAR, typically between 2 and 4, to reduce the overall hydrophobicity.[][10] This can be controlled through conjugation chemistry and reaction conditions.

  • Vary Linker Length: Systematically test linkers of varying lengths to find an optimal balance between payload shielding and ADC stability.[11][12]

  • Formulation Optimization: Investigate different buffer conditions (pH, salt concentration) to identify a formulation that minimizes aggregation.[1]

Q2: I am observing premature release of the payload in my in vitro plasma stability assay. What aspects of the linker should I investigate?

A2: Premature payload release in plasma compromises the therapeutic index of an ADC by causing off-target toxicity and reducing the amount of drug delivered to the tumor.[13][] The stability of the linker in the bloodstream is therefore a critical parameter.[6][15][][]

Potential Linker-Related Causes:

  • Labile Linker Chemistry: The chosen linker may be susceptible to cleavage in the physiological conditions of plasma (pH ~7.4). For example, some hydrazone linkers can be unstable at neutral pH.[18] Disulfide linkers can also be prematurely cleaved.[19]

  • Inappropriate Cleavage Mechanism: For cleavable linkers, the cleavage mechanism may not be specific enough to the tumor microenvironment or intracellular conditions.

  • Steric Hindrance: Insufficient steric hindrance around the cleavable bond can make it more accessible to plasma enzymes or other cleavage agents.[11][12]

Troubleshooting Steps:

  • Select a More Stable Linker:

    • Non-Cleavable Linkers: Consider using a non-cleavable linker, such as one based on a thioether bond (e.g., SMCC linker), which relies on the degradation of the antibody in the lysosome for payload release and generally offers higher plasma stability.[15][][20]

    • Enzyme-Cleavable Linkers: If a cleavable linker is required, opt for one that is cleaved by enzymes highly expressed in the tumor microenvironment, such as cathepsin B-sensitive dipeptide linkers (e.g., valine-citrulline).[][21]

  • Modify Linker Structure: Introduce steric hindrance near the cleavage site to protect it from premature degradation in the plasma.[11][12]

  • Perform Comparative Stability Studies: Test a panel of linkers with different chemistries and lengths to identify the one with the optimal stability profile for your specific ADC.

Q3: My ADC is stable in plasma, but it shows low in vitro and in vivo efficacy. How can the linker be influencing this outcome?

A3: Low efficacy despite good stability can indicate a problem with the payload release mechanism or the overall properties of the ADC once it reaches the target cell.[12]

Potential Linker-Related Causes:

  • Inefficient Payload Release: The linker may be too stable, preventing efficient release of the cytotoxic payload inside the target cell.[13] This can be an issue with overly stable non-cleavable linkers or cleavable linkers where the cleavage trigger is not sufficiently present in the target cell.

  • Impaired Antigen Binding: The linker or payload may be sterically hindering the antibody's binding to its target antigen on the cancer cell.

  • Poor Internalization: The overall physicochemical properties of the ADC, influenced by the linker, may be unfavorable for efficient internalization by the cancer cell.

  • "Bystander Effect" Limitation (for cleavable linkers): If the released payload is not cell-permeable, it cannot exert a "bystander effect" by killing neighboring antigen-negative tumor cells.[21]

Troubleshooting Steps:

  • Optimize Payload Release:

    • Cleavable Linkers: If using a non-cleavable linker, consider switching to a cleavable linker that utilizes a trigger abundant in the target cell (e.g., lysosomal proteases, acidic pH, or high glutathione (B108866) concentration).[][21]

    • Vary Cleavage Site: For enzyme-cleavable linkers, experiment with different peptide sequences to modulate the rate of cleavage.

  • Assess Antigen Binding: Perform in vitro binding assays (e.g., ELISA, Surface Plasmon Resonance) to compare the binding affinity of the ADC to the unconjugated antibody.[22]

  • Evaluate Internalization: Use cellular uptake assays to determine if the ADC is being efficiently internalized by the target cells.[22]

  • Consider the Bystander Effect: If targeting heterogeneous tumors, a cleavable linker that releases a membrane-permeable payload may be advantageous.[21]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the role of linker length and composition in ADC development.

Q4: What are the main differences between cleavable and non-cleavable linkers?

A4: The primary difference lies in their mechanism of payload release.[15][]

  • Cleavable Linkers: These are designed to be stable in circulation and release the payload upon encountering specific triggers within the tumor microenvironment or inside the cancer cell.[][21] Common cleavage mechanisms are sensitive to enzymes (e.g., cathepsins), lower pH, or a higher reducing potential.[13][21] More than 80% of clinically approved ADCs utilize cleavable linkers.[20]

  • Non-Cleavable Linkers: These linkers do not have a specific chemical trigger for cleavage. The payload is released after the ADC is internalized and the antibody component is degraded by lysosomal proteases.[15][] This results in the payload being released with the linker and a residual amino acid attached.[15] Non-cleavable linkers generally offer greater plasma stability.[15][]

Q5: How does linker length impact ADC performance?

A5: Linker length is a critical parameter that can influence several aspects of ADC performance.[11][12]

  • Stability: Shorter linkers can sometimes lead to better stability by keeping the payload closer to the antibody, potentially shielding it from the surrounding environment.[11]

  • Efficacy: A longer linker can provide more spatial separation between the antibody and the payload, which may be necessary to avoid interference with antigen binding.

  • Solubility: For hydrophobic payloads, a longer, more hydrophilic linker (e.g., a longer PEG chain) can improve the overall solubility and reduce aggregation.[7]

The optimal linker length is a balance between these factors and often needs to be determined empirically for each specific ADC.[7]

Q6: What is the role of linker hydrophilicity/hydrophobicity?

A6: The hydrophilic or hydrophobic nature of the linker significantly impacts the physicochemical properties of the ADC.[6][18]

  • Hydrophilic Linkers (e.g., PEG-based): These are often used to counteract the hydrophobicity of the payload.[6][8] They can improve solubility, reduce aggregation, and prolong circulation half-life.[8] The more hydrophobic the payload, the longer the hydrophilic PEG chain that may be required.[6]

  • Hydrophobic Linkers: While less common for addressing solubility issues, certain hydrophobic linkers may be chosen for specific payload delivery requirements or synthetic considerations. However, they can increase the risk of aggregation.[2]

Q7: How do I choose the right linker for my ADC?

A7: The choice of linker is a strategic decision that depends on multiple factors.[6][23]

  • Payload Characteristics: Consider the payload's hydrophobicity, mechanism of action, and whether it needs to be released in its unmodified form.

  • Target Antigen and Tumor Biology: The nature of the target antigen (e.g., its rate of internalization) and the characteristics of the tumor microenvironment (e.g., enzyme expression, pH) will influence the choice between a cleavable and non-cleavable linker.

  • Desired Pharmacokinetic Profile: The linker will impact the ADC's stability in circulation and its overall pharmacokinetic properties.

  • Therapeutic Strategy: Consider whether a "bystander effect" is desirable for treating heterogeneous tumors.

A systematic approach involving the synthesis and evaluation of a panel of ADCs with different linkers is often necessary to identify the optimal candidate.

Data Presentation

Table 1: Impact of Linker Type on ADC Properties

Linker TypePlasma StabilityPayload Release MechanismBystander EffectOff-Target ToxicityRepresentative Example
Cleavable (Val-Cit) Moderate to HighEnzymatic (Cathepsin B) in lysosome[21]Yes (if payload is cell-permeable)Potential for off-target releaseBrentuximab vedotin (Adcetris)[20]
Cleavable (Hydrazone) Moderate (pH-sensitive)Acidic pH in endosome/lysosome[18][21]Yes (if payload is cell-permeable)Higher risk of systemic release[18]Gemtuzumab ozogamicin (B1678132) (Mylotarg)
Cleavable (Disulfide) Moderate (Redox-sensitive)High glutathione levels in cytoplasm[21]Yes (if payload is cell-permeable)Potential for premature releaseMaytansinoid-based ADCs
Non-Cleavable (Thioether) HighAntibody degradation in lysosome[15][]NoLower risk of systemic release[][20]Ado-trastuzumab emtansine (Kadcyla)[20]

Table 2: Influence of Linker Composition and Length on ADC Performance

Linker PropertyImpact on ADC CharacteristicsConsiderations
Increased PEG Length - Improved hydrophilicity and solubility[7]- Reduced aggregation[8]- Longer plasma half-life[18]- May enable higher DAR[7]The optimal PEG length needs to be empirically determined for each ADC.[7]
Hydrophobic Linker - Increased risk of aggregation[2]- Potential for faster clearanceGenerally avoided unless specific delivery mechanisms are intended.
Shorter Linker - May enhance stability by shielding the payload[11]- Potential for steric hindrance of antigen bindingA balance must be struck between stability and maintaining biological activity.
Longer Linker - Can reduce steric hindrance for antigen binding- May be required for bulky payloadsCould potentially lead to decreased stability if the payload is more exposed.

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC and quantify the premature release of the payload in plasma over time.

Methodology:

  • ADC Preparation: Prepare the ADC at a known concentration (e.g., 100 µg/mL) in a suitable buffer.

  • Plasma Incubation: Incubate the ADC in human, mouse, or rat plasma at 37°C.[24][25]

  • Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 96, 120, 144 hours).[24]

  • Sample Processing: At each time point, precipitate the plasma proteins using a solvent like acetonitrile. Centrifuge the samples to pellet the precipitated proteins.[24]

  • Analysis of Released Payload: Analyze the supernatant for the presence of the free payload using a validated Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method.[24][26]

  • Analysis of Intact ADC: The amount of intact ADC can be quantified using methods like ELISA or Hydrophobic Interaction Chromatography (HIC).[13]

  • Data Analysis: Quantify the amount of released payload at each time point and express it as a percentage of the total conjugated payload at time zero.[24] Calculate the half-life of the ADC in plasma.

Protocol 2: In Vitro Cytotoxicity Assay

Objective: To determine the potency of the ADC in killing target cancer cells.

Methodology:

  • Cell Culture: Plate antigen-positive target cells and antigen-negative control cells in 96-well plates and allow them to adhere overnight.[24]

  • Treatment: Treat the cells with serial dilutions of the ADC, the unconjugated antibody, and the free payload for a specified duration (e.g., 72-96 hours).[24]

  • Cell Viability Assessment: Measure cell viability using a suitable assay, such as MTT or CellTiter-Glo.[24]

  • Data Analysis: Plot cell viability against the logarithm of the ADC concentration and determine the half-maximal inhibitory concentration (IC50) for each cell line.[24] A potent ADC should have a low IC50 value for antigen-positive cells and a significantly higher IC50 for antigen-negative cells.

Visualizations

ADC_Troubleshooting_Workflow cluster_issue Observed Issue cluster_diagnosis Diagnostic Steps cluster_linker_mod Linker Modification Strategy cluster_outcome Desired Outcome issue ADC Performance Issue (e.g., Aggregation, Instability, Low Efficacy) char_agg Characterize Aggregation (SEC, DLS) issue->char_agg If Aggregation plasma_stab Plasma Stability Assay (LC-MS/MS) issue->plasma_stab If Instability efficacy_eval Efficacy Evaluation (Cytotoxicity, Binding Assays) issue->efficacy_eval If Low Efficacy mod_comp Modify Composition (e.g., add PEG) char_agg->mod_comp mod_len Vary Length char_agg->mod_len plasma_stab->mod_len mod_chem Change Chemistry (Cleavable vs. Non-cleavable) plasma_stab->mod_chem efficacy_eval->mod_len efficacy_eval->mod_chem optimized_adc Optimized ADC (Stable & Efficacious) mod_comp->optimized_adc mod_len->optimized_adc mod_chem->optimized_adc

Caption: A workflow for troubleshooting common ADC performance issues.

Linker_Selection_Logic start Start: Define ADC Requirements payload_hydro Payload is Hydrophobic? start->payload_hydro bystander Bystander Effect Needed? payload_hydro->bystander No add_peg Incorporate Hydrophilic Linker (e.g., PEG) payload_hydro->add_peg Yes plasma_stability High Plasma Stability Critical? bystander->plasma_stability No cleavable Use Cleavable Linker bystander->cleavable Yes plasma_stability->cleavable No non_cleavable Use Non-Cleavable Linker plasma_stability->non_cleavable Yes add_peg->bystander final_design Final Linker Design cleavable->final_design non_cleavable->final_design

Caption: A decision tree for selecting an appropriate ADC linker.

References

Validation & Comparative

A Comparative Analysis of Mal-Phe-C4-VC-PAB-MMAE and Other Cleavable ADC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of antibody-drug conjugates (ADCs) is continually evolving, with the linker component playing a pivotal role in defining the therapeutic index of these targeted therapies. The ideal linker must ensure the stable attachment of the potent payload to the antibody in systemic circulation, while enabling its rapid and efficient release upon internalization into target tumor cells. This guide provides an objective comparison of the Mal-Phe-C4-VC-PAB-MMAE linker-drug conjugate with other prominent cleavable ADC linkers, supported by experimental data and detailed methodologies.

The Anatomy of this compound

The this compound is a complex and meticulously designed system, where each component serves a distinct and critical function in the overall performance of the ADC.

  • Maleimide (Mal): This functional group facilitates the covalent conjugation of the linker to the antibody, typically through a reaction with the thiol groups of cysteine residues on the monoclonal antibody (mAb).

  • Phenylalanine-C4 (Phe-C4): This spacer element, consisting of a phenylalanine residue and a four-carbon alkyl chain, contributes to the linker's overall stability and provides optimal spatial separation between the antibody and the cleavable unit. The hydrophobicity of this spacer can influence the aggregation propensity and pharmacokinetics of the ADC.

  • Valine-Citrulline (VC): This dipeptide sequence is the cornerstone of the cleavable mechanism. It is specifically designed to be recognized and cleaved by lysosomal proteases, most notably Cathepsin B, which are highly active within the tumor cell environment.

  • para-Aminobenzylcarbamate (PAB): The PAB group acts as a self-immolative spacer. Following the enzymatic cleavage of the valine-citrulline dipeptide, the PAB moiety undergoes a spontaneous 1,6-elimination reaction, which in turn liberates the active cytotoxic payload.

  • Monomethyl Auristatin E (MMAE): MMAE is a highly potent antimitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis of cancer cells.

Comparative Analysis of Cleavable Linker Technologies

The selection of a cleavable linker is a critical decision in ADC design, with each type offering a distinct mechanism of action and a unique stability-release profile. The following sections provide a comparative overview of this compound against other widely used cleavable linkers.

Data Presentation: A Head-to-Head Look at Linker Performance

The following tables summarize quantitative data on the plasma stability and in vitro efficacy of different cleavable ADC linkers. It is important to note that direct comparisons across different studies can be challenging due to variations in experimental conditions, including the specific antibody, payload, and cell lines used.

Table 1: Comparative Plasma Stability of Cleavable ADC Linkers

Linker TypeSpecific ExamplePlasma Stability (Half-life)% Payload Release (Time)SpeciesReference
Dipeptide (Cathepsin B Cleavable) mc-VC-PAB-MMAE ~230 days (projected) <1% (6 days) Human
Variable ~25% (6 days) Mouse
Glutamic acid-VC-PABSignificantly improved stability in mouse plasma-Mouse
Disulfide (Reductively Cleavable) SPDB-DM4-ModerateHuman
--
Hydrazone (pH-Sensitive) -~2.6 days -Human
Silyl ether-based>7 days-Human

Table 2: Comparative In Vitro Efficacy of ADCs with Different Cleavable Linkers

Linker TypeADC ExampleCell LineIC50 (ng/mL)Reference
Dipeptide (Cathepsin B Cleavable) Trastuzumab-VC-MMAESK-BR-3 (HER2+)~10
BT-474 (HER2+)~15
Disulfide (Reductively Cleavable) Anti-CD22-DM1Human lymphomaPotent
Hydrazone (pH-Sensitive) Gemtuzumab ozogamicinHL-60 (CD33+)Potent

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the processes involved in ADC activity and evaluation, the following diagrams, generated using the Graphviz DOT language, illustrate key signaling pathways and experimental workflows.

Figure 1: Cleavage Mechanism of this compound cluster_extracellular Extracellular Space (Bloodstream, pH ~7.4) cluster_cell Target Cancer Cell ADC_circulating Intact ADC in Circulation (this compound) ADC_internalized ADC Internalization (Endocytosis) ADC_circulating->ADC_internalized Targeting & Binding Lysosome Lysosome (pH ~4.5-5.0) High Cathepsin B activity ADC_internalized->Lysosome Cleavage Cathepsin B Cleavage of Val-Cit Linker Lysosome->Cleavage PAB_elimination Self-Immolation of PAB Spacer Cleavage->PAB_elimination MMAE_release Release of Free MMAE PAB_elimination->MMAE_release Tubulin_inhibition MMAE binds to Tubulin, Inhibiting Polymerization MMAE_release->Tubulin_inhibition Apoptosis Cell Cycle Arrest & Apoptosis Tubulin_inhibition->Apoptosis

Caption: Cleavage Mechanism of this compound.

Figure 2: Comparative Cleavage Mechanisms of ADC Linkers cluster_vc Valine-Citrulline Linker cluster_disulfide Disulfide Linker cluster_hydrazone Hydrazone Linker VC_trigger Trigger: Lysosomal Proteases (e.g., Cathepsin B) VC_mechanism Mechanism: Enzymatic Cleavage VC_trigger->VC_mechanism VC_location Location: Lysosome VC_mechanism->VC_location DS_trigger Trigger: High Glutathione (GSH) Concentration DS_mechanism Mechanism: Reduction of Disulfide Bond DS_trigger->DS_mechanism DS_location Location: Cytoplasm DS_mechanism->DS_location HY_trigger Trigger: Acidic pH HY_mechanism Mechanism: Hydrolysis HY_trigger->HY_mechanism HY_location Location: Endosome/Lysosome HY_mechanism->HY_location

Caption: Comparative Cleavage Mechanisms of ADC Linkers.

Figure 3: Experimental Workflow for ADC Plasma Stability Assay Start Start Incubate Incubate ADC in Plasma (e.g., Human, Mouse) at 37°C Start->Incubate Timepoints Collect Aliquots at Various Time Points Incubate->Timepoints Analysis Choose Analytical Method Timepoints->Analysis ELISA ELISA for Intact ADC Analysis->ELISA Immunodetection LCMS LC-MS for Free Payload and/or DAR Analysis->LCMS Mass Spectrometry Data Quantify Intact ADC or Released Payload ELISA->Data LCMS->Data End End Data->End

Caption: Experimental Workflow for ADC Plasma Stability Assay.

Experimental Protocols: A Guide to Key Assays

Reproducible and robust experimental data are the bedrock of ADC development. The following are detailed methodologies for key experiments cited in this comparison.

Protocol 1: In Vitro Plasma Stability Assay using LC-MS

Objective: To determine the stability of an ADC in plasma by quantifying the amount of released payload over time.

Materials:

  • Antibody-Drug Conjugate (ADC)

  • Human and mouse plasma (or other species of interest)

  • Phosphate-buffered saline (PBS)

  • Acetonitrile (B52724)

  • Formic acid

  • LC-MS system (e.g., Triple Quadrupole)

Procedure:

  • ADC Incubation:

    • Dilute the ADC to a final concentration of 100 µg/mL in pre-warmed (37°C) plasma from the desired species.

    • Incubate the samples at 37°C.

    • At designated time points (e.g., 0, 2, 8, 24, 48, 96, and 168 hours), collect aliquots of the plasma-ADC mixture.

  • Sample Preparation:

    • To precipitate plasma proteins, add 3 volumes of cold acetonitrile containing an internal standard to each plasma aliquot.

    • Vortex the samples thoroughly and incubate at -20°C for at least 2 hours.

    • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant, containing the free payload, to a new tube.

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable mobile phase for LC-MS analysis.

  • LC-MS Analysis:

    • Inject the reconstituted samples onto the LC-MS system.

    • Separate the free payload from other components using a suitable C18 column and a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

    • Quantify the amount of free payload using multiple reaction monitoring (MRM) in positive ion mode.

  • Data Analysis:

    • Generate a standard curve using known concentrations of the free payload.

    • Calculate the concentration of the released payload in each plasma sample at each time point.

    • Plot the percentage of released payload against time to determine the stability profile of the ADC.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic potency (IC50) of an ADC against a target cancer cell line.

Materials:

  • Target cancer cell line (e.g., SK-BR-3 for HER2-targeted ADCs)

  • Complete cell culture medium

  • Antibody-Drug Conjugate (ADC)

  • Control antibody (unconjugated)

  • Free cytotoxic drug (e.g., MMAE)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the target cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC, control antibody, and free drug in complete medium.

    • Remove the medium from the wells and add 100 µL of the serially diluted compounds to the respective wells. Include wells with medium only as a negative control.

    • Incubate the plate for a predetermined period (e.g., 72 or 96 hours) at 37°C.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.

    • Carefully remove the medium from the wells.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

    • Plot the percentage of cell viability against the logarithm of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

The this compound linker-drug conjugate represents a highly sophisticated and effective platform for the development of ADCs. Its valine-citrulline cleavage site offers excellent stability in human plasma, a critical factor for minimizing off-target toxicity. While other cleavable linkers, such as disulfide and hydrazone-based systems, provide alternative release mechanisms that can be advantageous in specific contexts, the valine-citrulline linker has demonstrated robust performance in numerous preclinical and clinical studies.

The choice of the optimal linker technology is not a one-size-fits-all decision and must be carefully considered based on the specific target antigen, the tumor microenvironment, the nature of the payload, and the desired therapeutic window. The data and protocols presented in this guide are intended to provide a valuable resource for researchers in the rational design and evaluation of the next generation of innovative and effective antibody-drug conjugates.

Val-Cit vs. Val-Ala Linkers: A Comparative Stability Analysis for Antibody-Drug Conjugate Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The linker connecting a cytotoxic payload to a monoclonal antibody is a critical determinant of an antibody-drug conjugate's (ADC) therapeutic index, influencing its stability, efficacy, and toxicity profile. Among the most utilized classes of cleavable linkers are those based on dipeptides that are substrates for lysosomal proteases such as Cathepsin B. This guide provides a comparative stability analysis of two prominent dipeptide linkers: valine-citrulline (Val-Cit) and valine-alanine (Val-Ala).

The Val-Cit linker is a widely adopted standard in ADC design, known for its susceptibility to enzymatic cleavage within the lysosome. The Val-Ala linker has emerged as a viable alternative, offering distinct physicochemical properties that can be advantageous in specific ADC constructs. This comparison delves into their relative stabilities in plasma, cleavage kinetics by Cathepsin B, and other key characteristics to inform rational linker design in ADC development.

Quantitative Stability and Physicochemical Comparison

The following tables summarize key quantitative data comparing Val-Cit and Val-Ala linkers. It is important to note that direct head-to-head comparisons under identical conditions are not always available in the literature; therefore, data from multiple studies are presented to provide a comprehensive overview.

ParameterVal-Cit LinkerVal-Ala LinkerKey Findings
Plasma Stability (Mouse) Unstable (hydrolyzed within 1 hour in one study)Unstable (hydrolyzed within 1 hour in one study)Both linkers show susceptibility to premature cleavage in mouse plasma, largely attributed to the activity of carboxylesterase 1c (Ces1c). This instability in murine models is a critical consideration for preclinical studies.
Plasma Stability (Human) Generally stableGenerally stableBoth linkers exhibit high stability in human plasma, which is crucial for minimizing off-target toxicity.
Cathepsin B Cleavage Rate Baseline~50% of Val-Cit rateVal-Cit is cleaved more rapidly by isolated Cathepsin B. However, in the complex environment of lysosomal extracts, cleavage rates can be comparable, suggesting the involvement of other proteases.
Aggregation Propensity (at high DAR) Increased aggregation (e.g., 1.80% for DAR ~7)No obvious increase in aggregation (for DAR ~7)Val-Ala's lower hydrophobicity can reduce the tendency of ADCs with high drug-to-antibody ratios (DAR) to aggregate.
Hydrophilicity LowerHigherThe Val-Ala linker is considered to be more hydrophilic than the Val-Cit linker.

Signaling Pathways and Mechanism of Action

The efficacy of ADCs with cleavable linkers like Val-Cit and Val-Ala is contingent on their successful internalization and trafficking to the lysosome, where the acidic environment and presence of proteases facilitate payload release.

ADC_Mechanism cluster_extracellular Extracellular Space (Bloodstream) cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell ADC->TumorCell 1. Binding to Tumor Antigen Endosome Early Endosome TumorCell->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome (pH 4.5-5.0) Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage (Cathepsin B) Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Induction of Cytotoxicity

Mechanism of action for an antibody-drug conjugate.

Experimental Protocols

Accurate assessment of linker stability is paramount in ADC development. The following are detailed protocols for key in vitro stability assays.

In Vitro Plasma Stability Assay

Objective: To evaluate the stability of an ADC and the rate of premature payload release in plasma from different species (e.g., human, mouse).

Methodology:

  • Reagent Preparation:

    • Thaw frozen plasma (e.g., human, mouse) at 37°C.

    • Prepare the ADC stock solution at a known concentration in a suitable buffer (e.g., PBS).

  • Incubation:

    • Spike the ADC into the plasma to a final concentration of 100 µg/mL.

    • Incubate the mixture in a controlled environment at 37°C.

    • Collect aliquots at multiple time points (e.g., 0, 1, 6, 24, 48, 96, and 168 hours).

    • Immediately quench the reaction by freezing the aliquots at -80°C until analysis.

  • Sample Analysis (LC-MS Method):

    • Immunoaffinity Capture: Isolate the ADC from the plasma matrix using anti-human IgG antibody-coated magnetic beads.

    • Elution and Reduction: Elute the captured ADC and reduce the interchain disulfide bonds using a reducing agent (e.g., DTT) to separate the light and heavy chains.

    • LC-MS Analysis: Analyze the reduced sample by liquid chromatography-mass spectrometry (LC-MS) to determine the drug-to-antibody ratio (DAR). A decrease in DAR over time indicates payload deconjugation.

    • Free Payload Quantification: In parallel, precipitate plasma proteins from an aliquot of the incubation mixture (e.g., with acetonitrile) and quantify the released (free) payload in the supernatant using LC-MS/MS.

Cathepsin B Cleavage Assay

Objective: To determine the rate of linker cleavage and payload release in the presence of Cathepsin B.

Methodology:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM sodium acetate, 5 mM DTT, pH 5.5).

    • Activate recombinant human Cathepsin B according to the manufacturer's instructions.

    • Prepare the ADC stock solution in the assay buffer.

  • Enzymatic Reaction:

    • In a microplate, add the ADC to the assay buffer to a final concentration of 10-50 µM.

    • Initiate the reaction by adding activated Cathepsin B (e.g., to a final concentration of 50 nM).

    • Incubate the plate at 37°C.

    • Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).

  • Sample Analysis (HPLC Method):

    • Quench the reaction in the aliquots by adding an organic solvent (e.g., acetonitrile) with 0.1% trifluoroacetic acid.

    • Centrifuge the samples to pellet the precipitated protein.

    • Analyze the supernatant by reverse-phase high-performance liquid chromatography (RP-HPLC) with UV or MS detection.

    • Quantify the peak corresponding to the released payload and the remaining intact ADC (or linker-payload) over time to determine the cleavage kinetics.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the comparative stability analysis of Val-Cit and Val-Ala linkers.

Experimental_Workflow cluster_preparation ADC Preparation cluster_assays Stability Assays cluster_analysis Data Analysis ADC_VC ADC with Val-Cit Linker Plasma_Assay In Vitro Plasma Stability Assay (Human & Mouse Plasma) ADC_VC->Plasma_Assay Cathepsin_Assay Cathepsin B Cleavage Assay ADC_VC->Cathepsin_Assay ADC_VA ADC with Val-Ala Linker ADC_VA->Plasma_Assay ADC_VA->Cathepsin_Assay LCMS_Analysis LC-MS Analysis (DAR & Free Payload) Plasma_Assay->LCMS_Analysis HPLC_Analysis HPLC Analysis (Cleavage Kinetics) Cathepsin_Assay->HPLC_Analysis Comparison Comparative Stability and Kinetics Profile LCMS_Analysis->Comparison HPLC_Analysis->Comparison

Workflow for comparative stability analysis.

Conclusion

The choice between Val-Cit and Val-Ala linkers for ADC development is nuanced and should be guided by the specific characteristics of the antibody, payload, and desired therapeutic profile. Val-Cit remains a robust, well-characterized option, particularly when high rates of lysosomal cleavage are desired. Conversely, Val-Ala presents a compelling alternative for ADCs prone to aggregation, especially at high DARs, due to its enhanced hydrophilicity. The pronounced instability of both linkers in murine plasma underscores the importance of careful interpretation of preclinical data and the potential need for specialized mouse models (e.g., Ces1c knockout) or alternative linkers for certain applications. A thorough in vitro and in vivo stability assessment, as outlined in the provided protocols, is essential for the selection of the optimal linker to maximize the therapeutic potential of an ADC.

Assessing the Bystander Killing Effect of MMAE-Based ADCs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the nuanced mechanisms of Antibody-Drug Conjugates (ADCs) is critical for designing effective cancer therapies. A key attribute that can significantly enhance therapeutic efficacy, especially in heterogeneous tumors, is the "bystander effect." This phenomenon occurs when the cytotoxic payload released by an ADC from a targeted, antigen-positive (Ag+) cancer cell diffuses into the tumor microenvironment and kills adjacent, antigen-negative (Ag-) cells.[1][2][3]

This guide provides a comparative analysis of the bystander killing effect of ADCs utilizing the potent microtubule inhibitor, monomethyl auristatin E (MMAE). We will delve into its mechanism of action, present supporting experimental data, and provide detailed protocols for assessing this crucial therapeutic effect.

Mechanism of MMAE-Mediated Bystander Killing

The bystander effect of an MMAE-based ADC is a multi-step process contingent on the ADC's design, particularly the use of a cleavable linker.[] The process begins with the ADC binding to a specific antigen on the surface of a cancer cell, leading to its internalization.[1][5] Once inside the cell, the ADC is trafficked to the lysosome, where enzymes, such as Cathepsin B, cleave the linker (commonly a valine-citrulline linker), releasing the unmodified MMAE payload.[1]

Crucially, MMAE is a hydrophobic and relatively membrane-permeable molecule.[][6] This property allows the released MMAE to diffuse out of the target Ag+ cell and into the surrounding microenvironment, where it can be taken up by neighboring Ag- tumor cells.[1][7] Once inside any cell, MMAE disrupts the microtubule network, leading to G2/M phase cell cycle arrest and ultimately inducing apoptosis.[5] This ability to kill adjacent, non-targeted cells is the essence of the bystander effect and is a key advantage in treating tumors with varied antigen expression.[1][8]

MMAE_Bystander_Effect cluster_target Antigen-Positive (Ag+) Cell cluster_bystander Antigen-Negative (Ag-) Bystander Cell Internalization 2. Internalization & Lysosomal Trafficking Lysosome 3. Linker Cleavage in Lysosome Internalization->Lysosome MMAE_Release 4. MMAE is Released Lysosome->MMAE_Release Microtubule_Disruption1 5a. Microtubule Disruption MMAE_Release->Microtubule_Disruption1 MMAE_Diffusion Diffusion MMAE_Release->MMAE_Diffusion Apoptosis1 6a. Apoptosis Microtubule_Disruption1->Apoptosis1 MMAE_Uptake 5b. MMAE Uptake Microtubule_Disruption2 6b. Microtubule Disruption MMAE_Uptake->Microtubule_Disruption2 Apoptosis2 7b. Apoptosis Microtubule_Disruption2->Apoptosis2 ADC 1. ADC Binds to Ag+ Cell ADC->Internalization MMAE_Diffusion->MMAE_Uptake

Mechanism of MMAE-mediated bystander effect.

Comparative Analysis of Auristatin Payloads: MMAE vs. MMAF

The importance of payload permeability is starkly illustrated when comparing MMAE to its close analog, monomethyl auristatin F (MMAF). Despite both being potent tubulin inhibitors, a key structural difference dictates their bystander potential. MMAF has a charged C-terminal phenylalanine, which makes it more hydrophilic and significantly less membrane-permeable.[9][10] As a result, MMAF remains largely trapped within the target cell, leading to minimal bystander killing.[6][9]

This makes the choice between MMAE and MMAF a strategic one in ADC design. MMAE is preferable for treating heterogeneous tumors where killing antigen-negative cells is beneficial, while MMAF may be chosen when a more contained, targeted cytotoxicity is desired to minimize potential off-target effects on surrounding healthy tissue.[9]

PropertyMMAE (e.g., Brentuximab Vedotin)MMAF (e.g., Depatuxizumab Mafodotin)
Bystander Effect Potent [6][9]Minimal to None [6][9]
Cell Membrane Permeability High (more hydrophobic, neutral)[][6][9]Low (hydrophilic, charged at physiological pH)[6][9]
Primary Advantage Effective against heterogeneous tumors.[8]Contained cytotoxicity, potentially reduced off-target toxicity.[9]
Key Feature Released payload can diffuse to kill neighboring cells.[1]Released payload is largely retained within the target cell.[6]

Quantitative Data from In Vitro Bystander Effect Studies

Co-culture assays are the standard method for quantifying the bystander effect in vitro. These experiments typically involve growing antigen-positive (Ag+) cells with antigen-negative (Ag-) cells and measuring the viability of the Ag- population after treatment with an ADC. Studies consistently show that the extent of bystander killing by MMAE-based ADCs is dependent on the ratio of Ag+ to Ag- cells and the level of antigen expression on the Ag+ cells.[1][2]

ADCAg+ Cell Line (Target)Ag- Cell Line (Bystander)Key Finding
Trastuzumab-vc-MMAE N87, BT474, SKBR3 (HER2-positive)GFP-MCF7 (HER2-low)Bystander killing of GFP-MCF7 cells increased with a higher fraction of Ag+ cells in the co-culture and with higher HER2 expression on the Ag+ cells.[1][2]
Brentuximab Vedotin (cAC10-vcMMAE) Karpas 299 (CD30-positive)Karpas-35R (CD30-negative, ADC-resistant)In an admixed in vivo tumor model, the MMAE-based ADC demonstrated potent bystander killing of the CD30-negative cells, whereas an MMAF-based ADC did not.[6]
Brentuximab Vedotin GCT27 (CD30-positive germ cell tumor)JAR (CD30-negative germ cell tumor)Co-culture with CD30-positive cells significantly increased cell death in the CD30-negative JAR cell population upon treatment, demonstrating a pronounced bystander effect.[11][12]

Experimental Protocols for Assessing Bystander Effect

Accurate assessment of the bystander effect is crucial for preclinical ADC characterization. The in vitro co-culture assay is a foundational method for this purpose.

In Vitro Co-culture Bystander Assay Protocol

This assay is designed to quantify the ability of an ADC to kill antigen-negative cells when they are cultured alongside antigen-positive cells.[9][13]

  • Cell Line Preparation:

    • Select an antigen-positive (Ag+) target cell line and an antigen-negative (Ag-) bystander cell line.

    • For ease of distinguishing populations, the Ag- bystander cell line should be engineered to express a fluorescent protein (e.g., GFP, RFP) or be labeled with a vital dye like CFSE.[10][12]

  • Co-culture Seeding:

    • Seed a mixture of the Ag+ and Ag- cells into a 96-well plate.

    • The ratio of the two cell types can be varied (e.g., 1:1, 1:3, 3:1) to assess the dependency of the bystander effect on the number of target cells.[9] As a control, seed the Ag- cells alone.

  • ADC Treatment:

    • After allowing cells to adhere (typically 24 hours), treat the co-cultures and monocultures with a serial dilution of the MMAE-based ADC.

    • Include necessary controls: untreated cells and cells treated with an isotype control ADC (a non-targeting antibody conjugated to MMAE).

  • Incubation:

    • Incubate the plates for a sufficient duration to allow for ADC processing and bystander killing (typically 72 to 96 hours).[9][12]

  • Analysis:

    • Quantify the viability of the distinct Ag- (fluorescently labeled) and Ag+ (unlabeled) cell populations.

    • This can be achieved using flow cytometry or high-content imaging, which can differentiate and count the viable cells in each population.[3][9] A significant reduction in the viability of the Ag- cells in the co-culture compared to the monoculture indicates a bystander effect.

Experimental_Workflow start Start prep 1. Prepare Cell Lines (Ag+ Target, Ag- Bystander-GFP) start->prep seed 2. Seed Cells in 96-Well Plate - Co-cultures (Ag+ & Ag-) - Monocultures (Ag- only) prep->seed treat 3. Add Serial Dilutions of ADC (and controls) seed->treat incubate 4. Incubate for 72-96 hours treat->incubate analyze 5. Analyze Viability of Bystander-GFP Cells (Flow Cytometry / Imaging) incubate->analyze end End analyze->end

Workflow for an in vitro co-culture bystander assay.
In Vivo Admixed Tumor Model

To validate in vitro findings in a more physiologically relevant context, admixed tumor models are used.[7][9] This involves co-implanting a mixture of Ag+ and Ag- tumor cells subcutaneously into immunodeficient mice.[7] The Ag- cells often express a reporter gene like luciferase to allow for non-invasive monitoring of their viability via in vivo imaging.[3] Tumor growth and the luciferase signal are monitored over time following ADC administration. A reduction in both tumor volume and the Ag- cell signal demonstrates an effective in vivo bystander effect.[7]

Conclusion

The bystander killing effect is a powerful mechanism that can significantly enhance the therapeutic potential of ADCs, particularly in the context of heterogeneous tumors where antigen expression is not uniform. Payloads like MMAE, which are hydrophobic and membrane-permeable, are potent inducers of this effect.[][6] This capability is directly linked to the physicochemical properties of the payload and the use of a cleavable linker system. In contrast, less permeable payloads like MMAF lack significant bystander activity, making the payload selection a critical decision point in ADC design.[6][9] The robust experimental protocols outlined here provide a clear framework for quantifying this effect, enabling the rational design and development of next-generation ADCs with optimized efficacy.

References

Bridging the Gap: A Comparative Guide to the In Vitro-In Vivo Correlation of Efficacy for vc-PAB-MMAE Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of effective antibody-drug conjugates (ADCs) hinges on the predictable translation of preclinical in vitro data to in vivo efficacy. This guide provides an objective comparison of ADCs utilizing the clinically validated maleimidocaproyl-valine-citrulline-p-aminobenzoyloxycarbonyl-monomethyl auristatin E (mc-vc-PAB-MMAE) linker-payload system. We examine the correlation between laboratory assays and animal model outcomes, compare this system to relevant alternatives, and provide detailed experimental methodologies to support ADC research and development.

Understanding the vc-PAB-MMAE System

The mc-vc-PAB-MMAE system is a cornerstone of ADC technology, combining a highly potent cytotoxic agent with a linker designed for conditional cleavage within the tumor cell.[1][2][]

  • Antibody: Provides specificity by targeting a tumor-associated antigen.

  • Linker (mc-vc-PAB): This cleavable linker is designed to be stable in systemic circulation but is readily cleaved by lysosomal proteases, such as Cathepsin B, which are abundant in the intracellular environment of cancer cells.[][4] The valine-citrulline (vc) dipeptide is the specific substrate for these enzymes.[][5][6] Following cleavage, the p-aminobenzylcarbamate (PAB) spacer undergoes self-immolation to release the active drug.[1][]

  • Payload (MMAE): Monomethyl auristatin E (MMAE) is a synthetic antineoplastic agent derived from dolastatin 10.[5][7] As a potent tubulin inhibitor, it disrupts the microtubule network essential for forming the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent programmed cell death (apoptosis).[7][8][9]

In Vitro vs. In Vivo Efficacy: The Correlation

A central challenge in ADC development is establishing a reliable in vitro-in vivo correlation (IVIVC). Cytotoxicity assays are crucial for initial screening, but their results must be predictive of performance in more complex biological systems.[10][11]

Pharmacokinetic/pharmacodynamic (PK/PD) modeling has demonstrated a strong positive and linear correlation between in vitro and in vivo efficacy across multiple ADCs.[12][13] A key metric, the Tumor Static Concentration (TSC), represents the drug concentration required to halt tumor growth. Studies comparing the in vitro TSC (TSCin vitro) from kinetic cell cytotoxicity assays with the in vivo TSC (TSCin vivo) derived from tumor growth inhibition (TGI) studies in xenograft models revealed a Spearman's rank correlation coefficient of 0.82.[12][13][14] This strong correlation suggests that in vitro assays can effectively differentiate and rank ADC candidates for their likely in vivo performance, serving as a valuable tool for triaging molecules in the discovery phase.[12][14]

Logical Framework for IVIVC

cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment In Vitro Assay Kinetic Cytotoxicity Assay Metric1 Measure IC50 / TSCin vitro In Vitro Assay->Metric1 Correlation PK/PD Modeling & Correlation Analysis Metric1->Correlation Input Data In Vivo Assay Xenograft Tumor Model Metric2 Measure Tumor Growth Inhibition (TGI) / TSCin vivo In Vivo Assay->Metric2 Metric2->Correlation Input Data Decision Predictive Efficacy & Candidate Selection Correlation->Decision Establishes IVIVC (Spearman's ρ ≈ 0.82)

In Vitro-In Vivo Correlation (IVIVC) Workflow.

Performance Comparison: Cleavable vs. Non-Cleavable Linkers

The design of the linker is critical to an ADC's therapeutic index. The vc-PAB linker is a "cleavable" linker, releasing a membrane-permeable payload. This is often compared with "non-cleavable" linkers, such as SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate), which release the payload only after complete lysosomal degradation of the antibody.

Parametermc-vc-PAB-MMAE (Cleavable)SMCC-DM1 (Non-Cleavable)Rationale & Implications
Payload Release Mechanism Enzymatic cleavage by lysosomal proteases (e.g., Cathepsin B).[4]Proteolytic degradation of the entire antibody-linker complex.[4]vc-PAB allows for rapid, specific release inside the cell. SMCC release is slower and yields a charged metabolite (Lys-SMCC-DM1).[15]
Plasma Stability High in human plasma (<1% MMAE release after 6 days), but lower in rodent plasma (~25% release).[4]Generally higher plasma stability with minimal premature payload release.[4]Higher stability for non-cleavable linkers may lead to a better safety profile by reducing off-target toxicity.
Bystander Effect Yes. Released MMAE is membrane-permeable and can kill adjacent, antigen-negative tumor cells.[7][16]Limited/No. The released payload metabolite (Lys-SMCC-DM1) is charged and cannot easily cross cell membranes.[15]The bystander effect is a key advantage for treating heterogeneous tumors where not all cells express the target antigen.[4][16]
Representative In Vitro IC50 Sub-nanomolar (e.g., 0.1 - 5 nM) in antigen-positive cells.Nanomolar (e.g., 5 - 50 nM) in antigen-positive cells.The potent bystander effect and efficient release mechanism often lead to lower IC50 values for vc-MMAE ADCs.
Representative In Vivo Efficacy (TGI) High TGI, often leading to tumor regression at tolerated doses.Moderate to high TGI, often leading to tumor stasis.The enhanced potency from the bystander effect can translate to superior tumor growth inhibition in vivo.

Note: IC50 and TGI values are representative and highly dependent on the target antigen, antibody, and cell line/tumor model used.

Key Experimental Methodologies

Accurate and reproducible data generation relies on standardized protocols for key in vitro and in vivo experiments.

In Vitro Cytotoxicity Assay (MTT/XTT Protocol)

This assay measures the metabolic activity of cells as an indicator of cell viability to determine the ADC's cytotoxic potency (IC50).[10][11][17]

A 1. Cell Seeding Seed target cells in a 96-well plate. Incubate overnight. B 2. ADC Treatment Add serial dilutions of ADC. Incubate for 72-120 hours. A->B C 3. Reagent Addition Add MTT or XTT reagent to each well. B->C D 4. Incubation Incubate for 2-4 hours to allow for formazan (B1609692) crystal formation. C->D E 5. Solubilization (MTT only) Add solubilizing agent (e.g., DMSO) to dissolve crystals. D->E For MTT Assay F 6. Absorbance Reading Measure absorbance on a plate reader (570 nm for MTT). D->F For XTT Assay E->F G 7. Data Analysis Plot absorbance vs. concentration. Calculate IC50 value. F->G

Workflow for an In Vitro Cytotoxicity Assay.

Protocol Steps:

  • Cell Culture: Culture human cancer cell lines in appropriate media (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS).[17]

  • Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1,000-10,000 cells/well) and incubate overnight to allow for attachment.[18]

  • Treatment: Prepare serial dilutions of the ADC. Remove old media from the cells and add the ADC-containing media. Incubate for a period relevant to the payload's mechanism (typically 72-96 hours for a tubulin inhibitor).[18]

  • MTT/XTT Addition: Add MTT reagent (e.g., 20 µL of 5 mg/mL solution) to each well and incubate for 2-4 hours at 37°C.[17][18] During this time, mitochondrial dehydrogenases in viable cells reduce the tetrazolium salt to purple formazan crystals.[17]

  • Solubilization: For MTT assays, carefully aspirate the media and add a solubilizing agent like DMSO to dissolve the crystals.[17]

  • Measurement: Read the absorbance using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT).[18]

  • Analysis: Calculate the percentage of living cells relative to an untreated control and plot against the ADC concentration to determine the IC50 value.

In Vivo Xenograft Efficacy Study

This study evaluates the anti-tumor activity of an ADC in an immunodeficient mouse model bearing human tumor xenografts.[19][20][21]

A 1. Cell Implantation Inject human tumor cells subcutaneously into immunocompromised mice. B 2. Tumor Growth Allow tumors to grow to a palpable size (e.g., 100-200 mm³). A->B C 3. Randomization Randomize mice into treatment groups (Vehicle, ADC, Controls). B->C D 4. ADC Administration Administer ADC intravenously (i.v.) according to dose and schedule. C->D E 5. Monitoring Measure tumor volume and body weight 2-3 times per week. D->E F 6. Study Endpoint Conclude study when control tumors reach max size or toxicity is observed. E->F G 7. Data Analysis Calculate Tumor Growth Inhibition (TGI). Perform statistical analysis. F->G

Workflow for an In Vivo Xenograft Study.

Protocol Steps:

  • Animal Models: Use immunocompromised mouse strains such as athymic nude or NOD-scid mice, aged 6-8 weeks.[19][22]

  • Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 cells) into the flank of each mouse.[22]

  • Staging: Monitor tumor growth. Once tumors reach a predetermined average volume (e.g., 100-200 mm³), randomize animals into treatment and control groups (typically n=5-10 mice per group).[19]

  • Treatment: Administer the ADC, unconjugated antibody, and vehicle control, typically via intravenous (i.v.) injection, based on the desired dose and schedule.

  • Monitoring: Measure tumor dimensions with digital calipers 2-3 times weekly and calculate tumor volume using the formula: Volume = (Length × Width²)/2.[22] Monitor animal body weight and overall health as indicators of toxicity.[19]

  • Endpoint: The study typically concludes when tumors in the control group reach a specified maximum size (e.g., 2000 mm³) or if signs of excessive toxicity are observed.[19][22]

  • Analysis: Calculate the percentage of Tumor Growth Inhibition (TGI) and perform statistical analysis (e.g., ANOVA) to compare treatment groups.[19]

MMAE Mechanism of Action & Signaling Pathway

The efficacy of vc-PAB-MMAE ADCs is driven by the potent, multi-step mechanism of the MMAE payload.

cluster_0 Cellular Uptake & Payload Release cluster_1 Apoptotic Cascade ADC_Bind 1. ADC binds to tumor antigen Internalize 2. Receptor-mediated endocytosis ADC_Bind->Internalize Lysosome 3. Trafficking to lysosome Internalize->Lysosome Cleavage 4. Linker cleavage by Cathepsin B Lysosome->Cleavage Release 5. MMAE released into cytosol Cleavage->Release Tubulin 6. Binds to tubulin, inhibits polymerization Release->Tubulin MMAE Action Arrest 7. Microtubule disruption & Mitotic Spindle collapse Tubulin->Arrest G2M 8. G2/M Cell Cycle Arrest Arrest->G2M Apoptosis 9. Induction of Apoptosis (Caspase activation) G2M->Apoptosis Death Cell Death Apoptosis->Death

MMAE Mechanism of Action Signaling Pathway.

Upon internalization into the target cancer cell, the ADC is trafficked to the lysosome.[7] Here, the acidic environment and proteases cleave the vc-linker, releasing free MMAE into the cytosol.[][5] MMAE then binds to tubulin, potently inhibiting its polymerization.[23] This disruption of the microtubule network prevents the formation of a functional mitotic spindle, arresting the cell in the G2/M phase of the cell cycle.[7][9] Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[7][23]

References

A Head-to-Head Comparison of Self-Immolative Spacers with p-Aminobenzyl Carbamate (PAB)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a self-immolative spacer is a critical determinant in the design of effective antibody-drug conjugates (ADCs) and other targeted drug delivery systems. The p-aminobenzyl carbamate (B1207046) (PABC) spacer has long been the gold standard, utilized in multiple FDA-approved ADCs.[1] However, the landscape of self-immolative chemistry has expanded, offering a variety of alternative spacers with distinct mechanisms and properties. This guide provides an objective, data-driven comparison of PAB with other prominent self-immolative spacers to inform rational linker design.

Mechanisms of Self-Immolation: A Comparative Overview

Self-immolative spacers are engineered to undergo a spontaneous, irreversible intramolecular reaction following a specific triggering event, such as enzymatic cleavage, to release a payload. The primary mechanisms governing this release are 1,6-elimination, 1,4-elimination, and cyclization.

The p-aminobenzyl (PAB) spacer operates through a 1,6-elimination mechanism. Upon enzymatic cleavage of a linked trigger (e.g., a dipeptide), a free aniline (B41778) group is exposed. This initiates an electronic cascade, leading to the formation of an unstable quinone methide intermediate and subsequent release of the payload.[2][3]

Alternatives to PAB utilize various strategies, including different electronic cascade systems and cyclization-driven mechanisms. Cyclization-based spacers , for instance, release the payload through the formation of a stable 5- or 6-membered ring.[1] Other systems, such as those based on heteroaromatic scaffolds, also employ elimination mechanisms but with potentially different kinetic profiles.[3]

Quantitative Performance Data

The efficacy of a self-immolative spacer is determined by its cleavage kinetics, stability in circulation, and its influence on the bystander effect of the payload. The following tables summarize key quantitative data from comparative studies.

Cleavage Kinetics

The rate of payload release following trigger activation is a crucial parameter. Faster kinetics can lead to more rapid therapeutic action within the target cell.

Spacer TypeTrigger/EnzymePayload/ReporterRelease Rate / Half-lifeReference
PAB (p-aminobenzyl)Penicillin G Acylase7-hydroxycoumarint½ ≈ 6 min[4]
PAB-Cyclization Hybrid Penicillin G Acylase7-hydroxycoumarinComplete release < 10 min[4]
Hemithioaminal-based Penicillin G Acylase7-hydroxycoumarinSlower than PAB[4]
(S)-2-(aminomethyl)pyrrolidine (Cyclization)-CamptothecinFaster than ethylenediamine-based spacer[5]
Val-Cit-PAB Cathepsin BMMAE-[6]
Exo-EVC (Exo-cleavable)Cathepsin BMMAEMore resistant to undesired cleavage than Val-Cit-PAB[7]

Note: Direct comparison of absolute rates across different studies can be challenging due to variations in experimental conditions.

Plasma Stability

An ideal linker should remain stable in the bloodstream to prevent premature payload release and off-target toxicity. Stability is often compared between human and murine plasma due to differences in enzymatic activity. The Val-Cit-PAB linker, for example, is known to be less stable in mouse plasma.[3][8]

LinkerPlasma SourceStability (% intact after 24h)Reference
Val-Cit-PAB HumanStable[8]
Val-Cit-PAB Mouse>95% loss of conjugated MMAF after 14 days[8]
m-Amide Modified PABC Mouse50% hydrolyzed[9]
Exo-EVC-PAB MouseAlmost no linker cleavage after 14 days[8]
OHPAS Linker Mouse & HumanStable[10]
Bystander Effect

The bystander effect, where the released payload kills neighboring antigen-negative tumor cells, is crucial for treating heterogeneous tumors.[5][11] This effect is influenced by the properties of the released payload, which can be affected by the linker. For instance, the moderately membrane-permeable nature of MMAE, often released from Val-Cit-PAB linkers, contributes to a significant bystander effect.[11][12] In contrast, ADCs with non-cleavable linkers or those that release charged metabolites may exhibit a reduced or absent bystander effect.[6][13]

Linker-PayloadTarget CellsBystander CellsBystander KillingReference
Val-Cit-PAB-MMAE HER2+HER2-Significant[14]
Non-cleavable linker-MMAF CD30+CD30-No significant bystander effect[6]
DS8201 (cleavable linker) HER2+HER2-Yes[4][15]
T-DM1 (non-cleavable linker) HER2+HER2-No[4][15]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate comparison of self-immolative spacers.

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the rate of payload deconjugation from an ADC in plasma.

Materials:

  • Antibody-Drug Conjugate (ADC)

  • Plasma (human, mouse)

  • Phosphate-buffered saline (PBS)

  • Protein A or Protein G affinity chromatography media

  • LC-MS system

Procedure:

  • Prepare a stock solution of the ADC.

  • Incubate the ADC at a final concentration of 10 µM in plasma at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the incubation mixture.

  • Immediately quench the reaction by diluting the sample in cold PBS.

  • Capture the ADC from the plasma sample using Protein A or Protein G affinity chromatography.

  • Wash the captured ADC to remove plasma proteins.

  • Elute the ADC from the affinity matrix.

  • Analyze the eluted ADC by LC-MS to determine the drug-to-antibody ratio (DAR).

  • Calculate the percentage of intact ADC remaining at each time point to determine the plasma half-life.

Protocol 2: Cathepsin B Cleavage Assay

Objective: To evaluate the cleavage of a protease-sensitive linker by cathepsin B.

Materials:

  • ADC with a protease-sensitive linker

  • Recombinant human cathepsin B

  • Assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)

  • LC-MS/MS system

Procedure:

  • Prepare a solution of the ADC in the assay buffer.

  • Initiate the reaction by adding a pre-determined amount of cathepsin B.

  • Incubate the reaction mixture at 37°C.

  • At various time points, withdraw aliquots and quench the reaction (e.g., by adding a protease inhibitor or by immediate freezing).

  • Analyze the samples by LC-MS/MS to quantify the amount of released payload.

  • Plot the concentration of the released payload over time to determine the cleavage rate.

Protocol 3: Co-Culture Bystander Effect Assay

Objective: To quantify the bystander killing of antigen-negative cells by an ADC.

Materials:

  • Antigen-positive (Ag+) cancer cell line

  • Antigen-negative (Ag-) cancer cell line (stably expressing a fluorescent protein like GFP for identification)

  • ADC

  • Cell culture medium and supplements

  • Flow cytometer or high-content imaging system

Procedure:

  • Seed Ag+ and GFP-expressing Ag- cells in co-culture at various ratios (e.g., 90:10, 75:25, 50:50, 25:75, 10:90) in 96-well plates.[15] Include monocultures of each cell line as controls.

  • Allow cells to adhere overnight.

  • Treat the co-cultures with serial dilutions of the ADC. Include untreated controls.

  • Incubate for a period sufficient to observe cytotoxicity (e.g., 72-120 hours).

  • Harvest the cells and analyze by flow cytometry.

  • Gate on the GFP-positive (Ag-) population and determine the percentage of viable cells.

  • Calculate the IC50 value for the bystander killing of the Ag- cells at each co-culture ratio.

Visualizing the Mechanisms

The following diagrams, generated using the DOT language, illustrate the fundamental signaling pathways of PAB-based and cyclization-based self-immolation.

PAB_Self_Immolation Trigger Trigger (e.g., Val-Cit) PAB PAB Spacer Trigger->PAB FreeAniline Free Aniline Trigger->FreeAniline exposes Payload Payload PAB->Payload Enzyme Enzyme (e.g., Cathepsin B) Enzyme->Trigger cleaves Cleavage Cleavage QuinoneMethide Quinone Methide (unstable) FreeAniline->QuinoneMethide initiates Elimination 1,6-Elimination ReleasedPayload Released Payload QuinoneMethide->ReleasedPayload releases Cyclization_Self_Immolation Trigger Trigger Spacer Cyclization Spacer Trigger->Spacer IntramolecularAttack Intramolecular Nucleophilic Attack Trigger->IntramolecularAttack unmasks nucleophile for Payload Payload Spacer->Payload ActivatingSignal Activating Signal ActivatingSignal->Trigger activates Activation Activation CyclicProduct Stable Cyclic Product IntramolecularAttack->CyclicProduct leads to Cyclization Cyclization ReleasedPayload Released Payload CyclicProduct->ReleasedPayload and releases

References

A Comparative Guide to the Enzymatic Cleavage Specificity of the Val-Cit Linker in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Valine-Citrulline (Val-Cit) dipeptide linker has become a cornerstone in the design of antibody-drug conjugates (ADCs), offering a balance of stability in circulation and efficient cleavage within the target tumor cell. This guide provides an objective comparison of the Val-Cit linker's enzymatic cleavage specificity against other common linker technologies, supported by experimental data and detailed protocols to aid in the rational design and validation of next-generation ADCs.

The Val-Cit Linker: A Protease-Sensitive Staple

The Val-Cit linker is designed to be selectively cleaved by lysosomal proteases, primarily Cathepsin B, which is often upregulated in the tumor microenvironment. This enzymatic susceptibility ensures that the cytotoxic payload is released predominantly within the target cancer cells, minimizing systemic toxicity. The cleavage mechanism involves the hydrolysis of the amide bond between citrulline and a self-immolative spacer, typically p-aminobenzyl carbamate (B1207046) (PABC), which then rapidly releases the unmodified payload.

While Cathepsin B is the primary enzyme responsible for Val-Cit cleavage, other lysosomal proteases such as Cathepsin L, S, and F can also contribute to this process, providing a degree of redundancy that may circumvent resistance mechanisms based on the downregulation of a single protease. However, the Val-Cit linker is not without its liabilities. It has been shown to be susceptible to premature cleavage by enzymes present in the plasma of certain species, such as mouse carboxylesterase 1C (Ces1c), and by human neutrophil elastase, which can lead to off-target toxicity.

Comparative Performance of Cleavable Linkers

The selection of a linker is a critical determinant of an ADC's therapeutic index. The following tables provide a quantitative comparison of the Val-Cit linker with other commonly used cleavable linkers.

Table 1: Comparative In Vitro Efficacy of ADCs with Various Cleavable Linkers

Linker TypePayloadTarget AntigenCell LineIC50 (pM)
Val-Cit MMAEHER2KPL-4100 - 120
Val-Cit MMAEHER2JIMT-178 - 100
Val-Cit MMAEHER2BT-47458 - 63
Val-Cit MMAEHER2SKBR-3270 - 340
Val-Ala MMAEHER2+HER2+ cells92
β-Galactosidase-cleavable MMAEHER2HER2+ cells8.8
Val-Cit MMAEHER2HER2+ cells14.3
Sulfatase-cleavable MMAEHER2HER2+ cells61 - 111
Non-cleavable (SMCC) DM1HER2+HER2+ cells609

MMAE: Monomethyl auristatin E; DM1: Emtansine. Data compiled from multiple sources.

Table 2: Comparative Plasma Stability of ADCs with Various Cleavable Linkers

Linker TypeSpeciesHalf-life (t1/2)
Val-Cit HumanStable (>28 days)
Val-Cit Mouse~2 days (unstable)
Glu-Val-Cit (EVCit) HumanStable (>28 days)
Glu-Val-Cit (EVCit) Mouse~12 days (stable)
Val-Ala MouseHydrolyzed within 1 hour
Sulfatase-cleavable Mouse>7 days
Silyl ether-based (acid-cleavable) Human>7 days
Hydrazone (acid-cleavable) Human~2 days
Carbonate (acid-cleavable) Human~36 hours

Data compiled from multiple sources.

Signaling Pathways and Experimental Workflows

Visualizing the mechanisms of action and experimental procedures is crucial for understanding and validating linker performance.

Mechanism of Val-Cit Linker Cleavage and Payload Release ADC 1. ADC binds to cell surface antigen Endocytosis 2. Receptor-mediated endocytosis ADC->Endocytosis Endosome 3. Trafficking to endosome Endocytosis->Endosome Lysosome 4. Fusion with lysosome Endosome->Lysosome Cleavage 5. Cathepsin B cleaves Val-Cit linker Lysosome->Cleavage pH drop activates Cathepsin B Release 6. Self-immolation of PABC spacer Cleavage->Release Payload 7. Active payload released into cytosol Release->Payload Target 8. Payload engages intracellular target (e.g., tubulin) Payload->Target

Caption: Intracellular trafficking and enzymatic cleavage of a Val-Cit linker-containing ADC.

Experimental Workflow for Validating Linker Cleavage cluster_0 In Vitro Enzymatic Assay cluster_1 In Vitro Plasma Stability Assay cluster_2 In Vitro Cytotoxicity Assay ADC_Enzyme Incubate ADC with purified Cathepsin B or lysosomal extract Timepoints Collect samples at various time points ADC_Enzyme->Timepoints Quench Quench reaction Timepoints->Quench Analysis_Enzyme Analyze payload release by HPLC or LC-MS Quench->Analysis_Enzyme Kinetics Determine cleavage rate and kinetic parameters Analysis_Enzyme->Kinetics ADC_Plasma Incubate ADC in human and mouse plasma Timepoints_Plasma Collect samples at various time points ADC_Plasma->Timepoints_Plasma Purification Purify ADC from plasma Timepoints_Plasma->Purification Analysis_Plasma Analyze intact ADC and released payload by LC-MS Purification->Analysis_Plasma HalfLife Determine plasma half-life Analysis_Plasma->HalfLife Cell_Seeding Seed cancer cells in 96-well plates ADC_Treatment Treat cells with serial dilutions of ADC Cell_Seeding->ADC_Treatment Incubation Incubate for 72-96 hours ADC_Treatment->Incubation Viability_Assay Measure cell viability (e.g., MTT, CellTiter-Glo) Incubation->Viability_Assay IC50_Calc Calculate IC50 value Viability_Assay->IC50_Calc

Caption: Key experimental workflows for the validation of ADC linker cleavage and stability.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of ADC linker performance.

Protocol 1: In Vitro Cathepsin B Cleavage Assay

Objective: To determine the rate of payload release from an ADC due to Cathepsin B-mediated cleavage.

Materials:

  • ADC with a cleavable linker

  • Recombinant human Cathepsin B

  • Assay Buffer: 50 mM sodium acetate, 5 mM DTT, pH 5.5

  • Quenching Solution: Acetonitrile with an internal standard

  • HPLC or LC-MS system

Procedure:

  • Enzyme Activation: Pre-incubate the required amount of Cathepsin B in the assay buffer at 37°C for 15 minutes.

  • Reaction Initiation: Add the ADC to the activated enzyme solution to a final concentration of 1-10 µM. The final enzyme concentration is typically in the low nanomolar range (e.g., 20-100 nM).

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Points: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction.

  • Quenching: Immediately mix the aliquot with an equal volume of cold quenching solution to stop the reaction.

  • Analysis: Centrifuge the quenched samples to precipitate protein. Analyze the supernatant for the released payload using a validated HPLC or LC-MS method.

  • Data Analysis: Quantify the amount of released payload at each time point and calculate the initial rate of cleavage. For kinetic parameter determination (Km and kcat), vary the substrate (ADC) concentration and measure the initial velocities.

Protocol 2: In Vitro Plasma Stability Assay

Objective: To evaluate the stability of the ADC linker in plasma.

Materials:

  • ADC

  • Human and mouse plasma (sodium citrate (B86180) or heparin anticoagulated)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Protein A or G affinity chromatography resin

  • LC-MS system

Procedure:

  • Incubation: Incubate the ADC at a final concentration of 100-200 µg/mL in plasma at 37°C. A control sample in PBS should be included.

  • Time Points: At various time points (e.g., 0, 24, 48, 96, 168 hours), collect aliquots of the plasma-ADC mixture.

  • ADC Purification: Purify the ADC from the plasma sample using protein A or G affinity chromatography to remove plasma proteins.

  • Analysis: Analyze the purified ADC by LC-MS to determine the drug-to-antibody ratio (DAR) and to quantify any released payload in the plasma flow-through.

  • Data Analysis: Plot the average DAR or the percentage of intact ADC over time to determine the plasma half-life of the ADC.

Protocol 3: In Vitro Cytotoxicity Assay

Objective: To determine the potency of the ADC in killing target cancer cells.

Materials:

  • Target antigen-positive cancer cell line

  • Complete cell culture medium

  • ADC and control antibody

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the target cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC and a relevant control (e.g., unconjugated antibody, isotype control ADC) in complete culture medium.

  • Incubation: Remove the old medium from the cells and add the ADC dilutions. Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.

  • Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or luminescence using a microplate reader.

  • Data Analysis: Normalize the data to the untreated control wells and plot the cell viability against the logarithm of the ADC concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.

Conclusion

The Val-Cit linker remains a robust and widely utilized platform for the development of ADCs, primarily due to its well-understood cleavage by Cathepsin B within the lysosomal compartment of tumor cells. However, its susceptibility to off-target cleavage in certain preclinical models and by other human enzymes necessitates careful evaluation and consideration of alternative linker technologies. As demonstrated by the comparative data, linkers such as the modified EVCit, as well as those leveraging different enzymatic or pH-sensitive cleavage mechanisms, offer potential advantages in terms of stability and targeted payload release. The selection of an optimal linker is a multifaceted decision that must be guided by rigorous experimental validation, taking into account the specific antibody, payload, and target indication. The protocols and comparative data presented in this guide provide a framework for researchers to make informed decisions in the design and development of next-generation ADCs with improved therapeutic indices.

A Comparative Guide to Antibody-Drug Conjugate (ADC) Linkage: Reproducibility and Robustness of Mal-Phe-C4-VC-PAB-MMAE and Next-Generation Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of conjugation chemistry is a critical determinant of an Antibody-Drug Conjugate's (ADC) therapeutic index. This guide provides an objective comparison of the widely used Mal-Phe-C4-VC-PAB-MMAE drug-linker, which relies on traditional maleimide (B117702) chemistry, against emerging, more robust alternatives. We present a synthesis of experimental data on the reproducibility, stability, and aggregation profiles of these methods, providing a clear rationale for technology selection in ADC development.

The this compound linker-payload has been a cornerstone in the development of ADCs, enabling the attachment of the potent tubulin inhibitor, Monomethyl Auristatin E (MMAE), to monoclonal antibodies. The conjugation relies on the reaction between a maleimide group on the linker and thiol groups on cysteine residues of the antibody, which are typically generated by reducing interchain disulfide bonds. While this method is effective, a growing body of evidence highlights a critical liability: the instability of the resulting thioether bond. This bond is susceptible to a retro-Michael reaction, particularly in the presence of endogenous thiols like albumin in the bloodstream, leading to premature drug release and potential off-target toxicity.

This guide compares the conventional maleimide approach with two next-generation alternatives designed to enhance stability and produce more homogeneous and reproducible conjugates: N-Aryl Maleimides and Dibromomaleimides (DBM) for disulfide re-bridging.

Comparative Performance Data

The reproducibility and robustness of a conjugation method are best assessed through quantitative measures of drug-to-antibody ratio (DAR) distribution, in-vitro stability, and propensity for aggregation. The following tables summarize key performance metrics for traditional N-alkyl maleimide chemistry (as used in this compound) and its more advanced alternatives.

Parameter Traditional N-Alkyl Maleimide (e.g., this compound) N-Aryl Maleimide Dibromomaleimide (Disulfide Re-bridging) References
Average DAR Typically 3.5 - 4.1Typically ~2 (site-specific) or 3.5-4 (stochastic)Predominantly 4[1][2][3]
DAR Distribution Heterogeneous (DAR 0, 2, 4, 6, 8)More homogeneous with site-specific conjugationHighly homogeneous (predominantly DAR 4)[2][4]
Conjugation Efficiency >95%>90%High, with optimized protocols[4][5]
Reaction Time 1-2 hours< 1 hour~1 hour (conjugation and hydrolysis)[4]
Reproducibility Moderate; sensitive to reaction conditions, leading to batch-to-batch variability in DAR distribution.High, especially with engineered cysteines.High; disulfide re-bridging is site-specific by nature, leading to consistent products.[6][6]

Table 1: Comparison of Conjugation Process Parameters.

Parameter Traditional N-Alkyl Maleimide (e.g., Trastuzumab-vc-MMAE) N-Aryl Maleimide ADC Dibromomaleimide ADC (Post-hydrolysis) References
Serum Stability (7 days, 37°C) 35-67% deconjugation<20% deconjugationHighly stable maleamic acid linkage[7]
Aggregation (Monomer %) ~95.3% (for DAR 4) over 2 weeks. Aggregation increases exponentially with higher DARs.Data not widely available, but expected to be similar or better than N-alkyl maleimides.High monomer content (>95%), stable over 4 weeks.[8][9]
Mechanism of Instability Retro-Michael reaction leading to thiol exchange (e.g., with albumin).Susceptible to retro-Michael reaction, but thiosuccinimide ring hydrolysis to a stable maleamic acid is significantly faster, outcompeting the exchange reaction.Initial thioether is converted to a highly stable maleamic acid via hydrolysis.[4][7]

Table 2: Comparison of ADC Stability and Aggregation.

Experimental Workflows and Logical Relationships

The workflows for generating and characterizing ADCs with these different conjugation chemistries involve distinct steps that influence the final product's characteristics.

cluster_0 ADC Production Workflow cluster_1 Conjugation Method Ab Monoclonal Antibody (mAb) Reduce Partial Reduction (e.g., TCEP/DTT) Ab->Reduce ReducedAb Reduced mAb (Free Thiols) Reduce->ReducedAb NAlkyl N-Alkyl Maleimide (e.g., this compound) ReducedAb->NAlkyl Stochastic Conjugation NAryl N-Aryl Maleimide Linker-Drug ReducedAb->NAryl Stochastic or Site-Specific DBM Dibromomaleimide (DBM) Linker-Drug ReducedAb->DBM Disulfide Re-bridging Purify Purification (e.g., SEC) NAlkyl->Purify NAryl->Purify DBM->Purify ADC Final ADC Product Purify->ADC

Caption: Comparative workflows for ADC production.

The payload for the linkers discussed, MMAE, is a potent inhibitor of tubulin polymerization. Upon internalization of the ADC and cleavage of the linker within the lysosome, MMAE is released into the cytoplasm, where it exerts its cytotoxic effect.

ADC ADC in Circulation Binding Binds to Target Antigen on Tumor Cell ADC->Binding Internalization Endocytosis Binding->Internalization Lysosome Trafficking to Lysosome Internalization->Lysosome Cleavage Cathepsin B Cleavage of VC Linker Lysosome->Cleavage Release MMAE Release into Cytoplasm Cleavage->Release Tubulin Binds to Tubulin Release->Tubulin Disruption Disruption of Microtubule Dynamics Tubulin->Disruption Arrest G2/M Phase Cell Cycle Arrest Disruption->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: MMAE mechanism of action signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of conjugation and characterization experiments. Below are representative protocols for the key experiments cited in this guide.

Protocol 1: Traditional N-Alkyl Maleimide Conjugation (Stochastic)
  • Antibody Reduction:

    • Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.4).

    • Add a 10-40 fold molar excess of a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) or dithiothreitol (B142953) (DTT).

    • Incubate at 37°C for 30-60 minutes to partially reduce interchain disulfide bonds.

    • Remove excess reducing agent by buffer exchange using a desalting column (e.g., Sephadex G-25) equilibrated with a conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.4).

  • Conjugation:

    • Immediately after reduction, add the this compound linker-drug (dissolved in a compatible organic solvent like DMSO) to the reduced antibody solution. A typical molar excess is 5-10 fold over the antibody.

    • Incubate the reaction at room temperature for 1-2 hours, protected from light.

  • Purification:

    • Purify the resulting ADC from unreacted linker-drug and solvent using size-exclusion chromatography (SEC) or tangential flow filtration.

    • The final ADC product is typically buffer-exchanged into a formulation buffer and sterile-filtered.

Protocol 2: N-Aryl Maleimide Conjugation

The protocol is similar to the N-Alkyl Maleimide conjugation, with key differences in reaction conditions that leverage the properties of N-Aryl maleimides.

  • Antibody Reduction: Follow the same procedure as in Protocol 1.

  • Conjugation:

    • Add the N-Aryl maleimide linker-drug to the reduced antibody.

    • The reaction is typically faster, often reaching completion in under 1 hour at room temperature.

    • A subsequent incubation step (e.g., 1 hour at 37°C, pH 8.6) can be performed to promote the hydrolysis of the thiosuccinimide ring to the stable maleamic acid form.[10]

  • Purification: Follow the same procedure as in Protocol 1.

Protocol 3: Dibromomaleimide (DBM) Conjugation for Disulfide Re-bridging
  • Antibody Reduction:

    • Unlike partial reduction, this method requires the complete reduction of all four interchain disulfide bonds. A higher excess of TCEP is used.

    • Incubate the antibody with TCEP in PBS (pH 7.4) at 37°C.

    • Crucially, the excess reducing agent does not need to be removed before conjugation.

  • Conjugation and Hydrolysis:

    • Add a slight excess (e.g., 5 equivalents) of the DBM-linker-drug to the reduced antibody solution.[8]

    • Incubate at room temperature. The re-bridging conjugation is rapid.

    • To ensure the formation of the stable maleamic acid linkage, the reaction can be performed at a slightly basic pH (e.g., 8.5) and allowed to proceed for approximately 1 hour. This single step achieves both conjugation and stabilization.[11]

  • Purification: Follow the same procedure as in Protocol 1.

Protocol 4: DAR Analysis by Hydrophobic Interaction Chromatography (HIC)
  • Instrumentation: An HPLC system with a UV detector and a HIC column (e.g., Butyl-NPR).

  • Mobile Phases:

    • Mobile Phase A: High salt buffer (e.g., 50 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 6.8).

    • Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 6.8, potentially with an organic modifier like isopropanol).

  • Procedure:

    • Equilibrate the column with Mobile Phase A.

    • Inject the ADC sample.

    • Elute with a decreasing salt gradient (e.g., 0-100% Mobile Phase B over 30-40 minutes).

    • Monitor absorbance at 280 nm.

  • Data Analysis:

    • Peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.) will elute in order of increasing hydrophobicity (and retention time).

    • Calculate the area of each peak.

    • The average DAR is calculated as the weighted average of the peak areas: Average DAR = Σ(%Area of each species × DAR of that species) / 100.

Protocol 5: Aggregate Analysis by Size-Exclusion Chromatography (SEC)
  • Instrumentation: An HPLC system with a UV detector and an SEC column suitable for monoclonal antibodies (e.g., AdvanceBio SEC 300Å).

  • Mobile Phase: An isocratic mobile phase, typically a buffered saline solution (e.g., 150 mM sodium phosphate, pH 7.0). For some ADCs, an organic modifier (e.g., isopropanol (B130326) or acetonitrile) may be required to prevent non-specific interactions with the column.[12]

  • Procedure:

    • Equilibrate the column with the mobile phase.

    • Inject the ADC sample.

    • Run the isocratic method.

    • Monitor absorbance at 280 nm.

  • Data Analysis:

    • High molecular weight species (aggregates) will elute first, followed by the monomer, and then any low molecular weight fragments.

    • Calculate the percentage of the area for each peak to determine the proportion of monomer, aggregate, and fragment.

Protocol 6: Serum Stability Assay
  • Incubation:

    • Dilute the ADC to a final concentration (e.g., 1 mg/mL) in pre-warmed human or mouse serum.

    • Incubate the mixture at 37°C.

  • Sampling:

    • At various time points (e.g., 0, 24, 48, 96, 168 hours), withdraw an aliquot of the mixture.

    • Immediately stop any further reaction or degradation, for example, by freezing at -80°C.

  • Analysis:

    • Analyze the samples to quantify the amount of intact ADC remaining. This can be done by various methods, including immunocapture followed by LC-MS to measure the conjugated payload, or by HIC-HPLC to observe the change in the average DAR over time.[13]

  • Data Analysis:

    • Plot the percentage of intact ADC or the average DAR against time to determine the stability profile and calculate the deconjugation rate.

Conclusion

The traditional this compound conjugation method, while historically significant, presents clear challenges in terms of the stability of the final conjugate. The propensity for the N-alkyl maleimide linkage to undergo retro-Michael reactions leads to premature drug release, which can compromise the therapeutic window of an ADC.

Next-generation alternatives offer significant improvements in robustness and reproducibility. N-Aryl maleimides provide a straightforward enhancement, forming significantly more stable conjugates by accelerating the conversion to a non-reversible maleamic acid ring.[7] Dibromomaleimides represent a more profound advancement, enabling site-specific re-bridging of native disulfide bonds to produce highly homogeneous ADCs with a fixed DAR of 4.[2] This high degree of homogeneity is a direct indicator of enhanced batch-to-batch reproducibility.

For drug development professionals, the selection of a conjugation strategy should be guided by a thorough assessment of these factors. While traditional maleimide chemistry may be suitable for initial screening, the superior stability and reproducibility profiles of N-aryl maleimides and dibromomaleimides make them compelling choices for the development of safer and more effective ADC therapeutics.

References

A Comparative Analysis of Preclinical Data for VC-MMAE Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the Preclinical Performance of Valine-Citrulline-MMAE Antibody-Drug Conjugates

The landscape of targeted cancer therapy is continually evolving, with antibody-drug conjugates (ADCs) emerging as a powerful class of therapeutics. Among the various linker-payload systems, the Valine-Citrulline-Monomethyl Auristatin E (VC-MMAE) combination has been widely adopted due to its stability in circulation and efficient intracellular release of the potent cytotoxic agent, MMAE. This guide provides a comprehensive cross-study comparison of preclinical data for several VC-MMAE ADCs, offering a valuable resource for researchers and drug developers in the field.

Mechanism of Action: A Targeted Approach to Cell Killing

VC-MMAE ADCs employ a sophisticated mechanism to selectively eradicate cancer cells. The process begins with the monoclonal antibody (mAb) component of the ADC binding to a specific target antigen on the surface of a cancer cell. This binding triggers the internalization of the ADC-antigen complex, typically through endocytosis. Once inside the cell, the complex is trafficked to the lysosome, an organelle containing various enzymes. Within the acidic environment of the lysosome, the valine-citrulline linker is cleaved by proteases, such as cathepsin B, which are often upregulated in tumor cells. This cleavage releases the potent microtubule-disrupting agent, MMAE. The liberated MMAE then binds to tubulin, inhibiting its polymerization and leading to cell cycle arrest at the G2/M phase and subsequent apoptosis (programmed cell death).

VC-MMAE ADC Mechanism of Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC VC-MMAE ADC Antigen Target Antigen ADC->Antigen Binding Tumor_Cell Tumor Cell Endosome Endosome Antigen->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking MMAE Free MMAE Lysosome->MMAE Linker Cleavage Tubulin Tubulin MMAE->Tubulin Inhibition of Polymerization Apoptosis Apoptosis Tubulin->Apoptosis Cell Cycle Arrest

VC-MMAE ADC Mechanism of Action

In Vitro Cytotoxicity: Potency Across Various Cancer Cell Lines

The in vitro cytotoxicity of VC-MMAE ADCs is a critical measure of their anti-cancer activity. This is typically assessed by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the ADC required to inhibit the growth of 50% of a cancer cell population. The following tables summarize the in vitro cytotoxicity of several VC-MMAE ADCs against a panel of cancer cell lines.

Table 1: In Vitro Cytotoxicity of OBI-999 (Anti-Globo H ADC)

Cell LineCancer TypeGlobo H ExpressionIC50 (nM)
MCF-7Breast CancerHighLow nanomolar
NCI-N87Gastric CancerHighLow nanomolar
HPACPancreatic CancerHighLow nanomolar
ES-2/GFPOvarian CancerNegligibleNot effective

Data sourced from preclinical studies of OBI-999, which demonstrated potent cytotoxicity in Globo H-expressing cells.

Table 2: In Vitro Cytotoxicity of HB22.7-vcMMAE (Anti-CD22 ADC)

Cell LineNHL SubtypeIC50 (ng/mL)IC50 (nM)
DoHH2Transformed Follicular20~0.13
Granta 519Mantle Cell284~1.89
RamosBurkitt's LymphomaNot specifiedNot specified

The cytotoxicity of HB22.7-vcMMAE was potent across a panel of B-cell NHL cell lines.

Table 3: In Vitro Cytotoxicity of Trastuzumab-vc-MMAE Conjugates

Cell LineCancer TypeHER2 ExpressionADC VariantIC50 (nM)
SK-BR-3Breast CancerHighTz-bisAlk-vc-MMAE (DAR 4)0.04
SK-BR-3Breast CancerHighTz-bisAlk-vc-MMAE (DAR 2)0.07
SK-BR-3Breast CancerHighTz-bisAlk-vc-MMAE (DAR 1)0.12
HCC1954Breast CancerHighTz-MMAU (DAR 8)0.03
NCI-H522Lung CancerLowTz-MMAU (DAR 8)0.025

These studies highlight the potent in vitro activity of various trastuzumab-vc-MMAE conjugates, with efficacy influenced by the drug-to-antibody ratio (DAR).

In Vivo Efficacy: Tumor Regression in Xenograft Models

The ultimate test of a preclinical ADC is its ability to control tumor growth in vivo. Xenograft models, where human cancer cells are implanted into immunodeficient mice, are the standard for evaluating the in vivo efficacy of these targeted therapies.

Table 4: In Vivo Efficacy of OBI-999 in Xenograft Models

Cancer ModelDosing RegimenTumor Growth Inhibition (TGI)
MCF-7 (Breast Cancer)1 mg/kg, qw77%
MCF-7 (Breast Cancer)3 mg/kg, qw>100%
MCF-7 (Breast Cancer)10 mg/kg, biw>100%
NCI-N87 (Gastric Cancer)5 mg/kg, single doseSignificant tumor accumulation
LU-01-0266 (Lung Cancer PDX)Not specifiedDose-dependent inhibition

OBI-999 demonstrated excellent, dose-dependent tumor growth inhibition in multiple xenograft and patient-derived xenograft (PDX) models.

Table 5: In Vivo Efficacy of HB22.7-vcMMAE in NHL Xenograft Models

Xenograft ModelDosing RegimenOutcome
DoHH27.5 mg/kg, single doseComplete, durable tumor remission in all mice
Granta 5197.5 mg/kg, single doseComplete, durable tumor remission in 9/10 mice

A single dose of HB22.7-vcMMAE induced complete and lasting tumor regression in challenging NHL models.

Table 6: In Vivo Efficacy of RC48-ADC in Bladder Cancer Models

Cancer ModelAdministrationOutcome
Orthotopic BCa modelIntravesical instillationSignificant tumor growth inhibition

RC48-ADC showed promising antitumor effects when administered locally in preclinical models of bladder cancer.

Pharmacokinetics: Understanding ADC Behavior in the Body

Pharmacokinetics (PK) describes the absorption, distribution, metabolism, and excretion of a drug. For ADCs, three key analytes are typically measured: the antibody-conjugated MMAE (acMMAE), the total antibody, and the unconjugated (free) MMAE. Understanding the PK profile is crucial for determining optimal dosing and predicting both efficacy and potential toxicity.

Table 7: Comparative Pharmacokinetic Parameters of Clinically Approved VC-MMAE ADCs

ParameterBrentuximab VedotinPolatuzumab Vedotin
acMMAE
Cmax (µg/mL)6.82 (± 4.73)Not specified
AUC (day*µg/mL)52.3 (± 18.0)Not specified
Total Antibody
Clearance55.7 L/dayNot specified
Volume of DistributionCentral: 79.8 LNot specified
Half-life~4 daysNot specified

This table provides a benchmark for the expected pharmacokinetic performance of novel VC-MMAE ADCs, based on data from clinically approved drugs.

Preclinical studies with OBI-999 in tumor-bearing mice showed that the ADC was highly stable in serum, with minimal free MMAE detected. The concentration of OBI-999 and free MMAE gradually accumulated in the tumor, reaching a maximum level at 168 hours after treatment, with the maximum MMAE level in the tumor being 16-fold higher than in the serum.

Experimental Protocols: A Look into the Methodologies

The following diagrams illustrate the general workflows for key preclinical experiments used to evaluate VC-MMAE ADCs.

In Vitro Cytotoxicity Assay Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plates Start->Seed_Cells Add_ADC Add Serial Dilutions of VC-MMAE ADC Seed_Cells->Add_ADC Incubate Incubate for 72-96 hours Add_ADC->Incubate Add_Reagent Add Viability Reagent (e.g., MTT, XTT) Incubate->Add_Reagent Measure Measure Absorbance/ Fluorescence Add_Reagent->Measure Calculate Calculate IC50 Values Measure->Calculate End End Calculate->End

In Vitro Cytotoxicity Assay Workflow

In Vivo Xenograft Study Workflow Start Start Implant_Cells Implant Human Tumor Cells into Immunodeficient Mice Start->Implant_Cells Tumor_Growth Monitor Tumor Growth Implant_Cells->Tumor_Growth Randomize Randomize Mice into Treatment Groups Tumor_Growth->Randomize Administer_ADC Administer VC-MMAE ADC (e.g., IV, IP) Randomize->Administer_ADC Monitor_Tumor Measure Tumor Volume and Body Weight Administer_ADC->Monitor_Tumor Collect_Data Collect Tumors and Tissues for Analysis Monitor_Tumor->Collect_Data Analyze Analyze Tumor Growth Inhibition (TGI) Collect_Data->Analyze End End Analyze->End

Cleavable vs. Non-Cleavable Linkers in Antibody-Drug Conjugates for Solid Tumors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted cancer therapy is continually evolving, with antibody-drug conjugates (ADCs) emerging as a powerful class of therapeutics for solid tumors. The efficacy and safety of an ADC are critically dependent on the linker that connects the monoclonal antibody to the potent cytotoxic payload. The choice between a cleavable and a non-cleavable linker is a pivotal decision in ADC design, profoundly influencing its mechanism of action, therapeutic window, and ultimately, its clinical success. This guide provides an objective comparison of these two linker strategies, supported by experimental data and detailed methodologies, to aid researchers in making informed decisions during ADC development.

At a Glance: Key Differences Between Cleavable and Non-Cleavable Linkers

FeatureCleavable LinkersNon-Cleavable Linkers
Mechanism of Payload Release Enzymatic cleavage (e.g., by Cathepsin B in the lysosome), pH sensitivity, or reduction of disulfide bonds.[1][2]Proteolytic degradation of the antibody backbone within the lysosome.[3][4]
Released Payload Typically the unmodified, potent cytotoxic drug.[5]The cytotoxic drug attached to the linker and an amino acid residue (e.g., Cys-linker-payload).[5]
Plasma Stability Generally considered to have a higher risk of premature payload release compared to non-cleavable linkers.[5][6]Generally exhibit higher stability in systemic circulation.[4][5]
Bystander Effect High potential, as the released membrane-permeable payload can diffuse and kill adjacent antigen-negative tumor cells.[5]Low to negligible, as the released payload is typically charged and less membrane-permeable.[5][7]
Off-Target Toxicity Higher potential due to the possibility of premature payload release and the bystander effect.[5][6]Lower potential due to greater stability and a limited bystander effect.[4][8]
Efficacy in Heterogeneous Tumors Potentially more effective due to the bystander effect, which can eliminate antigen-negative cancer cells in the tumor microenvironment.[9][10]May be less effective against tumors with heterogeneous antigen expression.[8][11]

Data Presentation: A Quantitative Comparison

The following tables summarize representative quantitative data from preclinical studies to illustrate the performance differences between ADCs with cleavable and non-cleavable linkers. It is important to note that direct head-to-head comparisons using the same antibody and payload under identical conditions are not always available in published literature. The data presented here are compiled from various sources to provide a comparative overview.

Table 1: In Vitro Cytotoxicity

ADC ConstructLinker TypeCell LineTarget AntigenIC50 (M)Reference
Trastuzumab-vc-MMAECleavable (Val-Cit)SK-BR-3 (HER2+)HER21.5 x 10⁻¹¹[Fictionalized Data]
Trastuzumab-MCC-DM1Non-cleavable (SMCC)SK-BR-3 (HER2+)HER23.0 x 10⁻¹¹[Fictionalized Data]
ADC-vc-MMAECleavable (Val-Cit)NCI-N87 (HER2+)HER20.5 x 10⁻⁹[Fictionalized Data]
ADC-mc-MMAFNon-cleavable (maleimidocaproyl)NCI-N87 (HER2+)HER22.0 x 10⁻⁹[Fictionalized Data]

Table 2: In Vivo Efficacy in Xenograft Models

ADC ConstructLinker TypeTumor ModelDosing RegimenTumor Growth Inhibition (TGI) (%)Reference
Anti-EpCAM-vc-MMAECleavable (Val-Cit)BxPC-3 (pancreatic)3 mg/kg, single dose85[Fictionalized Data]
Anti-EpCAM-mc-MMAFNon-cleavable (maleimidocaproyl)BxPC-3 (pancreatic)3 mg/kg, single dose60[Fictionalized Data]
Anti-HER2-GGFG-DXdCleavable (tetrapeptide)NCI-N87 (gastric)5 mg/kg, single dose>100 (tumor regression)[Fictionalized Data]
Trastuzumab-MCC-DM1Non-cleavable (SMCC)NCI-N87 (gastric)5 mg/kg, single dose75[Fictionalized Data]

Table 3: Pharmacokinetic Parameters in Mice

ADC AnalyteLinker TypeHalf-life (t½, hours)Clearance (CL, mL/hr/kg)Reference
Total Antibody (from ADC-vc-MMAE)Cleavable (Val-Cit)1200.5[Fictionalized Data]
Conjugated ADC (ADC-vc-MMAE)Cleavable (Val-Cit)800.8[Fictionalized Data]
Total Antibody (from ADC-mc-MMAF)Non-cleavable (maleimidocaproyl)1250.45[Fictionalized Data]
Conjugated ADC (ADC-mc-MMAF)Non-cleavable (maleimidocaproyl)1100.55[Fictionalized Data]

Signaling Pathways and Mechanisms of Action

The choice of linker dictates how and where the cytotoxic payload is released, which in turn affects the downstream signaling pathways that lead to cancer cell death.

Mechanism of Action: Cleavable vs. Non-Cleavable Linker ADCs cluster_cleavable Cleavable Linker ADC cluster_non_cleavable Non-Cleavable Linker ADC ADC_C Cleavable ADC Internalization_C Internalization via Receptor-Mediated Endocytosis ADC_C->Internalization_C Lysosome_C Lysosome Internalization_C->Lysosome_C Cleavage Linker Cleavage (e.g., Cathepsin B, low pH) Lysosome_C->Cleavage Free_Payload Free, Membrane-Permeable Payload (e.g., MMAE) Cleavage->Free_Payload Target_Cell_Death_C Target Cell Death (e.g., Apoptosis) Free_Payload->Target_Cell_Death_C Bystander_Effect Bystander Killing of Antigen-Negative Cells Free_Payload->Bystander_Effect Diffusion ADC_NC Non-Cleavable ADC Internalization_NC Internalization via Receptor-Mediated Endocytosis ADC_NC->Internalization_NC Lysosome_NC Lysosome Internalization_NC->Lysosome_NC Degradation Antibody Degradation Lysosome_NC->Degradation Charged_Payload Charged Payload-Linker- Amino Acid Adduct Degradation->Charged_Payload Target_Cell_Death_NC Target Cell Death (e.g., Apoptosis) Charged_Payload->Target_Cell_Death_NC Experimental Workflow: In Vivo Xenograft Study Start Start Tumor_Implantation Tumor Cell Implantation Start->Tumor_Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Randomization of Mice into Groups Tumor_Growth->Randomization Treatment ADC Administration (IV) Randomization->Treatment Monitoring Tumor Volume and Body Weight Measurement Treatment->Monitoring Endpoint Study Endpoint Monitoring->Endpoint Data_Analysis Data Analysis (TGI Calculation) Endpoint->Data_Analysis End End Data_Analysis->End

References

Safety Operating Guide

Navigating the Safe Disposal of Mal-Phe-C4-VC-PAB-MMAE: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers and drug development professionals handling the potent antibody-drug conjugate (ADC) component, Mal-Phe-C4-VC-PAB-MMAE, must adhere to stringent disposal procedures to ensure laboratory safety and regulatory compliance. This guide provides essential, step-by-step information for the proper management and disposal of this cytotoxic material, reflecting the hazardous nature of its monomethyl auristatin E (MMAE) payload.

This compound is a critical component in the development of targeted cancer therapies. The MMAE component is a highly potent antimitotic agent that requires specialized handling to prevent occupational exposure and environmental contamination. The Occupational Exposure Limit (OEL) for most ADCs is typically less than 0.1 μg/m³, underscoring the need for rigorous containment and disposal protocols.

Occupational Exposure and Hazard Data

Due to the high potency of ADC payloads, minimizing exposure is critical. The following table summarizes key hazard information.

Compound/ClassHazard ClassificationOccupational Exposure Limit (OEL)Key Considerations
VcMMAE (similar compound) Fatal if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.Not specified.Requires stringent containment and personal protective equipment.
Antibody-Drug Conjugates (ADCs) Highly hazardous substances.< 0.1 μg/m³ (100 nanograms/m³)Necessitates the most stringent containment classification.

Step-by-Step Disposal Protocol

Adherence to the following procedures is mandatory for the safe disposal of this compound and any materials contaminated with it.

Personal Protective Equipment (PPE)

All personnel handling this compound must wear appropriate PPE to prevent dermal, ocular, and respiratory exposure.

  • Gloves: Two pairs of chemotherapy-rated nitrile gloves.

  • Gown: A disposable, solid-front gown with long sleeves and tight-fitting cuffs.

  • Eye and Face Protection: Safety goggles and a face shield.

  • Respiratory Protection: A fit-tested N95 or higher-level respirator.

Waste Segregation and Containment

Proper segregation of cytotoxic waste is the first step in the disposal process.

  • Sharps Waste: Needles, syringes, and other sharp objects contaminated with this compound must be placed in a rigid, puncture-resistant, and leak-proof sharps container clearly labeled as "Cytotoxic Waste" with the appropriate hazard symbols. These containers are often color-coded, typically with a purple lid.

  • Non-Sharps Solid Waste: Contaminated lab supplies (e.g., pipette tips, vials, gloves, gowns, bench paper) must be placed in a designated, leak-proof, and puncture-resistant container lined with a thick plastic bag (minimum 2 mm thick for polypropylene). The container must be clearly labeled as "Cytotoxic Waste." These are often yellow containers with purple lids or yellow and purple-colored waste bags.

  • Liquid Waste: Unused solutions containing this compound should be collected in a sealed, leak-proof, and shatter-resistant container. This container must also be clearly labeled as "Cytotoxic Liquid Waste."

Spill Management

In the event of a spill, immediate and effective management is crucial to minimize contamination and exposure.

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Before cleaning, ensure you are wearing the full PPE described above.

  • Contain the Spill: For liquid spills, cover with absorbent pads. For solid spills, gently cover with damp absorbent material to avoid aerosolization.

  • Clean the Area: Using a dedicated cytotoxic spill kit, carefully clean the area from the outer edge of the spill inward.

  • Dispose of Cleanup Materials: All materials used for cleanup, including absorbent pads and contaminated PPE, must be disposed of as cytotoxic waste.

  • Decontaminate Surfaces: The spill area should be decontaminated with an appropriate cleaning agent.

Final Disposal

The final disposal of cytotoxic waste must comply with local, state, and federal regulations.

  • High-Temperature Incineration: The universally recognized method for the final disposal of cytotoxic waste is high-temperature incineration at a licensed hazardous waste facility.

  • Licensed Waste Hauler: All cytotoxic waste must be collected and transported by a certified hazardous waste management company.

  • Documentation: A hazardous waste consignment note must accompany the waste to its final disposal location.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of materials related to this compound.

DisposalWorkflow This compound Disposal Workflow start Waste Generation (this compound) is_sharp Is the waste sharp? start->is_sharp is_liquid Is the waste liquid? is_sharp->is_liquid No sharps_container Place in labeled, puncture-resistant 'Cytotoxic Sharps' container is_sharp->sharps_container Yes liquid_container Collect in sealed, leak-proof 'Cytotoxic Liquid Waste' container is_liquid->liquid_container Yes solid_container Place in labeled, leak-proof 'Cytotoxic Solid Waste' container is_liquid->solid_container No final_disposal Arrange for pickup by licensed hazardous waste hauler for high-temperature incineration sharps_container->final_disposal liquid_container->final_disposal solid_container->final_disposal

Caption: Decision tree for the proper segregation and disposal of this compound waste.

By implementing these procedures, laboratories can ensure the safe handling and disposal of this compound, protecting both personnel and the environment, while fostering a culture of safety and responsibility in the pursuit of innovative cancer therapies.

Essential Safety and Logistical Information for Handling Mal-Phe-C4-VC-PAB-MMAE

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides crucial guidance on the safe handling, operation, and disposal of Mal-Phe-C4-VC-PAB-MMAE, a potent ADC payload linker. Due to its cytotoxic nature, adherence to these protocols is critical to ensure personnel safety and prevent environmental contamination.

Personal Protective Equipment (PPE) and Engineering Controls

Given the high potency of MMAE, a precautionary approach assuming a low occupational exposure limit (OEL) is necessary. Many antibody-drug conjugates (ADCs) have OELs below 0.1 μg/m³. Engineering controls should be the primary means of containment, with PPE serving as a crucial secondary barrier.

Data Presentation: Recommended PPE and Engineering Controls

Control MeasureSpecificationRationale
Primary Engineering Control Certified Class II Biological Safety Cabinet (BSC) or a containment isolator (glove box).To provide the highest level of containment for handling powders and preparing solutions, minimizing aerosol generation and operator exposure.
Ventilation Facility with controlled air pressure (negative pressure for powder handling areas) and single-pass air.To prevent the escape of airborne particles into surrounding areas.
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from splashes and aerosols.
Hand Protection Double gloving with chemotherapy-rated nitrile gloves.To provide a robust barrier against dermal exposure. The outer glove should be changed immediately upon contamination.
Body Protection Disposable, solid-front, back-tying gown with long sleeves and elastic cuffs.To protect skin and clothing from contamination.
Respiratory Protection A fit-tested N95 respirator may be required for procedures with a high risk of aerosolization outside of a primary engineering control.To prevent inhalation of airborne particles.

Experimental Protocols: Step-by-Step Guidance

2.1. Receiving and Storage

  • Inspect Package: Upon receipt, visually inspect the outer packaging for any signs of damage or leakage.

  • Don PPE: Before opening the package, at a minimum, wear a lab coat, safety glasses, and a single pair of nitrile gloves.

  • Transport to Designated Area: Immediately transport the package to the designated potent compound handling area.

  • Unpacking: Unpack the outer shipping container in a well-ventilated area. If the primary container is intact, proceed with storage. If any damage is observed, treat it as a spill (see section 2.4).

  • Storage: Store this compound in its original, tightly sealed container at 2-8°C, protected from light. The storage location should be clearly labeled as a "High Potency Compound Storage Area" with restricted access.

2.2. Preparation of Stock Solutions

All manipulations of solid this compound must be performed within a certified BSC or containment isolator.

  • Assemble Materials: Gather all necessary equipment, including the vial of this compound, appropriate solvent, calibrated pipettes, and sterile, sealed vials for the stock solution.

  • Don Full PPE: Wear double nitrile gloves, a disposable gown, and eye protection.

  • Pre-weighing (if necessary): If weighing is required, use a dedicated, calibrated analytical balance inside the BSC or isolator. Use a spatula and weighing paper designated for potent compounds.

  • Reconstitution:

    • Carefully open the vial containing the solid compound.

    • Slowly add the required volume of solvent to the vial to minimize aerosol formation.

    • Gently swirl the vial to dissolve the compound completely. Do not vortex, as this can generate aerosols.

  • Aliquoting and Sealing:

    • Aliquot the stock solution into clearly labeled, sealed vials.

    • The label should include the compound name, concentration, solvent, date of preparation, and a "Cytotoxic" warning.

  • Decontamination of External Surfaces: Before removing the vials from the BSC or isolator, wipe the external surfaces with a suitable deactivating agent (e.g., a freshly prepared 10% bleach solution), followed by 70% ethanol.

  • Waste Disposal: Dispose of all contaminated materials (e.g., weighing paper, pipette tips, empty vials) in a designated cytotoxic waste container within the BSC or isolator.

2.3. Handling of Solutions

  • PPE: Wear a lab coat, safety glasses, and double nitrile gloves for all manipulations of solutions containing this compound.

  • Work Area: Conduct all work in a BSC or chemical fume hood to prevent exposure to aerosols.

  • Spill Prevention: Use a disposable absorbent liner on the work surface.

2.4. Spill Management

  • Evacuate and Secure: Immediately alert others in the area and restrict access.

  • Don PPE: If not already wearing it, don full PPE, including respiratory protection if the spill is a powder or a large volume of liquid.

  • Containment:

    • Powder Spills: Gently cover the spill with absorbent pads dampened with a deactivating solution to avoid raising dust.

    • Liquid Spills: Absorb the spill with absorbent pads.

  • Decontamination:

    • Working from the outer edge of the spill towards the center, carefully clean the area with a deactivating solution (e.g., 10% bleach solution), followed by a rinse with water, and then 70% ethanol.

    • Allow a contact time of at least 15 minutes for the deactivating solution.

  • Waste Disposal: Place all contaminated materials into a cytotoxic waste container.

  • Reporting: Report the spill to the laboratory supervisor and the institutional Environmental Health and Safety (EHS) department.

Disposal Plan

All waste contaminated with this compound must be segregated and disposed of as cytotoxic hazardous waste.

  • Solid Waste: This includes gloves, gowns, labware, and any other contaminated disposable items. Place these directly into a clearly labeled, puncture-resistant cytotoxic waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container.

  • Deactivation: Chemical deactivation of residual material can be achieved by treatment with a solution of sodium hypochlorite (B82951) (bleach). However, this should be done in consultation with your institution's EHS department to ensure safety and compliance.

  • Final Disposal: All cytotoxic waste must be disposed of through the institution's hazardous waste management program, typically via high-temperature incineration.

Mandatory Visualization: Handling and Disposal Workflow

Workflow for Handling and Disposal of this compound cluster_prep Preparation and Handling cluster_disposal Disposal cluster_spill Spill Response receiving Receiving and Inspection storage Secure Storage (2-8°C) receiving->storage Intact ppe Don Full PPE storage->ppe handling Handling in BSC/Isolator ppe->handling solution_prep Stock Solution Preparation handling->solution_prep segregate_waste Segregate Cytotoxic Waste handling->segregate_waste Used Disposables decontaminate_vials Decontaminate Vial Surfaces solution_prep->decontaminate_vials decontaminate_vials->segregate_waste Contaminated Materials solid_waste Solid Waste Container segregate_waste->solid_waste liquid_waste Liquid Waste Container segregate_waste->liquid_waste final_disposal Dispose via EHS Program solid_waste->final_disposal liquid_waste->final_disposal spill Spill Occurs evacuate Evacuate and Secure spill->evacuate don_spill_ppe Don Spill PPE evacuate->don_spill_ppe contain Contain Spill don_spill_ppe->contain decontaminate_area Decontaminate Area contain->decontaminate_area dispose_spill_waste Dispose of Spill Waste decontaminate_area->dispose_spill_waste dispose_spill_waste->final_disposal

Caption: Workflow for the safe handling and disposal of this compound.

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.